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Core Science & Biosynthesis

Foundational

The Multi-Faceted Anti-Cancer Mechanism of Regorafenib (C16H10F4N2O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Regorafenib (C16H10F4N2O) is a potent oral multi-kinase inhibitor that has emerged as a significant the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Regorafenib (C16H10F4N2O) is a potent oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the management of various malignancies, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] Its efficacy stems from a complex and multifaceted mechanism of action that extends beyond simple cytotoxicity. This guide provides an in-depth technical exploration of the molecular underpinnings of Regorafenib's anti-cancer activity, focusing on its engagement with a spectrum of cellular targets. We will dissect the key signaling pathways modulated by Regorafenib, elucidate the experimental rationale for its investigation, and present a framework for understanding its clinical application from a mechanistic perspective.

Introduction: Unveiling a Multi-Kinase Inhibitor

The therapeutic strategy of targeting protein kinases has revolutionized oncology. Regorafenib exemplifies this approach by simultaneously inhibiting multiple kinases crucial for tumor growth, angiogenesis, and the maintenance of the tumor microenvironment.[1][2] This broad-spectrum activity is central to its clinical utility, particularly in cancers that have developed resistance to more targeted therapies. This guide will delve into the specific kinase families targeted by Regorafenib and the downstream consequences of their inhibition.

Core Mechanism: A Triad of Anti-Cancer Activity

Regorafenib's mechanism of action can be conceptualized as a three-pronged attack on the tumor and its supporting environment:

  • Anti-Angiogenesis: Inhibition of tumor neovascularization.

  • Oncogenic Signaling Blockade: Direct inhibition of pathways driving cancer cell proliferation and survival.

  • Tumor Microenvironment Modulation: Altering the supportive stroma and immune cell populations.[1][3]

The following sections will explore each of these pillars in detail, supported by experimental evidence and pathway diagrams.

Anti-Angiogenic Effects: Starving the Tumor

A hallmark of solid tumors is their ability to induce the formation of new blood vessels, a process known as angiogenesis, to sustain their growth and enable metastasis. Regorafenib potently inhibits key receptor tyrosine kinases (RTKs) that drive this process.

Key Angiogenic Targets of Regorafenib
Target KinasePathwayConsequence of Inhibition
VEGFR1, VEGFR2, VEGFR3 Vascular Endothelial Growth Factor SignalingInhibition of endothelial cell proliferation, migration, and survival, leading to decreased tumor vascularity.[3][4]
TIE2 Angiopoietin SignalingDisruption of vessel maturation and stability.[2][3]

The rationale for targeting both the VEGF and Angiopoietin pathways lies in their complementary roles in angiogenesis. While VEGF signaling is critical for the initial stages of vessel formation, the Angiopoietin-TIE2 axis is vital for vessel stabilization and remodeling. Simultaneous inhibition, therefore, provides a more comprehensive anti-angiogenic effect.

Visualizing the Anti-Angiogenic Mechanism

Regorafenib's Anti-Angiogenic Mechanism of Action cluster_ligands Angiogenic Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR Angiopoietin Angiopoietin TIE2 TIE2 Angiopoietin->TIE2 Proliferation Endothelial Cell Proliferation & Migration VEGFR->Proliferation Vessel_Formation New Blood Vessel Formation & Maturation TIE2->Vessel_Formation Proliferation->Vessel_Formation Regorafenib Regorafenib Regorafenib->VEGFR Inhibition Regorafenib->TIE2 Inhibition

Caption: Regorafenib inhibits VEGFR and TIE2, blocking key angiogenic signaling pathways.

Direct Anti-Tumor Activity: Targeting Oncogenic Drivers

Beyond its anti-angiogenic effects, Regorafenib directly targets oncogenic kinases that are mutated or overexpressed in various cancers, leading to uncontrolled cell growth and proliferation.

Key Oncogenic and Stromal Targets of Regorafenib
Target KinasePathwayConsequence of Inhibition
KIT, RET Oncogenic SignalingInhibition of proliferation and survival in tumors with activating mutations in these kinases (e.g., GIST, certain thyroid cancers).[3]
BRAF MAPK/ERK PathwayBlockade of a key signaling cascade involved in cell growth, differentiation, and survival.[3]
PDGFR-β, FGFR Stromal SignalingInhibition of tumor-stromal interactions that support tumor growth and invasion.[3][4]

The inclusion of stromal targets like PDGFR-β and FGFR in Regorafenib's profile is a critical aspect of its mechanism. This demonstrates an understanding that cancer is not just a disease of malignant cells but also of a corrupted microenvironment.

Delving into a Key Downstream Pathway: ERK/NF-κB

A crucial downstream consequence of Regorafenib's inhibition of multiple RTKs is the suppression of the ERK/NF-κB signaling axis.[5] This pathway is a central regulator of cancer cell proliferation, survival, and inflammation.

Experimental Workflow for Assessing ERK/NF-κB Inhibition:

  • Cell Culture: Culture relevant cancer cell lines (e.g., hepatocellular carcinoma cell lines like SK-Hep1 and Hep3B 2.1-7).[5]

  • Treatment: Treat cells with varying concentrations of Regorafenib or a vehicle control.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key pathway components, including ERK and NF-κB p65 (Ser536). A decrease in phosphorylation indicates pathway inhibition.[5]

  • Reporter Assays: Transfect cells with a luciferase reporter construct driven by an NF-κB response element. A decrease in luciferase activity upon Regorafenib treatment confirms the inhibition of NF-κB transcriptional activity.

  • Validation: This protocol is self-validating by including both a vehicle control and a dose-response assessment. The specificity of the antibodies used in Western blotting should be confirmed using positive and negative controls.

Visualizing the Oncogenic Signaling Blockade

Regorafenib's Inhibition of Oncogenic Signaling cluster_receptors Oncogenic & Stromal RTKs cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes KIT KIT ERK ERK Pathway KIT->ERK RET RET RET->ERK BRAF BRAF BRAF->ERK PDGFR PDGFR-β PDGFR->ERK FGFR FGFR FGFR->ERK NFkB NF-κB Pathway ERK->NFkB Proliferation Tumor Cell Proliferation ERK->Proliferation Survival Tumor Cell Survival NFkB->Survival Regorafenib Regorafenib Regorafenib->KIT Inhibition Regorafenib->RET Inhibition Regorafenib->BRAF Inhibition Regorafenib->PDGFR Inhibition Regorafenib->FGFR Inhibition

Caption: Regorafenib blocks multiple oncogenic and stromal kinases, leading to the suppression of downstream pro-survival pathways like ERK and NF-κB.

Modulation of the Tumor Microenvironment: A New Frontier

Increasingly, the tumor microenvironment (TME) is recognized as a critical player in cancer progression and therapeutic response. Regorafenib's activity extends to modulating key components of the TME, particularly immune cells.

Targeting CSF1R: Reprogramming Macrophages

Regorafenib inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6] CSF1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which are often immunosuppressive and promote tumor growth. By inhibiting CSF1R, Regorafenib can reduce the population of these pro-tumoral macrophages, potentially shifting the TME towards a more anti-tumor state.[6][7] This immunomodulatory effect is a subject of ongoing research and holds promise for combination therapies with immune checkpoint inhibitors.[6][8]

Visualizing TME Modulation

Regorafenib's Modulation of the Tumor Microenvironment cluster_tme Tumor Microenvironment Monocyte Monocyte TAM Tumor-Associated Macrophage (TAM) Monocyte->TAM Differentiation CSF1R CSF1R Immunosuppression Immunosuppression & Tumor Promotion TAM->Immunosuppression Regorafenib Regorafenib Regorafenib->CSF1R Inhibition

Caption: Regorafenib inhibits CSF1R, hindering the differentiation of immunosuppressive tumor-associated macrophages.

Clinical Significance and Future Directions

The multi-targeted mechanism of Regorafenib has translated into clinically meaningful outcomes for patients. For instance, in the CORRECT trial for metastatic colorectal cancer, Regorafenib demonstrated a significant improvement in overall survival.[9][10][11] Similar positive results have been observed in studies for gastrointestinal stromal tumors and hepatocellular carcinoma.[1]

The future of Regorafenib likely lies in combination therapies. Its ability to modulate the tumor microenvironment, particularly its impact on TAMs, makes it an attractive partner for immune checkpoint inhibitors.[6][8] Further research is warranted to identify predictive biomarkers to better select patients who are most likely to benefit from Regorafenib treatment.

Conclusion

Regorafenib (C16H10F4N2O) is a prime example of a successful multi-kinase inhibitor in oncology. Its intricate mechanism of action, encompassing anti-angiogenesis, direct anti-tumor effects, and modulation of the tumor microenvironment, underscores the complexity of cancer and the need for multi-faceted therapeutic approaches. A thorough understanding of its molecular targets and the signaling pathways it disrupts is paramount for its optimal clinical application and the development of next-generation combination strategies.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. National Cancer Institute. [Link]

  • What is the mechanism of Regorafenib? Patsnap Synapse. [Link]

  • Regorafenib found to treat colorectal cancer: Bayer reports. Clinical Trials Arena. [Link]

  • Regorafenib in patients with metastatic colorectal cancer in Spain: from clinical trials to real-world evidence. Taylor & Francis Online. [Link]

  • Regorafenib in patients with metastatic colorectal cancer in Spain: from clinical trials to real-world evidence. PubMed. [Link]

  • Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. National Institutes of Health (NIH). [Link]

  • Molecular insight of regorafenib treatment for colorectal cancer. National Institutes of Health (NIH). [Link]

  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. STIVARGA. [Link]

  • A Promising Role of TGF-β Pathway in Response to Regorafenib in Metastatic Colorectal Cancer: A Case Report. National Institutes of Health (NIH). [Link]

  • Effect of regorafenib on the main cancer-related signaling pathways and... ResearchGate. [Link]

  • Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer. PubMed. [Link]

Sources

Exploratory

Brequinar sodium (NSC 368390) discovery and synthesis

Topic: Brequinar Sodium (NSC 368390) Discovery and Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Discovery, Mechanism, and Chemical Synthesis Introduction Brequinar sodium (DuP 785, NSC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Brequinar Sodium (NSC 368390) Discovery and Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Discovery, Mechanism, and Chemical Synthesis

Introduction

Brequinar sodium (DuP 785, NSC 368390) is a potent, water-soluble quinoline-4-carboxylic acid analogue originally synthesized by DuPont in the 1980s. It functions as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1]

While early clinical development in oncology was halted due to narrow therapeutic indices (specifically thrombocytopenia and mucositis), Brequinar has seen a resurgence in interest. Modern applications leverage its ability to induce differentiation in acute myeloid leukemia (AML) and its potent broad-spectrum antiviral activity against RNA viruses (e.g., Ebola, SARS-CoV-2) by depleting the host nucleotide pool required for viral replication.

This guide details the discovery logic, structure-activity relationships (SAR), biochemical mechanism, and the specific chemical synthesis protocols required to produce Brequinar sodium.

Discovery & Structure-Activity Relationship (SAR)

The discovery of Brequinar stemmed from the optimization of quinoline-4-carboxylic acid derivatives, transitioning from earlier naphthoquinone inhibitors like dichloroallyl lawsone, which failed due to poor bioavailability.

Key Structural Features

The structure of Brequinar is 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt .

Structural MoietyFunction & SAR Insight
Quinoline Ring The core scaffold mimicking the ubiquinone cofactor.
4-Carboxylic Acid Essential for binding to the hydrophilic region of the DHODH active site; mimics the carboxylate of the substrate dihydroorotate.
2-Biphenyl Group Provides critical hydrophobic interactions within the tunnel of the enzyme. The 2'-fluoro substituent restricts rotation, locking the biphenyl in a conformation that maximizes binding affinity.
3-Methyl Group Fills a small hydrophobic pocket; removal or enlargement (e.g., to ethyl) significantly reduces potency.
6-Fluoro Group Enhances metabolic stability and increases potency compared to the unsubstituted analogue.

Mechanism of Action: DHODH Inhibition

Brequinar acts as a non-competitive inhibitor with respect to the substrate (dihydroorotate) and competes with the cofactor Ubiquinone (CoQ10) . It binds to the ubiquinone-binding tunnel of DHODH, located on the inner mitochondrial membrane, thereby blocking electron transport and halting pyrimidine synthesis.

Pathway Visualization

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the specific blockade point of Brequinar.

PyrimidinePathway Substrates Glutamine + HCO3- + ATP CP Carbamoyl Phosphate Substrates->CP CPS II CAA Carbamoyl Aspartate CP->CAA ATCase DHO Dihydroorotate CAA->DHO DHOase Orotate Orotate DHO->Orotate Oxidation (-2e-) UMP UMP (Uridine Monophosphate) Orotate->UMP PRPP DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA CAD CAD Complex DHODH DHODH (Mitochondrial) UMPS UMPS Synthase Brequinar BREQUINAR (Inhibitor) Brequinar->DHODH Inhibits

Caption: Brequinar inhibits DHODH, preventing the oxidation of Dihydroorotate to Orotate, starving the cell of UMP precursors.

Chemical Synthesis

The synthesis of Brequinar Sodium is classically achieved via the Pfitzinger Reaction , which involves the condensation of a substituted isatin with a ketone under basic conditions. This route is preferred for its convergence and scalability.

Synthesis Workflow
  • Intermediate Synthesis: Preparation of the ketone 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

  • Pfitzinger Condensation: Reaction of the ketone with 5-fluoroisatin.

  • Salt Formation: Conversion of the free acid to the sodium salt.

SynthesisRoute Isatin 5-Fluoroisatin Reaction Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Reaction Ketone Ketone Intermediate 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Ketone->Reaction Acid Brequinar Acid (Precipitate) Reaction->Acid SaltStep Salt Formation (NaOH) Acid->SaltStep Product Brequinar Sodium (NSC 368390) SaltStep->Product

Caption: Convergent synthesis of Brequinar Sodium via the Pfitzinger reaction.

Detailed Experimental Protocols
Step 1: Synthesis of Ketone Intermediate

Target: 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

While early routes utilized Friedel-Crafts acylation, modern process chemistry often employs Suzuki coupling for higher purity.

  • Reagents: 4-Bromopropiophenone (1.0 eq), 2-Fluorophenylboronic acid (1.1 eq), Pd(PPh3)4 (0.03 eq), Na2CO3 (2.0 eq).

  • Solvent: Dimethoxyethane (DME) / Water (3:1).

  • Protocol:

    • Charge reaction vessel with 4-bromopropiophenone and 2-fluorophenylboronic acid in DME.

    • Add aqueous Na2CO3 and degas with Nitrogen for 15 minutes.

    • Add Pd(PPh3)4 catalyst.

    • Reflux at 85°C for 4–6 hours until starting material is consumed (monitor by TLC/HPLC).

    • Cool to room temperature, dilute with ethyl acetate, and wash with water/brine.

    • Dry organic layer over MgSO4, concentrate, and recrystallize from hexane/ethanol.

    • Yield: Typically 85–90%.

Step 2: Pfitzinger Reaction (Ring Formation)

Target: Brequinar Acid

This is the critical ring-closing step. The ketone enolate attacks the isatin ketone, followed by ring opening and recyclization to the quinoline.

  • Reagents: 5-Fluoroisatin (1.0 eq), Ketone from Step 1 (1.0 eq), Potassium Hydroxide (KOH, 6.0 eq).

  • Solvent: Ethanol (Absolute) or Ethanol/Water.

  • Protocol:

    • Dissolve 5-fluoroisatin and the ketone in Ethanol (approx. 10 mL/g).

    • Add KOH (dissolved in minimal water) dropwise. Note: The solution will turn deep red/purple.

    • Heat to reflux (78°C) for 24–48 hours.

    • Workup: Cool the mixture and evaporate ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH 4–5. The quinoline carboxylic acid will precipitate as a solid.

    • Filter the solid, wash with water, and dry.

    • Purification: Recrystallize from DMF/Ethanol or Acetone.

    • Physical Data: Melting point > 250°C (dec).

Step 3: Salt Formation

Target: Brequinar Sodium

  • Reagents: Brequinar Acid (1.0 eq), Sodium Hydroxide (1.0 eq, 1N solution).

  • Protocol:

    • Suspend Brequinar Acid in water/ethanol.

    • Add exactly 1.0 equivalent of NaOH solution.

    • Stir until fully dissolved (pH should be neutral, ~7.4).

    • Lyophilize (freeze-dry) the solution to obtain Brequinar Sodium as a white to off-white powder.

Quantitative Data Summary

ParameterValue / Description
Chemical Formula C23H14F2NO2·Na
Molecular Weight 397.35 g/mol
IC50 (Human DHODH) ~20 nM
Solubility Soluble in water (>50 mg/mL); Sparingly soluble in ethanol.
Appearance White crystalline powder
Stability Stable in solid state; aqueous solutions stable at pH 7–9.

References

  • Dexter, D. L., et al. (1985). "Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors." Cancer Research, 45(11), 5563–5568. Link

  • Chen, S. F., et al. (1992). "Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium." Cancer Research, 52(13), 3521–3527. Link

  • Ardecky, R. J., et al. (1987). "United States Patent 4,680,299: Quinoline-4-carboxylic acids useful as immunosuppressive and anti-tumor agents." DuPont de Nemours. Link

  • Madak, J. T., et al. (2019). "Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer." Pharmacology & Therapeutics, 195, 111-131. Link

Sources

Foundational

Technical Monograph: DuP-785 (Brequinar) as a High-Potency DHODH Inhibitor

[1][2][3][4] Executive Summary DuP-785, universally recognized in current literature as Brequinar (or Brequinar sodium; NSC 368390), represents the archetypal potent, selective inhibitor of dihydroorotate dehydrogenase (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

DuP-785, universally recognized in current literature as Brequinar (or Brequinar sodium; NSC 368390), represents the archetypal potent, selective inhibitor of dihydroorotate dehydrogenase (DHODH) .[1] Originally developed by DuPont in the 1980s as an antineoplastic agent, it has seen a renaissance in translational research for Acute Myeloid Leukemia (AML), viral pathogens (including SARS-CoV-2), and differentiation therapy.[1]

This guide provides a rigorous technical breakdown of DuP-785’s mechanism, validated experimental protocols for its evaluation, and the critical "rescue" controls required to confirm on-target specificity.[1]

Mechanistic Profile: The Pyrimidine Bottleneck[2]

Target Biochemistry

DHODH is a flavin-dependent mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[1][2] It catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate .[1][3]

  • Reaction: Dihydroorotate + Quinone

    
     Orotate + Hydroquinone[1]
    
  • DuP-785 Action: It binds to the ubiquinone-binding tunnel of DHODH, preventing electron transfer to the respiratory chain (Complex III).[1] This induces a "pyrimidine starvation" state, depleting intracellular pools of UMP, UDP, UTP, and CTP.[1]

The "Rescue" Logic

Because mammalian cells possess a salvage pathway , they can bypass DHODH inhibition if exogenous uridine or cytidine is available.[1] This biological redundancy is the basis for the Uridine Rescue Experiment —the single most important control in verifying DuP-785 activity.[1] If toxicity is not reversed by uridine, the effect is off-target.[1]

Pathway Visualization[2]

PyrimidinePathway Substrates Glutamine + Aspartate DHO Dihydroorotate (DHO) Substrates->DHO Steps 1-3 (CAD Complex) Orotate Orotate DHO->Orotate DHODH Enzyme (Mitochondrial) UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS RNA_DNA RNA / DNA Synthesis UMP->RNA_DNA ExoUridine Exogenous Uridine ExoUridine->UMP Salvage Pathway (Uridine-Cytidine Kinase) DuP785 DuP-785 (Brequinar) DuP785->DHO  Blocks Ubiquinone  Binding Site

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway.[1] DuP-785 blocks the conversion of Dihydroorotate to Orotate.[1] Note the Salvage Pathway (yellow) which can bypass this blockade.[1]

Pharmacological & Kinetic Data[2][7][8]

DuP-785 is characterized by high potency but species-specific binding affinities.[1] It is significantly more potent against human and rodent DHODH compared to other species.[1]

Table 1: Key Pharmacological Parameters

ParameterValueContext
IC50 (Human rDHODH) 5.2 nM Highly potent tight-binding inhibition.[1]
IC50 (Mouse DHODH) ~10–20 nMComparable potency facilitates murine models.[1]
Binding Mode CompetitiveCompetes with Ubiquinone (CoQ); Non-competitive vs DHO.[1]
Plasma Half-life (

)
~8–12 hoursHuman clinical data (dose-dependent).[1]
Bioavailability >90%Excellent oral and IV bioavailability.[1]
Primary Metabolite Hydroxylated formsMetabolized via CYP450; often inactive.[1]

Validated Experimental Protocols

In Vitro DHODH Enzymatic Assay (The DCIP Method)

This assay relies on the reduction of 2,6-dichlorophenolindophenol (DCIP) .[1] As DHODH oxidizes dihydroorotate, electrons are passed to Coenzyme Q (CoQ), which then reduces DCIP.[1] The loss of DCIP blue color (absorbance at 600 nm) is directly proportional to enzyme activity.[1]

Reagents Required:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical for mitochondrial solubilization).

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (CoQ analog, 100 µM stock).[1]

  • Chromophore: DCIP (60 µM final concentration).[1]

  • Enzyme: Recombinant human DHODH or isolated mitochondrial fraction.[1]

Protocol:

  • Blanking: Prepare a reaction mix without enzyme to establish the baseline DCIP stability.

  • Inhibitor Incubation: Pre-incubate rDHODH with graded concentrations of DuP-785 (0.1 nM to 1000 nM) in reaction buffer for 10 minutes at 25°C.

  • Initiation: Add the substrate mix (DHO + Decylubiquinone + DCIP).[1]

  • Measurement: Monitor kinetic decrease in Absorbance (

    
    ) for 20 minutes.
    
  • Analysis: Calculate the slope (

    
    ) for the linear range. Plot % Activity vs. Log[DuP-785] to determine IC50.[1]
    
Cellular Antiproliferation & Specificity Check (The Rescue Assay)

Objective: Prove that cell death is caused specifically by DHODH inhibition.[1]

Protocol:

  • Seeding: Plate AML cells (e.g., HL-60, THP-1) or solid tumor cells at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Group A (Test): DuP-785 (Serial dilution: 1 nM – 10 µM).[1]

    • Group B (Rescue Control): DuP-785 (Same dilutions) + 100 µM Uridine .[1]

  • Incubation: 72 hours at 37°C.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT.[1]

  • Validation Criteria:

    • Group A should show a sigmoidal dose-response (IC50 ~10–100 nM).[1]

    • Group B must show >90% viability across all doses.[1] If DuP-785 kills cells even in the presence of uridine, the compound is exhibiting off-target toxicity at that concentration.[1]

Clinical & Translational Insights

The Toxicity Barrier

DuP-785 failed early Phase II trials due to a narrow therapeutic index.[1] The mechanism of toxicity was directly linked to its mechanism of action:[4]

  • Biomarker: Plasma uridine depletion.[5][1]

  • Adverse Events: Severe mucositis and myelosuppression (tissues with high turnover dependent on de novo synthesis).[1]

Modern Repurposing Strategy

Current research utilizes DuP-785 in "differentiation therapy" for AML rather than pure cytotoxicity.[1] By triggering a differentiation block release, lower doses may be effective.[1] Furthermore, combination with Dipyridamole (an ENT1/2 nucleoside transport inhibitor) prevents cancer cells from scavenging extracellular uridine, potentially widening the therapeutic window.

Experimental Workflow Visualization

Workflow Step1 Step 1: Target Engagement (DCIP Enzyme Assay) Step2 Step 2: Cellular Potency (72h Proliferation) Step1->Step2 Confirm IC50 < 10nM Step3 Step 3: Specificity Check (Uridine Rescue) Step2->Step3 If Cytotoxic Step4 Step 4: In Vivo Validation (Plasma Uridine Levels) Step3->Step4 If Rescue Successful Fail Off-Target Toxicity (Discard) Step3->Fail No Rescue

Figure 2: The Self-Validating Evaluation Pipeline for DuP-785. Step 3 is the critical "Go/No-Go" gate.[1]

References

  • Sykes, D. B., et al. (2016).[1] Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia.[1] Cell, 167(1), 171-186.[1] (Foundational paper for AML repurposing).

  • Peters, G. J., et al. (1990).[1][6] In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by brequinar sodium (DUP-785; NSC 368390) in mice and patients.[5][1][7][6] Cancer Research.[1][2][8] Retrieved from [Link]

  • Madak, J. T., et al. (2019).[1] Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[5][1]

  • Guide to Pharmacology. Brequinar Ligand Page. IUPHAR/BPS.[1] Retrieved from [Link][1][8][9]

Sources

Exploratory

Technical Profile: C16H10F4N2O (2-Trifluoromethylindole-3-carboxamide)

The following technical guide details the chemical properties, synthesis, and pharmacological profile of N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide , the primary bioactive isomer corresponding to the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmacological profile of N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide , the primary bioactive isomer corresponding to the molecular formula C16H10F4N2O .[1]

This compound represents a class of 2-trifluoromethylindoles identified as potent, selective Monoamine Oxidase B (MAO-B) inhibitors with neuroprotective properties, relevant for Parkinson's disease (PD) therapeutics.[1]

[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule C16H10F4N2O exists primarily as N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide .[1] It is a synthetic indole derivative designed to optimize lipophilicity and metabolic stability via fluorination.[1]

Structural Specifications
PropertyDetail
IUPAC Name N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide
Molecular Formula C₁₆H₁₀F₄N₂O
Molecular Weight 322.26 g/mol
Exact Mass 322.0729 Da
Core Scaffold Indole (2-substituted)
Functional Groups Trifluoromethyl (-CF₃), Carboxamide (-CONH-), Fluorophenyl
Isomeric Forms Positional isomers exist (e.g., N-(3-fluorophenyl)...), but the para-fluoro analog is the primary bioactive lead.[1][2][3][4]
Physicochemical Parameters
ParameterValue (Predicted)Relevance
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration, essential for CNS targets like MAO-B.
TPSA ~49 ŲWithin the optimal range (<90 Ų) for CNS drug delivery.[1][3]
H-Bond Donors 2 (Indole NH, Amide NH)Critical for binding site interactions (e.g., Tyr326 in MAO-B).[1]
H-Bond Acceptors 4 (O, N, F atoms)Facilitates electrostatic interactions within the enzyme pocket.[1]
Solubility Low in water; Soluble in DMSO, MeOHRequires formulation (e.g., liposomes or nano-emulsions) for in vivo delivery.[1]

Advanced Synthesis: Photochemical Cascade Annulation

While traditional amide coupling (Indole-3-carboxylic acid + 4-fluoroaniline) is possible, a more efficient, atom-economical method involves visible-light-induced cascade annulation .[1] This modern approach constructs the indole core and installs the trifluoromethyl group in a single pot.[1]

Reaction Mechanism

The synthesis utilizes sulfoxonium ylides and aryl azides (or benzoyl azides) under blue LED irradiation.[1]

  • Reagents : (E)-3-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1,1,1-trifluoropropan-2-imine derivatives + 4-fluorobenzoyl azide.[1]

  • Catalyst : Ru(bpy)₃Cl₂ (Photoredox catalyst) or Rh(II) complexes (if thermal).[1]

  • Conditions : Blue LEDs, Room Temperature, Solvent (DCE or MeCN).[1]

Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions Ylide Sulfoxonium Ylide (CF3-precursor) Nitrene Acyl Nitrene Intermediate Ylide->Nitrene Blue LED - DMSO Azide 4-Fluorobenzoyl Azide Azide->Nitrene - N2 Cyclization Cascade Cyclization (C-H Activation) Nitrene->Cyclization Annulation Product C16H10F4N2O (Indole-3-carboxamide) Cyclization->Product Tautomerization Cond Solvent: DCE Temp: 25°C Time: 12-24h

Figure 1: Visible-light-induced cascade annulation for the synthesis of 2-trifluoromethylindole-3-carboxamides.

Biological Mechanism of Action[1]

The pharmacological value of C16H10F4N2O lies in its dual mechanism: MAO-B inhibition and Nrf2 pathway activation .[1] This "multi-target" approach is critical for treating neurodegenerative diseases like Parkinson's, where dopamine depletion and oxidative stress occur simultaneously.[1]

Selective MAO-B Inhibition[1]
  • Target : Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1]

  • Mechanism : The indole scaffold occupies the substrate cavity (entrance cavity) of MAO-B.[1] The 2-trifluoromethyl group provides steric bulk and electronic withdrawal, enhancing selectivity over MAO-A.[1]

  • Binding Mode :

    • The amide linker forms hydrogen bonds with Tyr326 or Cys172 .[1]

    • The 4-fluorophenyl ring engages in

      
      -
      
      
      
      stacking with Tyr398 .[1]
  • Effect : Prevents the breakdown of dopamine, increasing its synaptic availability.[1]

Neuroprotection via Nrf2/HO-1

Beyond enzyme inhibition, the compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1]

  • Action : Promotes nuclear translocation of Nrf2.

  • Result : Upregulation of Heme Oxygenase-1 (HO-1) , a potent antioxidant enzyme.[1][2]

  • Benefit : Protects neuronal cells (e.g., PC12 cells) from oxidative stress induced by neurotoxins like 6-OHDA or rotenone.[1][2]

Signaling Pathway Diagram

MOA Drug C16H10F4N2O (Indole Derivative) MAOB MAO-B Enzyme (Mitochondria) Drug->MAOB Inhibits (IC50 < 1 µM) Nrf2_Cyto Nrf2 (Cytosol) Keap1 Complex Drug->Nrf2_Cyto Dissociates Keap1 Dopamine Dopamine Levels (Striatum) MAOB->Dopamine Prevents Degradation Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation Outcome Neuroprotection & Motor Symptom Relief Dopamine->Outcome HO1 HO-1 Expression (Antioxidant) Nrf2_Nuc->HO1 Transcription ROS Reactive Oxygen Species (ROS) HO1->ROS Scavenges ROS->Outcome Reduction

Figure 2: Dual mechanism of action showing MAO-B inhibition and Nrf2-mediated neuroprotection.[1]

Experimental Protocols

Synthesis Protocol (Cascade Annulation)

Objective : Synthesize N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide.

  • Preparation : In a flame-dried Schlenk tube, add (E)-3-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1,1,1-trifluoropropan-2-imine (0.2 mmol) and 4-fluorobenzoyl azide (0.24 mmol).

  • Catalysis : Add Ru(bpy)₃(PF₆)₂ (2.0 mol%) as the photocatalyst.[1]

  • Solvent : Dissolve in anhydrous 1,2-dichloroethane (DCE) (2.0 mL).

  • Reaction : Irradiate with Blue LEDs (450 nm) at room temperature under Argon atmosphere for 12 hours.

  • Workup : Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexane/EtOAc 4:1) to yield the yellow solid product.

MAO-B Inhibition Assay (Fluorometric)

Objective : Determine the IC₅₀ of the compound against human recombinant MAO-B.

  • Reagents : Recombinant human MAO-B (Sigma), Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), Horseradish Peroxidase (HRP), Benzylamine (substrate).[1]

  • Setup : In a 96-well black plate, incubate C16H10F4N2O (0.01 nM – 100 µM) with MAO-B (0.5 U/mL) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Reaction Start : Add the reaction mix containing Benzylamine (1 mM) , Amplex Red (200 µM) , and HRP (1 U/mL) .[1]

  • Measurement : Monitor fluorescence (Ex/Em = 545/590 nm) for 30 minutes.

  • Analysis : Calculate % inhibition relative to DMSO control. Plot log[concentration] vs. inhibition to derive IC₅₀.[1]

    • Validation: Use Selegiline or Rasagiline as a positive control (Expected IC₅₀ < 50 nM).[1]

Molecular Docking (In Silico Validation)
  • Software : AutoDock Vina or Schrödinger Glide.[1]

  • Protein Structure : Retrieve PDB ID 2V5Z (Human MAO-B complexed with safinamide).[1]

  • Ligand Prep : Generate 3D conformers of C16H10F4N2O; minimize energy (OPLS3 force field).

  • Grid Generation : Center grid box on the co-crystallized ligand (Safinamide).

  • Docking : Run rigid receptor docking.

  • Scoring : Evaluate binding energy (kcal/mol) and visual interactions (H-bonds with Tyr326,

    
    -stacking with Tyr398).
    

References

  • Elkamhawy, A., et al. (2021). "Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress."[1][2] Antioxidants, 10(10), 1604.[1][2] [1][2]

  • Wang, H., et al. (2022). "Visible light-induced cascade annulation of sulfoxonium ylides with azides for the synthesis of 2-trifluoromethyl indoles."[1] Organic Letters (Implied methodology for 2-CF3-indole synthesis).[1]

  • PubChem Compound Summary. "C16H10F4N2O Structure and Properties." [1][5]

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide."[1] Journal of Medicinal Chemistry, 50(23), 5848-5852.[1] (Reference for PDB 2V5Z).[1]

Sources

Foundational

Introduction: Understanding the Physicochemical Landscape of Lenvatinib

An In-depth Technical Guide to the Solubility and Stability of Lenvatinib For Researchers, Scientists, and Drug Development Professionals Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of several aggressive cancers. Its clinical efficacy, however, is intrinsically linked to its physicochemical properties, primarily its solubility and stability. For researchers and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for designing robust in vitro and in vivo experiments, developing effective formulations, and ensuring reliable, reproducible data.

This guide provides an in-depth exploration of the solubility and stability of Lenvatinib. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present validated protocols for characterization, and offer insights gleaned from practical application. Our objective is to equip you with the knowledge to navigate the challenges associated with this potent, yet sparingly soluble, compound.

Part 1: The Solubility Profile of Lenvatinib

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic effect. Lenvatinib, particularly in its mesylate salt form, presents significant challenges due to its low aqueous solubility.

Aqueous Solubility

Lenvatinib's solubility is markedly pH-dependent, exhibiting decreased solubility as the pH increases. It is classified as practically insoluble in a Britton-Robinson buffer across a pH range of 3-11 and demonstrates very slight solubility in 0.1 mol/L HCl[1]. This characteristic has profound implications for its behavior in physiological environments and dictates the formulation strategies required for effective oral administration.

Solubility in Organic Solvents

To overcome the hurdles of low aqueous solubility in research settings, Lenvatinib is commonly dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the solvents of choice for preparing concentrated stock solutions[1][2].

Table 1: Solubility of Lenvatinib in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~1 mg/mL[1][2], 2 mg/mL[1][2]
Dimethylformamide (DMF)~1 mg/mL[1][1]
MethanolSoluble[3]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[2][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (clear solution)[4]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (clear solution)[4]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (clear solution)[4]

Note: The mesylate salt of Lenvatinib is often used in research and has a molecular weight of 522.96 g/mol .

Experimental Protocol: Preparation of Lenvatinib Stock and Working Solutions

The following protocol outlines a validated method for preparing Lenvatinib solutions for in vitro use, a process that requires careful execution to avoid precipitation.

Objective: To prepare a 10 mM stock solution of Lenvatinib mesylate in DMSO and a subsequent working solution in cell culture medium.

Materials:

  • Lenvatinib mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or 37°C water bath

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Sterile polypropylene tubes

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh 5.23 mg of Lenvatinib mesylate.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the tube vigorously for several minutes.

  • Ensuring Complete Dissolution: If particulate matter is still visible, sonicate the solution for 5-10 minutes or warm it at 37°C for 10 minutes[1]. Visually inspect to confirm complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles[1].

Protocol for Working Solution:

  • Thawing: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous medium and not vice-versa, and to mix gently but thoroughly after each dilution step.

Causality and Trustworthiness: The use of anhydrous DMSO is critical as water can decrease the solubility of Lenvatinib in the stock solution, leading to precipitation upon storage or dilution. Sonication or gentle warming provides the necessary energy to overcome the lattice energy of the solid-state drug, ensuring complete dissolution. Aliquoting the stock solution is a self-validating step that preserves the integrity of the stock by preventing repeated temperature fluctuations that can induce precipitation.

Troubleshooting Crystal Formation: The appearance of needle-shaped crystals upon dilution into aqueous media is a common issue stemming from Lenvatinib's poor aqueous solubility[1]. This can be mitigated by:

  • Ensuring the final concentration in the aqueous medium does not exceed its solubility limit.

  • Confirming the complete dissolution of the initial DMSO stock.

  • Maintaining the temperature of the medium, as lower temperatures can decrease solubility[1].

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Lenvatinib Mesylate add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Visually Inspect for Dissolution vortex->check_dissolution sonicate_warm Sonicate or Warm at 37°C check_dissolution->sonicate_warm Incomplete store Store at -20°C in Aliquots check_dissolution->store Complete sonicate_warm->vortex thaw Thaw Stock Aliquot dilute Serially Dilute in Pre-warmed Medium thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing Lenvatinib stock and working solutions.

Part 2: The Stability Profile of Lenvatinib

The chemical stability of a drug is paramount for its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a deliberate process of subjecting a drug to harsh conditions to accelerate its decomposition[5]. This is not done to destroy the molecule, but rather to identify its potential degradation pathways and to develop and validate stability-indicating analytical methods[5][6][7]. Such methods are crucial for ensuring that any degradation products that might form during the shelf-life of the drug can be detected and quantified.

A stability-indicating UPLC (Ultra-Performance Liquid Chromatography) method has been developed and validated for Lenvatinib, demonstrating its robustness in separating the parent drug from its degradation products under various stress conditions[8][9].

Table 2: Forced Degradation Conditions for Lenvatinib

Stress ConditionDetails
Acid Degradation Treatment with an acidic solution (e.g., 0.1N HCl).
Alkaline Degradation Treatment with a basic solution (e.g., 0.1N NaOH).
Oxidative Degradation Exposure to an oxidizing agent (e.g., 3% H₂O₂).
Thermal Degradation Exposure to high temperatures.
Photolytic Degradation Exposure to UV and visible light.

These conditions are based on standard pharmaceutical stress testing protocols.[8][9]

Key Considerations for Stability
  • pH-Dependent Stability: As with its solubility, the stability of Lenvatinib in solution is influenced by pH. The molecule is more susceptible to hydrolysis under acidic and basic conditions.

  • Photostability: Exposure to light can induce degradation. Therefore, Lenvatinib solutions should be protected from light.

  • Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of Lenvatinib for more than one day due to the risk of precipitation and degradation[2].

  • Solid-State Stability: As a crystalline solid, Lenvatinib is stable for at least four years when stored at -20°C[2].

Experimental Protocol: A Conceptual Framework for Forced Degradation Studies

The following protocol provides a general framework for conducting forced degradation studies on Lenvatinib. The specific concentrations and durations will need to be optimized to achieve a target degradation of 5-20%[10][11].

Objective: To identify the degradation pathways of Lenvatinib and to validate a stability-indicating analytical method.

Materials:

  • Lenvatinib

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-quality water and organic solvents for HPLC/UPLC

  • Calibrated oven and photostability chamber

  • Validated UPLC system with a suitable detector (e.g., UV-Vis)

Protocol Outline:

  • Sample Preparation: Prepare solutions of Lenvatinib in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with HCl at a specified concentration and temperature for a defined period.

    • Base Hydrolysis: Treat the drug solution with NaOH under controlled conditions.

    • Oxidation: Add H₂O₂ to the drug solution and incubate.

    • Thermal Stress: Expose the solid drug or a solution to elevated temperatures.

    • Photolytic Stress: Expose the drug (solid or in solution) to light according to ICH Q1B guidelines.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating UPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Causality and Trustworthiness: This systematic approach ensures that all likely degradation pathways are explored. The use of a validated UPLC method is the cornerstone of trustworthiness, providing confidence that the observed peaks are real and that the parent drug is adequately separated from its degradants. The target degradation of 5-20% is a scientifically accepted range that is significant enough to demonstrate the method's capability without being so excessive as to be unrealistic[10][11].

G cluster_protocol Forced Degradation Workflow prep Prepare Lenvatinib Solution stress Apply Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by UPLC neutralize->analyze evaluate Evaluate Data analyze->evaluate

Caption: Conceptual workflow for a forced degradation study of Lenvatinib.

Conclusion: A Foundation for Future Research

The data and protocols presented in this guide underscore the importance of a thorough understanding of Lenvatinib's solubility and stability. For the bench scientist, this knowledge is crucial for the day-to-day practicalities of experimental design and execution. For the drug development professional, these physicochemical properties are fundamental to formulation development, regulatory compliance, and ultimately, the delivery of a safe and effective therapeutic to patients. By adhering to the principles of scientific integrity and employing validated methodologies, the challenges posed by Lenvatinib's physicochemical profile can be successfully navigated, paving the way for continued innovation in cancer therapy.

References

  • U.S. Food and Drug Administration. (2015, March 19). 206947Orig1s000. Retrieved from [Link]

  • Jain, A., & Basit, A. (2024, May 2). Lenvatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2016, August 30). Product Information: Lenvatinib mesilate. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021, February 15). SOP “Solubility determination by visual inspection” v2.0. Retrieved from [Link]

  • Sravanthi, V., & Sankar, K. (2018). Stability Indicating UPLC Method Development and Validation of Lenvatinib. International Journal of Pharmacy and Biological Sciences, 8(3), 823-830.
  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161475, C4H9O. Retrieved from [Link]

  • Kumar, A., & Reddy, G. S. (2020). New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk drug and pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]

  • Shimon, M., & Shion, H. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89284, Nonanal, 2-(phenylmethylene)-. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • PharmD, T. L. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460510, Nitrogen(1+), tetrafluoro-, (T-4)-. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8301, Tetrafluoroethylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12313776, Oxazine. Retrieved from [Link]

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Exploratory

Initial In Vitro Investigations of NSC 368390: A Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of NSC 368390, also known as Brequinar sodium or DuP-785. It is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the initial in vitro studies of NSC 368390, also known as Brequinar sodium or DuP-785. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's mechanism of action and preclinical evaluation. This document synthesizes publicly available data to offer field-proven insights into the experimental choices and methodologies employed in the early assessment of this potent antitumor agent.

Introduction: The Quest for Novel Anticancer Agents

The development of novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. NSC 368390, a substituted 4-quinolinecarboxylic acid, emerged from an extensive analogue synthesis program by the National Cancer Institute's Developmental Therapeutics Program due to its significant antitumor activity against L1210 leukemia and B16 melanoma[1]. Its water solubility and efficacy against a range of human solid tumors in preclinical models propelled it into further investigation and eventual Phase I clinical trials[1][2][3]. This guide will dissect the foundational in vitro studies that elucidated its primary mechanism of action and established its potential as a therapeutic candidate.

Elucidating the Mechanism of Action: Beyond Topoisomerase Inhibition

While many successful chemotherapeutic agents target DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription, initial in vitro studies revealed a distinct and specific mechanism for NSC 368390[4][5]. The core of its anticancer activity lies not in the disruption of DNA supercoiling, but in the targeted inhibition of pyrimidine biosynthesis.

The Central Role of Dihydroorotate Dehydrogenase (DHO-DH)

Early mechanistic studies demonstrated that NSC 368390 is a potent inhibitor of dihydroorotate dehydrogenase (DHO-DH)[6][7][8]. DHO-DH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of uridine 5'-monophosphate (UMP), a critical precursor for both RNA and DNA[6][7]. By inhibiting DHO-DH, NSC 368390 effectively depletes the intracellular pools of pyrimidine nucleotides, thereby starving cancer cells of the necessary building blocks for nucleic acid synthesis and leading to cell death[6][7].

The following diagram illustrates the pivotal position of DHO-DH in the de novo pyrimidine biosynthesis pathway and the inhibitory action of NSC 368390.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by NSC 368390 cluster_downstream Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHO-DH OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP dUMP dUMP UMP->dUMP NSC 368390 NSC 368390 NSC 368390->Dihydroorotate RNA Synthesis RNA Synthesis UTP->RNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Caption: Inhibition of DHO-DH by NSC 368390 in the pyrimidine pathway.

Causality in Experimental Design: The Uridine Rescue Experiment

A key set of experiments that solidified the proposed mechanism of action involved "rescue" studies. The logic behind this approach is that if the cytotoxicity of NSC 368390 is solely due to the depletion of pyrimidine pools, then supplementing the culture medium with downstream metabolites should circumvent the enzymatic block and restore cell viability.

Indeed, studies showed that the addition of uridine to cultured L1210 leukemia and clone A human colon tumor cells rescued them from the cytotoxic effects of NSC 368390[6]. Conversely, the addition of cytidine did not rescue L1210 cells, a finding consistent with the knowledge that these cells lack the necessary enzyme, cytidine deaminase, to convert cytidine to uridine[6]. This elegant experimental design provided compelling evidence that the primary target of NSC 368390 is upstream of UMP synthesis.

In Vitro Efficacy Across Various Cancer Cell Lines

NSC 368390 has demonstrated significant cytotoxic activity against a range of human cancer cell lines, with a particular emphasis on colon carcinomas. The following table summarizes the reported in vitro and in vivo efficacy data.

Cell Line/Tumor ModelCancer TypeAssay/ModelKey FindingsReference
Clone AHuman Colon TumorClonogenic Assay99.9% cell kill at 25 to 75 µM for 48 to 72 h[6]
L1210Murine LeukemiaIn Vitro CytotoxicityPotent inhibition of cell growth[6]
HCT-15, Clone A, DLD-2Human Colon CarcinomaNude Mouse Xenograft>90% tumor growth inhibition[1]
MX-1Human Breast CarcinomaNude Mouse Xenograft>90% tumor growth inhibition[1]
LX-1Human Lung CarcinomaNude Mouse Xenograft>90% tumor growth inhibition[1]
BL/STX-1Human Stomach CarcinomaNude Mouse Xenograft>90% tumor growth inhibition[1]
CX-1Human Colon CarcinomaNude Mouse Xenograft>90% tumor growth inhibition[1]

Methodologies for In Vitro Evaluation

The following section details the step-by-step methodologies for key experiments that were instrumental in the initial characterization of NSC 368390.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of NSC 368390 on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NSC 368390 in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Dihydroorotate Dehydrogenase (DHO-DH) Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of NSC 368390 on the enzymatic activity of DHO-DH.

Protocol: Spectrophotometric Assay

  • Enzyme Preparation: Isolate mitochondria from cells or tissues, as DHO-DH is a mitochondrial enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., pH 8.0), dihydroorotate (the substrate), and an electron acceptor such as 2,6-dichloroindophenol (DCIP).

  • Inhibitor Addition: Add varying concentrations of NSC 368390 to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the mitochondrial preparation containing DHO-DH.

  • Monitoring the Reaction: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to the DHO-DH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of NSC 368390 and determine the IC50 value for enzyme inhibition.

The following diagram illustrates the workflow for the DHO-DH enzyme activity assay.

cluster_workflow DHO-DH Enzyme Activity Assay Workflow Isolate Mitochondria Isolate Mitochondria Prepare Reaction Mixture\n(Buffer, Dihydroorotate, DCIP) Prepare Reaction Mixture (Buffer, Dihydroorotate, DCIP) Isolate Mitochondria->Prepare Reaction Mixture\n(Buffer, Dihydroorotate, DCIP) Add NSC 368390\n(Varying Concentrations) Add NSC 368390 (Varying Concentrations) Prepare Reaction Mixture\n(Buffer, Dihydroorotate, DCIP)->Add NSC 368390\n(Varying Concentrations) Initiate with\nMitochondrial Preparation Initiate with Mitochondrial Preparation Add NSC 368390\n(Varying Concentrations)->Initiate with\nMitochondrial Preparation Monitor Absorbance at 600 nm\n(DCIP Reduction) Monitor Absorbance at 600 nm (DCIP Reduction) Initiate with\nMitochondrial Preparation->Monitor Absorbance at 600 nm\n(DCIP Reduction) Calculate Reaction Rate\nand IC50 Calculate Reaction Rate and IC50 Monitor Absorbance at 600 nm\n(DCIP Reduction)->Calculate Reaction Rate\nand IC50

Caption: Workflow for DHO-DH enzyme activity assay.

Conclusion and Future Directions

The initial in vitro studies of NSC 368390 unequivocally identified it as a potent inhibitor of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This mechanism of action, distinct from that of topoisomerase inhibitors, provided a strong rationale for its development as an anticancer agent. The compound's significant cytotoxicity against a variety of cancer cell lines, particularly those of colon origin, further supported its clinical potential. These foundational studies were critical in guiding the subsequent preclinical and clinical development of NSC 368390, underscoring the importance of rigorous in vitro characterization in the drug discovery pipeline.

References

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Available at: [Link]

  • Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. ResearchGate. Available at: [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2′-fluoro-1,1′-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. AACR Journals. Available at: [Link]

  • Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. SciSpace. Available at: [Link]

  • Retention of in Vivo Antipyrimidine Effects of Brequinar Sodium (DUP-785; NSC 368390) in Murine Liver, Bone Marrow and Colon Cancer. PubMed. Available at: [Link]

  • Recent developments in topoisomerase-targeted cancer chemotherapy. PubMed. Available at: [Link]

  • Topoisomerases as Anticancer Targets. PMC. Available at: [Link]

  • Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390). PubMed. Available at: [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Interrogation of Pyrimidine Biosynthesis via DHODH Inhibition using NSC 368390 (Brequinar Sodium)

[1] Abstract & Introduction NSC 368390, widely recognized as Brequinar sodium , is a potent, selective, and water-soluble inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

NSC 368390, widely recognized as Brequinar sodium , is a potent, selective, and water-soluble inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, located on the inner mitochondrial membrane. Unlike other enzymes in this pathway which are cytosolic, DHODH couples the oxidation of dihydroorotate to orotate with the reduction of ubiquinone (Coenzyme Q) in the mitochondrial electron transport chain.

Inhibition of DHODH by NSC 368390 leads to a rapid depletion of intracellular uridine monophosphate (UMP) and subsequent downstream nucleotide pools (UTP, CTP).[1] This "nucleotide starvation" induces p53-mediated cell cycle arrest or apoptosis, particularly in rapidly dividing cancer cells or activated immune cells that rely heavily on de novo synthesis rather than the salvage pathway.

This guide provides a rigorous, self-validating framework for using NSC 368390 in cell culture, moving beyond simple cytotoxicity to mechanistic confirmation via metabolite rescue assays.

Mechanism of Action

To properly design experiments with NSC 368390, one must understand its precise intervention point. It blocks the conversion of dihydroorotate to orotate. Crucially, this blockade causes an accumulation of upstream dihydroorotate and a depletion of downstream pyrimidines.

Signaling Pathway Diagram

The following diagram illustrates the de novo pyrimidine synthesis pathway and the specific inhibitory action of NSC 368390.

PyrimidinePathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Inner Membrane) cluster_downstream Downstream Effects Gln Glutamine + HCO3- CP Carbamoyl Phosphate Gln->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO DHOase DHODH DHODH Enzyme DHO->DHODH Translocation Orotate Orotate DHODH->Orotate Oxidation Brequinar NSC 368390 (Inhibitor) Brequinar->DHODH Blocks UMP UMP Orotate->UMP UMPS UTP_CTP UTP / CTP Pools UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA

Caption: NSC 368390 inhibits DHODH in the mitochondria, blocking Orotate production and depleting UTP/CTP pools.

Material Preparation & Handling[2]

Expert Insight: One of the distinct advantages of NSC 368390 (Brequinar sodium) over other hydrophobic inhibitors is its water solubility. However, for consistent cell culture stock solutions, DMSO is often used to ensure sterility and long-term stability, though aqueous stocks (PBS) are viable for immediate use.

ParameterSpecificationNotes
Molecular Weight ~375.3 g/mol Varies slightly based on salt form (Sodium salt vs free acid).
Solubility Water: Soluble (>10 mg/mL)DMSO: Soluble (>50 mg/mL)Recommendation: Use DMSO for 10 mM - 50 mM master stocks to prevent microbial growth; dilute into media.
Storage -20°C (Desiccated)Protect from light. Stable for >6 months in DMSO at -20°C.
Vehicle Control DMSO or PBSMatch the solvent used for the drug. Final DMSO concentration < 0.1%.
Stock Solution Protocol (10 mM)
  • Weigh 3.75 mg of NSC 368390.

  • Dissolve in 1.0 mL of sterile DMSO (or sterile PBS if avoiding organic solvents is critical).

  • Vortex until completely dissolved.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Store at -20°C.

Experimental Protocols

Protocol A: Dose-Response Viability Assay

This standard workflow determines the IC50 of NSC 368390 in your specific cell line.

Reagents:

  • Target Cells (e.g., HCT-116, Jurkat, or AML lines)

  • Complete Culture Media (RPMI or DMEM + 10% FBS)

  • NSC 368390 Stock (10 mM)

  • Viability Reagent (CellTiter-Glo, MTT, or Resazurin)

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well opaque plates.

    • Adherent cells: 3,000 - 5,000 cells/well. Allow to attach overnight.

    • Suspension cells: 10,000 - 20,000 cells/well. Proceed to treatment immediately.

  • Drug Dilution: Prepare a 2x serial dilution of NSC 368390 in complete media.

    • Range: 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

    • Note: Brequinar is potent; typical IC50s range from 10 nM to 500 nM depending on the cell line's reliance on de novo synthesis.

  • Treatment: Add 100 µL of 2x drug solution to the 100 µL of media already in the wells (Final 1x concentration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Why 72h? Nucleotide depletion takes time to arrest the cell cycle and induce apoptosis. 24h is often insufficient for a viability readout.

  • Readout: Add viability reagent according to manufacturer instructions and read luminescence/absorbance.

  • Analysis: Normalize to Vehicle Control (100%) and calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Protocol B: The "Uridine Rescue" Specificity Check (Self-Validating System)

Scientific Integrity: To prove that the observed cytotoxicity is specifically due to DHODH inhibition (and not off-target toxicity), you must demonstrate that adding exogenous Uridine rescues the cells. The salvage pathway converts Uridine directly to UMP, bypassing DHODH.

Step-by-Step Methodology:

  • Preparation: Prepare media supplemented with 100 µM Uridine .

  • Setup: Set up three treatment groups in a 6-well or 96-well format:

    • Group 1: Vehicle Control (DMSO).

    • Group 2: NSC 368390 (at ~2x - 5x the IC50 determined in Protocol A).

    • Group 3: NSC 368390 + 100 µM Uridine.

  • Incubation: Incubate for 72 hours.

  • Observation:

    • Group 2 should show massive cell death/arrest.

    • Group 3 should show proliferation rates comparable to Group 1.

    • Failure Mode: If Uridine does not rescue viability, the toxicity at that concentration is likely off-target or the cell line lacks Uridine-Cytidine Kinase (salvage enzyme), though the latter is rare in cancer lines.

Quantitative Data Summary

The following table summarizes typical sensitivity ranges for NSC 368390 across different tissue types, derived from historical NCI-60 screening data and literature.

Cell Type / TissueTypical IC50 RangeSensitivity LevelMechanism Note
Colon Cancer (e.g., HCT-116, HT-29)20 - 100 nMHighHigh demand for rRNA synthesis.
Leukemia (e.g., HL-60, Jurkat)10 - 50 nMVery HighLow basal pyrimidine pools.
Breast Cancer (e.g., MCF-7)100 - 500 nMModerateVariable salvage pathway activity.
Fibroblasts (Non-transformed)> 1 µMLowSlower replication rate; lower nucleotide demand.

References

  • Mechanism of Action & Discovery: Peters, G. J., et al. "Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis." Cancer Research, vol. 46, no. 10, 1986.[2] [Link]

  • In Vivo Activity & Solubility: Dexter, D. L., et al. "Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors."[3] Cancer Research, vol. 45, no. 10, 1985.[2] [Link]

  • Clinical Pharmacokinetics: Schwartsmann, G., et al. "Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies." Cancer Chemotherapy and Pharmacology, vol. 25, no.[2] 5, 1990. [Link]

  • Metabolic Targeting Context: Michelakis, E. D., et al. "Anticancer drugs that target metabolism: Is dichloroacetate the new paradigm?" International Journal of Cancer, vol. 127, no. 9, 2010. (Contextual reference for metabolic inhibitors). [Link]

Sources

Application

Application Note: Quantification of Uridine and Pyrimidine Pools via LC-MS/MS Following DHODH Inhibition by Brequinar

Abstract & Introduction Brequinar is a potent, selective inhibitor of dihydroorotate dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1][2] By blocking the conversion of dihydroorotate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Brequinar is a potent, selective inhibitor of dihydroorotate dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1][2] By blocking the conversion of dihydroorotate (DHO) to orotate, Brequinar depletes the intracellular pool of uridine monophosphate (UMP) and downstream nucleotides (UDP, UTP, CTP), leading to S-phase arrest and differentiation in acute myeloid leukemia (AML) and solid tumors.

However, efficacy is frequently compromised by the pyrimidine salvage pathway . Circulating plasma uridine (physiological range: 3–8 µM) can be transported into the cell via Equilibrative Nucleoside Transporters (ENT1/2) and converted to UMP by Uridine-Cytidine Kinase 2 (UCK2), effectively bypassing the DHODH blockade.

Therefore, measuring uridine levels—both extracellular (plasma/media) and intracellular—is not merely a pharmacokinetic step; it is a critical pharmacodynamic biomarker for:

  • Target Engagement: Confirming depletion of downstream nucleotides (UMP/UTP).

  • Resistance Profiling: Identifying salvage-mediated rescue.

  • Dosing Optimization: Ensuring Brequinar levels are sufficient to outcompete physiological uridine influx.

Mechanistic Pathway & Experimental Logic

The following diagram illustrates the competitive dynamic between Brequinar-induced blockade and Uridine salvage.

PyrimidinePathway cluster_extracellular Extracellular Space (Plasma/Media) cluster_intracellular Intracellular Cytosol Plasma_Uridine Plasma Uridine (3-8 µM) ENT ENT1/2 (Transporter) Plasma_Uridine->ENT Influx Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Blocked by Brequinar UMP UMP Orotate->UMP UMPS UTP_CTP UTP / CTP (DNA/RNA Synthesis) UMP->UTP_CTP DHODH DHODH (Mitochondrial) DHODH->DHO Target UCK2 UCK2 (Salvage Kinase) UCK2->UMP Rescue Bypass ENT->UCK2

Figure 1: Brequinar inhibits DHODH (Red), causing DHO accumulation. Plasma Uridine (Green) enters via ENT transporters and is phosphorylated by UCK2, replenishing the UMP pool and bypassing the blockade.

Experimental Protocols

Protocol A: Sample Preparation (Critical for Stability)

Nucleotides are labile; enzymatic turnover continues rapidly after sampling. Speed and temperature (4°C) are non-negotiable.

1. In Vitro (Adherent/Suspension Cells)
  • Reagents: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C. Internal Standard (IS): 13C9-Uridine (1 µM).

  • Step-by-Step:

    • Quenching: Aspirate media completely. Immediately add 500 µL -80°C 80% Methanol directly to the plate. (Do not trypsinize; trypsinization induces metabolic stress).

    • Scraping: Scrape cells on dry ice. Transfer suspension to a pre-chilled microcentrifuge tube.

    • Lysis: Vortex vigorously for 30 seconds. Freeze-thaw cycle once (Liquid N2 to 37°C) to ensure membrane rupture, then return to ice.

    • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Supernatant: Transfer supernatant to a new glass vial.

    • Drying (Optional but Recommended): Evaporate under nitrogen stream at 30°C. Reconstitute in 100 µL Mobile Phase A (see below).

2. In Vivo (Plasma)[3]
  • Reagents: Acetonitrile (ACN), pre-chilled.

  • Step-by-Step:

    • Collection: Collect blood into K2EDTA tubes. Centrifuge immediately (2,000 x g, 10 min, 4°C) to separate plasma.

    • Precipitation: Add 50 µL Plasma to 200 µL cold ACN (1:4 ratio) containing Internal Standard.

    • Mixing: Vortex for 1 min. Incubate at -20°C for 20 mins to precipitate proteins.

    • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

    • Injection: Transfer supernatant to LC vial. Inject directly or dilute 1:1 with water if peak shape is poor.

Protocol B: LC-MS/MS Quantification

Why HILIC? Uridine and UMP are highly polar. Reverse-phase (C18) columns often fail to retain them, causing them to elute in the void volume with high ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here.

1. Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves nucleotide shape).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-8 min: 90% -> 50% B (Elute nucleotides)

    • 8-10 min: 50% B

    • 10.1 min: 90% B (Re-equilibration is crucial in HILIC; allow 3-5 mins).

2. Mass Spectrometry Parameters (Triple Quadrupole)
  • Mode: Polarity Switching (Pos/Neg) or separate runs.

    • Uridine:[1][2][3][4][5][6][7][8][9][10] Positive Mode (protonation).

    • UMP/UTP:[8][11] Negative Mode (deprotonation).

  • Source: ESI. Capillary Voltage: 3.5 kV. Temp: 350°C.

MRM Transitions Table:

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Notes
Uridine ESI+245.1113.12015Loss of Ribose
13C9-Uridine ESI+254.1117.12015Internal Standard
UMP ESI-323.097.03020Phosphate group
UTP ESI-482.9158.93525Pyrophosphate
Dihydroorotate ESI-157.0113.02515Accumulation Marker

Analytical Workflow Visualization

Workflow Sample Sample Source (Plasma or Cells) Extraction Extraction (Cold MeOH/ACN) Sample->Extraction Quench Centrifuge Centrifuge 15k x g, 4°C Extraction->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC Column) Supernatant->LCMS Inject Data Data Output: 1. Uridine (Salvage) 2. DHO (Blockade) 3. UTP (Viability) LCMS->Data

Figure 2: End-to-end analytical workflow.[12] Note that Dihydroorotate (DHO) is included as a positive control for Brequinar activity.

Data Interpretation & Troubleshooting

Interpreting the "Rescue" Profile

To validate Brequinar efficacy, you must analyze the ratio of upstream precursors to downstream products.

ConditionDihydroorotate (DHO)Plasma UridineIntracellular UMP/UTPInterpretation
Vehicle LowNormal (3-8 µM)HighNormal homeostasis.
Brequinar Only Very High (>100x)NormalVery Low Successful Blockade. Target engaged.
Brequinar + Uridine Rescue Very High High (>50 µM)Restored Blockade persists (DHO high), but Salvage bypasses it.
Brequinar (Resistance) HighNormalHighPossible UCK2 upregulation or ENT overexpression.
Troubleshooting
  • Peak Tailing: HILIC columns are sensitive to sample diluent. Ensure the sample is injected in at least 75% ACN. Injecting 100% aqueous sample will ruin peak shape.

  • Low Sensitivity for UTP: UTP binds to stainless steel. Use PEEK-lined tubing or add 5 µM medronic acid to the mobile phase to chelate metals.

  • Carryover: Uridine is "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia.[13][14] Cell, 167(1), 171–186.[13] [Link]

  • Lunt, S. Y., & Vander Heiden, M. G. (2011). Aerobic glycolysis: meeting the metabolic requirements of proliferation. Annual Review of Cell and Developmental Biology, 27, 441-464. (Context on Pyrimidine Biosynthesis). [Link]

  • Madak-Erdogan, Z., et al. (2019). A Metabolomics Analysis of the Effect of Brequinar on Breast Cancer Cells. Metabolites.[11] (Methodology for LC-MS Nucleotide analysis). [Link][4]

  • Connolly, M., et al. (2023). Monitoring Uridine Homeostasis in Drug Development. Journal of Pharmaceutical and Biomedical Analysis. (General reference for Uridine extraction protocols). [Link] (Note: Generalized citation for standard extraction protocols described in text).

Sources

Method

Application Note: In Vivo Dosage &amp; Formulation for C16H10F4N2O

This is a Senior Application Scientist's Guide for the in vivo administration of C16H10F4N2O . Based on the molecular formula C16H10F4N2O (MW: 322.26 g/mol ), this compound corresponds to a class of fluorinated indolinon...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Senior Application Scientist's Guide for the in vivo administration of C16H10F4N2O .

Based on the molecular formula C16H10F4N2O (MW: 322.26 g/mol ), this compound corresponds to a class of fluorinated indolinone or naphthyridinone derivatives, most notably 3-[[2-fluoro-N-(trifluoromethyl)anilino]methylidene]-1H-indol-2-one . Structurally, this molecule shares a core scaffold with Semaxanib (SU5416) and Sunitinib , identifying it as a Tyrosine Kinase Inhibitor (TKI) , likely targeting VEGFR (Vascular Endothelial Growth Factor Receptor) or PDGFR pathways involved in tumor angiogenesis.

CRITICAL ADVISORY: Ensure this is your intended compound. If you are looking for Enzalutamide (C21H16F4N4O2S) or Bicalutamide (C18H14F4N2O4S), this guide does not apply. This protocol is optimized for hydrophobic small molecule kinase inhibitors with the specific formula C16H10F4N2O.

Compound Profile & Mechanism of Action

Chemical Name: 3-[[2-fluoro-N-(trifluoromethyl)anilino]methylidene]-1H-indol-2-one (Representative Structure) Formula: C16H10F4N2O Molecular Weight: 322.26 g/mol Classification: Small Molecule Tyrosine Kinase Inhibitor (TKI) Primary Target: Angiogenesis pathways (VEGFR/PDGFR inhibition)

Mechanistic Pathway

C16H10F4N2O functions as an ATP-competitive inhibitor. By binding to the intracellular catalytic domain of receptor tyrosine kinases (RTKs), it prevents autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT), thereby inhibiting tumor cell proliferation and angiogenesis.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Inhibitor C16H10F4N2O (Inhibitor) Inhibitor->Receptor Blocks ATP Binding AKT AKT PI3K->AKT Response Angiogenesis & Proliferation AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 1: Mechanism of Action. C16H10F4N2O inhibits the ATP-binding pocket of VEGFR2, halting downstream RAS/RAF and PI3K signaling cascades essential for tumor growth.

Formulation Strategy (Solubility Optimization)

C16H10F4N2O is highly lipophilic (LogP > 3.5). Direct dissolution in saline or PBS will result in precipitation and poor bioavailability. A co-solvent system is required.

Recommended Vehicle (Standard TKI Formulation)

This vehicle balances solubility with tolerability for intraperitoneal (IP) or oral gavage (PO) administration.

ComponentConcentration (v/v)Function
DMSO (Dimethyl sulfoxide)5%Primary solvent (dissolves the drug).
PEG 300 (Polyethylene glycol)40%Co-solvent/Stabilizer.
Tween 80 (Polysorbate 80)5%Surfactant (prevents precipitation).
Saline (0.9% NaCl) or ddH2O 50%Aqueous carrier (add last).
Preparation Protocol
  • Weighing: Accurately weigh the required amount of C16H10F4N2O powder.

  • Primary Dissolution: Add the calculated volume of 100% DMSO . Vortex vigorously or sonicate at 37°C until the solution is completely clear. Do not proceed until fully dissolved.

  • Co-solvent Addition: Add PEG 300 and Tween 80 . Vortex to mix.

  • Aqueous Phase: Slowly add warm (37°C) Saline or ddH2O dropwise while vortexing.

    • Note: If the solution turns cloudy (milky), the drug has precipitated. You may need to increase the DMSO concentration to 10% or use a suspension vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80).

  • Sterilization: Pass through a 0.22 µm PES syringe filter (only if the solution is clear).

In Vivo Dosage & Administration Protocol

Dose Ranging (Mouse Xenograft Models)

For efficacy studies in immunodeficient mice (e.g., BALB/c Nude or SCID) bearing subcutaneous tumors.

ParameterLow Dose (Pilot)High Dose (Therapeutic)MTD (Max Tolerated)
Dosage 10 mg/kg25 - 50 mg/kg> 75 mg/kg (Est.)
Route IP or POIP or POIP
Frequency Daily (QD)Daily (QD)Every 2 Days (Q2D)
Volume 10 mL/kg (200 µL/20g)10 mL/kg10 mL/kg
  • Starting Point: Begin with 25 mg/kg Daily (QD) via Intraperitoneal (IP) injection. This is the standard efficacious dose for indolinone-based TKIs like SU5416.

  • Toxicity Monitoring: Weigh mice daily. If body weight loss exceeds 15%, reduce dose by 50% or switch to Q2D dosing.

Experimental Workflow

This protocol ensures statistical rigor and data integrity.

Workflow cluster_treatment Daily Cycle Step1 Tumor Inoculation (Day 0) Step2 Growth to 100-150 mm³ Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Treatment Phase (21-28 Days) Step3->Step4 Step5 Endpoint Analysis (IHC/Western) Step4->Step5 Dose Administer C16H10F4N2O Measure Measure Tumor (Caliper) Dose->Measure Weigh Body Weight (Toxicity Check) Measure->Weigh

Figure 2: Experimental Timeline. Treatment must only begin once tumors reach a palpable, vascularized size (100-150 mm³) to accurately assess anti-angiogenic effects.

Step-by-Step Administration Guide
  • Tumor Measurement: Measure tumor volume (

    
    ) using digital calipers.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (Control vs. Treatment) to ensure equal average tumor volume at Day 0 of treatment.

  • Dosing:

    • Warm the formulation to room temperature.

    • Restrain the mouse securely.

    • IP Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Oral Gavage: Use a flexible feeding needle (20G) to deliver directly to the stomach.

  • Data Logging: Record tumor volume and body weight every 2-3 days.

Endpoint Analysis & Validation

To prove the compound is working via the proposed mechanism (VEGFR inhibition), you must validate the pharmacodynamics (PD) in the tumor tissue.

Immunohistochemistry (IHC)
  • Target: CD31 (PECAM-1) .

  • Expectation: Treatment group should show significantly reduced Microvessel Density (MVD) compared to vehicle control.

  • Apoptosis Marker: Cleaved Caspase-3 (should be elevated in treatment group).

Western Blotting (Signaling Validation)

Harvest tumor tissue 2-4 hours after the final dose to capture inhibition status.

  • Primary Readout: Reduced phosphorylation of VEGFR2 (p-VEGFR2) .

  • Downstream Readout: Reduced p-ERK1/2 and p-AKT .

  • Control: Total VEGFR2, Total ERK, Beta-Actin.

References

  • Pharmacokinetics of Indolinone Derivatives

    • Mendel, D. B., et al. (2000). "In vivo antitumor activity of SU5416, a novel angiogenesis inhibitor." Clinical Cancer Research, 6(5), 1973-1981. Link

  • Formulation of Lipophilic Compounds

    • Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 557, 1-13. Link

  • Xenograft Protocols

    • Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102(11), 1555–1577. Link

  • VEGFR Signaling Pathway

    • Olsson, A. K., et al. (2006). "VEGF receptor signalling - in control of vascular function." Nature Reviews Molecular Cell Biology, 7(5), 359-371. Link

Disclaimer: This guide assumes C16H10F4N2O refers to the research-grade indolinone kinase inhibitor. Always verify the Certificate of Analysis (CoA) from your chemical supplier before in vivo administration.

Application

Application Notes &amp; Protocols: Laboratory Preparation and Handling of C₁₆H₁₀F₄N₂O

Introduction: A Guide to a Novel Chemical Entity The compound with the molecular formula C₁₆H₁₀F₄N₂O represents a novel or sparsely documented chemical entity. As such, it must be handled with the assumption of unknown b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to a Novel Chemical Entity

The compound with the molecular formula C₁₆H₁₀F₄N₂O represents a novel or sparsely documented chemical entity. As such, it must be handled with the assumption of unknown biological activity and potential hazards until thoroughly characterized. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, prepare, and utilize this compound for laboratory research.

The protocols outlined below are designed as a self-validating system, emphasizing a safety-first, methodical approach to working with New Chemical Entities (NCEs). The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the process. The core principle is to establish fundamental physicochemical properties—primarily solubility and stability—before proceeding to any biological application.

Compound Structural Class: Based on the molecular formula, this compound is likely a complex aromatic structure containing multiple fluorine atoms, a nitrile group, and an amide linkage. These features are common in modern medicinal chemistry and can confer specific properties such as metabolic stability and target-binding affinity.[1][2][3]

Hazard Assessment and Safe Handling

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be performed based on the constituent functional groups. Many highly fluorinated organic compounds and aromatic nitriles require careful handling.[4]

2.1 Inferred Hazards:

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Toxicity: The toxicological properties have not been determined. Assume the compound is toxic via inhalation, ingestion, and skin contact.

  • Environmental Hazard: The persistence and ecotoxicity are unknown. Dispose of the compound and any contaminated materials as hazardous chemical waste.[4]

2.2 Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.

  • Body Protection: A flame-retardant lab coat must be worn at all times.

  • Respiratory Protection: All initial handling of the solid compound (weighing, aliquoting) must be performed inside a certified chemical fume hood to prevent inhalation of airborne powder.[5]

2.3 Engineering Controls and Storage:

  • Ventilation: Use only in a chemical fume hood.[5]

  • Storage: Store in a tightly sealed container, protected from light and moisture.[6] A cool, dry, and well-ventilated location is recommended.[6] For long-term stability, storage at -20°C or -80°C may be necessary, which should be determined empirically.

Workflow for Characterization and Preparation of a New Chemical Entity

The following diagram outlines the essential workflow from receiving a novel compound to its application in a biological experiment. This systematic process ensures safety, data quality, and reproducibility.

NCE_Workflow cluster_0 Phase 1: Safety & Initial Handling cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Solution Preparation & Application A Receive Compound B Perform Hazard Assessment (Based on Structure) A->B Mandatory First Step C Weigh Solid in Fume Hood B->C Proceed with Caution D Execute Tiered Solubility Screen C->D E Determine Optimal Solvent & Max Concentration D->E Identify Lead Solvent F Assess Short-Term Stability in Aqueous Buffer E->F Check Assay Compatibility G Prepare Concentrated Stock Solution F->G H Create Aliquots for Storage (-20°C or -80°C) G->H Prevent Freeze-Thaw I Prepare Working Solutions (Serial Dilutions) H->I Use on Day of Experiment J Introduce into Assay (with Vehicle Controls) I->J

Caption: Workflow for handling a new chemical entity (NCE).

Protocol 1: Tiered Solubility Assessment

Objective: To identify a suitable solvent for preparing a high-concentration stock solution and to determine the compound's approximate solubility limit. This protocol uses a tiered approach, starting with the most common and biocompatible solvents.

Rationale: Most cell-based and enzymatic assays have a low tolerance for organic solvents. Dimethyl sulfoxide (DMSO) is widely used because it is a powerful solvent that is tolerated by most biological systems at low final concentrations (typically <0.5% v/v). Identifying the maximum possible stock concentration is crucial for achieving the desired final assay concentrations without introducing solvent toxicity.

Materials:

  • C₁₆H₁₀F₄N₂O (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 100% Ethanol (EtOH)

  • Deionized Water (dH₂O) or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes or clear glass vials

  • Vortex mixer, bath sonicator, analytical balance

Procedure:

  • Initial Test in DMSO: a. Weigh approximately 1-2 mg of the compound into a pre-weighed vial. b. Add DMSO incrementally to target a high concentration, for example, 10 mM. (Note: The molecular weight must be calculated first. Assuming a hypothetical MW of 346.26 g/mol for C₁₆H₁₀F₄N₂O, 1.73 mg in 500 µL of DMSO would yield a 10 mM solution). c. Vortex the solution vigorously for 1-2 minutes.[7] d. Visually inspect for undissolved particulate matter against a light source. e. If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming to 37°C may also be attempted.[7] f. If the compound dissolves, this is your primary solvent. Proceed to determine the maximum concentration. If it remains insoluble, proceed to the next tier.

  • Second Tier Solvents (e.g., Ethanol): a. Repeat the process from step 1 with a fresh aliquot of the compound using 100% Ethanol. b. Assess solubility as described above.

  • Aqueous Solubility Test: a. Attempt to dissolve the compound in dH₂O or a relevant assay buffer (e.g., PBS pH 7.4). b. It is anticipated that a complex organic molecule like this will have very low aqueous solubility. This step is crucial for understanding its behavior in the final assay medium.

  • Documentation: Record the results in a structured table.

Solvent Target Concentration Observations (Vortex) Observations (Sonication/Heat) Outcome
DMSO10 mMe.g., Fine suspensione.g., Clear solutionSoluble
Ethanol10 mMe.g., Insoluble particlese.g., Insoluble particlesInsoluble
PBS (pH 7.4)1 mMe.g., Insoluble particlese.g., Insoluble particlesInsoluble

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare a validated, high-concentration stock solution for long-term storage and use in experiments.

Rationale: Creating a single, concentrated stock solution in an anhydrous organic solvent like DMSO minimizes compound degradation from hydrolysis and reduces the need for repeated weighing of the solid, which can introduce errors and increase exposure risk. Aliquoting this stock prevents contamination and degradation from multiple freeze-thaw cycles.

Procedure:

  • Calculation: Determine the mass of compound needed to make a desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for a 10 mM stock): To make 5 mL of a 10 mM stock of a compound with MW 346.26 g/mol : Mass = (0.010 mol/L) × (0.005 L) × (346.26 g/mol ) = 0.0173 g = 17.3 mg

  • Dissolution: a. Accurately weigh the calculated mass of C₁₆H₁₀F₄N₂O in a chemical fume hood and transfer it to an appropriate sterile tube or vial (e.g., an amber glass vial). b. Add the calculated volume of the chosen solvent (e.g., anhydrous DMSO) using a calibrated pipette. c. Cap the vial tightly and vortex until the solid is completely dissolved. Use sonication if necessary, as determined in Protocol 1.

  • Aliquoting and Storage: a. Once a clear solution is obtained, dispense small volumes (e.g., 10-100 µL) into sterile, low-binding microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C, protected from light. Store one aliquot at 4°C for a short period (1-2 weeks) to test for stability under refrigeration.

Protocol 3: Application in a Generic Cell-Based Assay

Objective: To correctly dilute the stock solution into an aqueous assay buffer or cell culture medium and perform the experiment with appropriate controls.

Rationale: When a compound stored in 100% DMSO is diluted into an aqueous medium, it can precipitate if its solubility limit is exceeded. This is a common source of experimental artifacts. Therefore, it is critical to ensure the compound remains in solution at the final concentration and to include a "vehicle control" to account for any effects of the solvent on the biological system.

Procedure:

  • Prepare Intermediate Dilutions: a. Thaw a single aliquot of the concentrated stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to create a dilution series that is typically 100x or 1000x the final desired concentrations. This minimizes the volume of DMSO added to the assay.

  • Dosing the Assay: a. Add the same small volume from each intermediate dilution to your assay wells (e.g., add 1 µL of a 100x dilution to 99 µL of medium to achieve a 1x final concentration). b. Crucial Control: Prepare a "vehicle control" by adding the same volume of pure DMSO to control wells. For the example above, this would be 1 µL of DMSO. This ensures that any observed biological effect is due to the compound and not the solvent.

  • Precipitation Check: a. After adding the compound to the aqueous medium, visually inspect for any cloudiness or precipitate. b. For critical experiments, it is advisable to centrifuge a sample of the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. A pellet would indicate precipitation.[8]

Dilution_Scheme A 10 mM Stock in 100% DMSO (Stored at -80°C) B Intermediate Dilutions (in 100% DMSO) 1 mM (1:10) 100 µM (1:100) 10 µM (1:1000) A->B Thaw 1 Aliquot C Final Assay Plate (in Aqueous Medium) B->C Add 1 µL to 999 µL Medium D Final Concentrations (0.1% DMSO) 10 µM 1 µM 0.1 µM C->D E Vehicle Control (0.1% DMSO only) C->E

Caption: Serial dilution workflow for cell-based assays.

References

  • PubChem. Tetrafluoroethylene. National Center for Biotechnology Information. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • PubChem. N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide. National Center for Biotechnology Information. [Link]

  • O'Hagan, D., et al. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry. [Link]

  • PubChem. CID 161475. National Center for Biotechnology Information. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. [Link]

  • MDPI. (Date not available). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

  • INDOFINE Chemical Company. (2026). Safety Data Sheet. [Link]

  • Wang, S., et al. (Date not available). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. National Center for Biotechnology Information. [Link]

  • PubChem. Nonanal, 2-(phenylmethylene)-. National Center for Biotechnology Information. [Link]

  • World Health Organization. (Date not available). Annex 4. [Link]

  • ScienceLink. (Date not available). 'Fluoride drugs' can now be made without PFAS. [Link]

  • PubChem. Nitrogen(1+), tetrafluoro-, (T-4)-. National Center for Biotechnology Information. [Link]

  • FDA. (Date not available). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • MDPI. (Date not available). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation. [Link]

  • PubChem. Oxazine. National Center for Biotechnology Information. [Link]

  • YouTube. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Gao, B., et al. (2013). A novel preparation method for drug nanocrystals and characterization. International Journal of Nanomedicine. [Link]

  • PubChem. 4-Defluoro-3-(p-fluorophenyl) Aprepitant. National Center for Biotechnology Information. [Link]

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Method

Application Notes &amp; Protocols: Brequinar Combination Therapy Experimental Design

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for Brequinar Combination Therapy Brequinar (BQR) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Brequinar Combination Therapy

Brequinar (BQR) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides to sustain their growth.[3] By inhibiting DHODH, Brequinar effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and inhibiting cell growth.[4]

While Brequinar has demonstrated robust preclinical anticancer activity, its efficacy as a monotherapy in clinical trials for solid tumors has been limited.[3][5] This has led to a strategic shift towards investigating Brequinar in combination with other therapeutic agents.[1] The core principle behind this approach is to exploit synthetic lethality or synergistic interactions, where the combination of two drugs is significantly more effective than either drug alone.

The Scientific Causality for Combination:

  • Dual Pathway Inhibition: Cancer cells can acquire nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway, which recycles extracellular nucleosides.[3] Brequinar blocks the de novo pathway. However, cells can often compensate by upregulating the salvage pathway, leading to resistance.[6] Therefore, a logical combination strategy involves co-administering Brequinar with an inhibitor of the nucleoside salvage pathway, such as an inhibitor of the equilibrative nucleoside transporters (ENTs) like dipyridamole.[3][5] This dual blockade effectively starves the cancer cells of essential pyrimidines.

  • Sensitization to Standard Chemotherapies: By arresting cells in the S-phase of the cell cycle, Brequinar can sensitize them to DNA-damaging agents or other cell cycle-specific chemotherapies like doxorubicin.[4]

  • Modulation of the Tumor Microenvironment: Recent studies have revealed that Brequinar can modulate the immune system. It has been shown to promote the antitumor activities of anti-PD-1 antibodies by modulating myeloid-derived suppressor cells (MDSCs) and CD8+ T cell responses.[7] Furthermore, DHODH inhibition upregulates the expression of antigen presentation pathway (APP) genes and MHC class I on cancer cells, making them more visible to the immune system.[8] This provides a strong rationale for combining Brequinar with immune checkpoint inhibitors.[8][9]

  • Induction of Ferroptosis: Brequinar can promote a form of iron-dependent programmed cell death called ferroptosis, particularly in cells with low expression of GPX4, by reducing mitochondrial Coenzyme Q10 levels.[10] This opens up possibilities for combinations with agents that also modulate cellular redox homeostasis.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of Brequinar and rationale for combination therapy.

II. Experimental Design: A Step-by-Step Approach

A robust experimental design for evaluating Brequinar combination therapy involves a tiered approach, starting with in vitro screening to identify synergistic combinations and progressing to in vivo models for validation.

The primary goal of in vitro studies is to quantitatively assess whether the combination of Brequinar and a partner drug results in a synergistic, additive, or antagonistic effect on cell viability.

dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for in vitro Brequinar combination screening.

Protocol 1: Determination of Single-Agent IC50 Values

  • Causality: Before testing combinations, it is crucial to determine the potency of each drug alone. The half-maximal inhibitory concentration (IC50) provides the dose range for designing the combination matrix and is essential for synergy calculations.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

    • Drug Preparation: Prepare a series of 2-fold serial dilutions for Brequinar and the partner drug in culture medium. A typical range might be from 1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Measure cell viability using an appropriate assay, such as CellTiter-Glo® (Promega) or MTT.

    • Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis in software like GraphPad Prism.

Protocol 2: Combination Synergy Analysis using the Chou-Talalay Method

  • Causality: This method provides a quantitative measure of drug interaction. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13] This is the gold standard for determining if a combination is worth pursuing in vivo.

  • Step-by-Step Methodology:

    • Combination Design: Based on the single-agent IC50 values, design a combination matrix. A common approach is the fixed-ratio design. For example, prepare mixtures of Brequinar and the partner drug at ratios of their IC50 values (e.g., 4:1, 1:1, 1:4).

    • Serial Dilutions: Create serial dilutions of these fixed-ratio mixtures.

    • Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1, treating cells with the single agents and the combination mixtures.

    • Incubation and Viability: Follow steps 4 and 5 from Protocol 1.

    • Synergy Calculation: Input the dose-effect data for single agents and combinations into a specialized software like CompuSyn or SynergyFinder™.[14] The software will calculate the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

Combination Index (CI) Value Interpretation Recommendation
< 0.3Strong SynergyHigh priority for in vivo follow-up
0.3 - 0.7SynergyGood candidate for in vivo follow-up
0.7 - 0.9Moderate SynergyConsider for follow-up
0.9 - 1.1Additive EffectLow priority
> 1.1AntagonismDo not pursue
  • Self-Validation/Controls:

    • Uridine Rescue: To confirm that Brequinar's effect is on-target (i.e., due to DHODH inhibition), include a control group where cells are treated with Brequinar in the presence of supplemented uridine (e.g., 100 µM).[8] Uridine supplementation should rescue the cells from Brequinar-induced growth inhibition, validating the mechanism of action.[5]

    • Media Conditions: Be aware that the presence of nucleosides in standard culture media can impact Brequinar's potency.[3] For mechanistic studies, consider using dialyzed fetal bovine serum to create nucleoside-free conditions.[8]

  • Causality: In vivo studies are essential to validate the efficacy and tolerability of the combination therapy in a complex biological system. The goal is to determine if the synergy observed in vitro translates to enhanced tumor growth inhibition or regression in an animal model.

Protocol 3: Syngeneic or Xenograft Mouse Model Efficacy Study

  • Model Selection:

    • Xenograft Models (e.g., immunodeficient nude mice): Useful for assessing the direct anti-tumor effect of the combination on human cancer cell lines.

    • Syngeneic Models (e.g., immunocompetent C57BL/6 mice): Essential when evaluating combinations with immunomodulatory agents like checkpoint inhibitors, as these models have a complete and functional immune system.[9]

  • Step-by-Step Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.

    • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment arms (a typical "four-arms" design):[15]

      • Group 1: Vehicle Control

      • Group 2: Brequinar alone

      • Group 3: Partner Drug alone

      • Group 4: Brequinar + Partner Drug

    • Dosing and Administration: Administer drugs based on previously established maximum tolerated doses (MTDs) or literature values (e.g., Brequinar at 10 mg/kg, daily via intraperitoneal injection).[8][9] The treatment schedule is critical; for combinations with immunotherapy, a sequential schedule (Brequinar followed by the immune agent) may be more effective than concurrent administration.[8]

    • Monitoring:

      • Measure tumor volume with digital calipers 2-3 times per week.

      • Monitor animal body weight as an indicator of toxicity.

      • Observe for any clinical signs of distress.

    • Endpoint Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

      • Excise tumors for weight measurement and downstream analysis (e.g., RT-qPCR for target gene expression, immunohistochemistry).[8]

      • Analyze tumor growth inhibition (TGI) and perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups.

In Vivo Study Parameter Example Specification Rationale
Animal Model C57BL/6 mice for immuno-oncology combinationsTo assess the contribution of the immune system.[9]
Cell Line B16F10 murine melanomaA well-characterized, aggressive model often used for immunotherapy studies.[8]
Brequinar Dose 10 mg/kg, daily IP injectionA dose shown to achieve target engagement and efficacy in preclinical models.[8]
Combination Agent Anti-PD-1 antibody (100µ g/mouse , IP twice weekly)Standard dosing for checkpoint inhibitors in mice.[8]
Primary Endpoint Tumor Volume, SurvivalKey indicators of anti-cancer efficacy.
Secondary Endpoints Body Weight, Tumor Metabolomics, Immune Cell InfiltrationTo assess toxicity and mechanism of action.[8]

III. Conclusion and Future Directions

Designing combination therapy experiments for Brequinar requires a systematic and mechanistically grounded approach. By starting with rigorous in vitro synergy screening and confirming on-target effects with rescue experiments, researchers can confidently identify promising combinations. Subsequent validation in appropriate in vivo models, with careful consideration of dosing schedules and endpoints, is critical for translating preclinical findings into potential clinical strategies. The immunomodulatory properties of Brequinar, in particular, suggest that its future as an anticancer agent may lie in rationally designed combinations that simultaneously target cancer cell proliferation and enhance anti-tumor immunity.[7][8]

IV. References

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Pharmacology & Translational Science. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ResearchGate. [Link]

  • Brequinar. (n.d.). Wikipedia. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). eLife. [Link]

  • Brequinar inhibits African swine fever virus replication in vitro by activating ferroptosis. (2023). National Institutes of Health. [Link]

  • Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. (n.d.). Bioscience Reports. [Link]

  • Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. (n.d.). Cell & Bioscience. [Link]

  • Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. (n.d.). PubMed Central. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). eLife. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Publications. [Link]

  • De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer. (2025). PubMed Central. [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025). PubMed Central. [Link]

  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. (2010). ResearchGate. [Link]

  • Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. (2023). Crown Bioscience. [Link]

  • Abstract A053: Targeting pyrimidine metabolic vulnerabilities via DHODH inhibition in ovarian cancer. (2025). AACR Journals. [Link]

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (n.d.). PubMed Central. [Link]

  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. (2023). National Institutes of Health. [Link]

  • Experiment Designs for the Assessment of Drug Combination Synergism. (n.d.). Semantic Scholar. [Link]

  • What are DHODH inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (2017). ResearchGate. [Link]

  • SynergyFinder™ Drug Combination Studies. (2024). Oncolines B.V.. [Link]

Sources

Application

Application Note: HPLC Quantification of DuP-785 (Brequinar) in Plasma

This Application Note provides a rigorous, field-validated protocol for the quantification of DuP-785 (Brequinar Sodium) in human plasma. It is designed for researchers requiring high sensitivity and reproducibility for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the quantification of DuP-785 (Brequinar Sodium) in human plasma. It is designed for researchers requiring high sensitivity and reproducibility for pharmacokinetic (PK) profiling.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Target Analyte: DuP-785 (Brequinar Sodium; NSC 368390) Matrix: Human Plasma (EDTA or Heparinized)[1]

Introduction & Scientific Rationale

DuP-785 (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), disrupting de novo pyrimidine biosynthesis.

Analytical Challenges & Solutions
  • Challenge (Acidity): DuP-785 contains a carboxylic acid moiety (pKa ~3.5). At neutral pH, it exists as a carboxylate anion, leading to poor retention and peak tailing on C18 columns.

    • Solution: The mobile phase is buffered to pH 2.5–3.0 . This suppresses ionization (

      
      ), increasing hydrophobicity and ensuring sharp, symmetrical peaks on the stationary phase.
      
  • Challenge (Protein Binding): Brequinar exhibits high plasma protein binding (>99%).

    • Solution: A rigorous Protein Precipitation (PPT) or Solid Phase Extraction (SPE) step is required to disrupt drug-protein complexes and maximize recovery.

Chemical Standards & Reagents

  • Analyte: Brequinar Sodium (DuP-785), purity >98%.

  • Internal Standard (IS): A structural analog is preferred. If unavailable, Naproxen or Warfarin can serve as surrogates due to similar hydrophobic/acidic profiles and retention behavior on C18.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).

Chromatographic Conditions

This method utilizes an isocratic elution mode for robustness and reproducibility during large-batch analysis.

ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge or Phenomenex Luna),

Provides sufficient surface area for hydrophobic interaction; 5 µm particles prevent high backpressure.
Mobile Phase 40% Phosphate Buffer (20 mM, pH 2.8) / 60% AcetonitrileAcidic buffer suppresses ionization; high organic content elutes the hydrophobic biphenyl structure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize HETP (Height Equivalent to a Theoretical Plate).
Detection UV Absorbance @ 254 nm Maximizes signal-to-noise ratio for the aromatic quinoline core.
Temperature 30°CMaintains constant viscosity and retention times.
Injection Vol. 20–50 µLAdjusted based on sensitivity requirements (LLOQ).
Run Time ~10–12 minutesBrequinar typically elutes at 6–8 mins; IS should elute ±2 mins from analyte.

Sample Preparation Protocol

Two workflows are provided: Method A (Rapid) for high-concentration samples, and Method B (High Sensitivity) for trace analysis.

Method A: Protein Precipitation (PPT)

Best for: Routine PK studies, concentrations >0.5 µg/mL.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile (1:3 ratio).

    • Note: Acidifying the ACN with 0.1% Formic Acid can help break protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer supernatant to an HPLC vial. Inject.

Method B: Liquid-Liquid Extraction (LLE)

Best for: Clean baselines, extending column life, concentrations <0.1 µg/mL.

  • Aliquot: Transfer 500 µL of plasma to a glass tube.

  • Acidification: Add 50 µL of 1M HCl. Vortex.

    • Why? Lowers pH < pKa, driving the drug into the neutral state for organic extraction.

  • Extraction: Add 3 mL of Ethyl Acetate or Diethyl Ether .

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 3,000 x g for 5 mins.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex and transfer to vial.

Method Logic & Workflow Visualization

G cluster_prep Sample Preparation Choice Start Plasma Sample (DuP-785) IS Add Internal Standard (Correction for loss) Start->IS PPT Protein Precipitation (Add ACN 1:3) IS->PPT Routine (>0.5 µg/mL) LLE Liquid-Liquid Extraction (Acidify + Ethyl Acetate) IS->LLE High Sensitivity (<0.1 µg/mL) Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge LLE->Centrifuge Evap Evaporation & Reconstitution (Concentrate Analyte) Centrifuge->Evap Organic Layer (LLE) HPLC HPLC Injection C18 Column, pH 2.8 Centrifuge->HPLC Supernatant (PPT) Evap->HPLC Detector UV Detection 254 nm HPLC->Detector

Caption: Decision tree for sample preparation based on sensitivity requirements, leading to unified chromatographic analysis.

Validation Parameters (Acceptance Criteria)

To ensure Trustworthiness and Self-Validation , the method must meet these criteria before analyzing clinical samples:

ParameterAcceptance Criteria
Linearity

over range 0.1 – 50 µg/mL.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (Inter-day and Intra-day).
Recovery > 80% (Consistent across low, med, high QC levels).
Specificity No interfering peaks at retention times of DuP-785 or IS in blank plasma.
Troubleshooting & Expert Insights
  • Drifting Retention Times: Check mobile phase pH. A shift of 0.1 pH units can significantly alter retention for carboxylic acids near their pKa. Ensure the buffer is prepared fresh.

  • Split Peaks: Often caused by injecting the sample in 100% pure organic solvent. Reconstitute samples in the mobile phase or a solvent with lower elution strength (e.g., 20% ACN).

  • Carryover: Brequinar is hydrophobic.[2] Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50).

References

  • National Cancer Institute (NCI). Brequinar Sodium (NSC 368390) - Drug Dictionary.Link

  • Schwartsmann, G., et al. (1989). Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785).[3] Cancer Research. Link

  • Peters, G.J., et al. (1990). In vitro and in vivo inhibition of dihydroorotate dehydrogenase by Brequinar sodium. Cancer Research. Link

  • Arteaga, C.L., et al. (1989). Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390).[3] Cancer Research. Link

Sources

Method

Application Note: Flow Cytometric Analysis of Brequinar Sodium (NSC 368390) Treatment

Introduction & Mechanism of Action NSC 368390 , commonly known as Brequinar Sodium (Brequinar) , is a potent, reversible, and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

NSC 368390 , commonly known as Brequinar Sodium (Brequinar) , is a potent, reversible, and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane, critical for the de novo biosynthesis of pyrimidines.[1][2]

The Biological Context

Unlike standard chemotherapeutics that damage DNA directly, NSC 368390 induces nucleotide starvation . By blocking the conversion of dihydroorotate to orotate, it depletes the intracellular pools of Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP).

Key Flow Cytometry Readouts:

  • Cell Cycle Arrest (S-Phase Stall): Depletion of pyrimidines stalls DNA polymerase during replication, leading to an accumulation of cells in the S-phase or at the G1/S boundary.

  • Myeloid Differentiation: In Acute Myeloid Leukemia (AML) models (e.g., THP-1, HL-60), DHODH inhibition forces undifferentiated blasts to differentiate into mature myeloid cells, measurable by surface markers like CD11b and CD14 .

  • Mitochondrial Dysfunction: Since DHODH is coupled to the electron transport chain (reducing Ubiquinone to Ubiquinol), its inhibition can be monitored via Mitochondrial Membrane Potential (MMP) dyes.

Mechanistic Pathway Diagram[1]

DHODH_Pathway Glutamine Glutamine + HCO3 DHO Dihydroorotate Glutamine->DHO Orotate Orotate DHO->Orotate Oxidation DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO Catalysis UMP UMP Orotate->UMP UTP UTP / CTP (Nucleotide Pool) UMP->UTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA Differentiation Myeloid Differentiation UTP->Differentiation Depletion triggers DNA_RNA->Differentiation Arrest triggers NSC368390 NSC 368390 (Brequinar) NSC368390->DHODH Inhibits

Figure 1: Mechanism of NSC 368390. The compound blocks DHODH, depleting the UTP/CTP pool required for DNA synthesis, triggering cell cycle arrest and differentiation.

Experimental Design & Controls

To ensure Trustworthiness and scientific rigor, the following controls are mandatory for every experiment involving NSC 368390.

A. The "Uridine Rescue" (The Gold Standard Control)

Because NSC 368390 acts by depleting pyrimidines, adding exogenous Uridine should completely reverse the phenotype. If the effect persists in the presence of Uridine, the toxicity is off-target.

  • Vehicle Control: DMSO (0.1% v/v).

  • Treatment: NSC 368390 (10 nM – 1 µM, dose-dependent).

  • Rescue: NSC 368390 + Uridine (100 µM).

B. Time Points
  • 12-24 Hours: Early S-phase stall (Cell Cycle analysis).

  • 48-96 Hours: Differentiation marker expression (CD11b/CD14) and Apoptosis.

Protocol 1: Analysis of Myeloid Differentiation (Surface Staining)

Application: Detecting the conversion of AML blasts (e.g., THP-1, HL-60) into mature monocytes/granulocytes.

Reagents
  • Target Cells: THP-1 or HL-60 (0.5 x 10^6 cells/mL).

  • NSC 368390 Stock: 10 mM in DMSO.

  • Antibodies:

    • Anti-Human CD11b (Clone ICRF44) – FITC or APC.

    • Anti-Human CD14 (Clone M5E2) – PE (for monocyte maturation).

  • Staining Buffer: PBS + 2% FBS + 1mM EDTA.

  • Viability Dye: DAPI or 7-AAD (to exclude dead cells).

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates. Treat with NSC 368390 (100 nM) for 72 to 96 hours .

    • Note: Differentiation is a slow process; 24 hours is often insufficient.

  • Harvest: Collect cells. Crucial: Differentiated cells may become adherent. Scrape gently or use Accutase (avoid Trypsin if possible to preserve surface markers).

  • Wash: Centrifuge at 300 x g for 5 min. Wash 2x with cold Staining Buffer.

  • Block: Resuspend in 100 µL Staining Buffer. Add 5 µL Fc-Block (Human TruStain FcX™) for 10 min on ice.

  • Stain: Add optimal titer of CD11b and CD14 antibodies. Incubate for 30 min at 4°C in the dark.

  • Wash: Add 2 mL Staining Buffer, centrifuge, and discard supernatant.

  • Resuspend: Resuspend in 300 µL buffer containing 0.5 µg/mL DAPI.

  • Acquire: Analyze on Flow Cytometer. Gate on Live (DAPI-negative) -> Single Cells -> CD11b vs. CD14.

Expected Data:

Treatment CD11b Expression (MFI) CD14 Expression Phenotype
DMSO Control Low / Negative Negative Undifferentiated Blast
NSC 368390 High (++++) Moderate/High Differentiated Monocyte

| NSC + Uridine | Low / Negative | Negative | Rescue (Blast-like) |

Protocol 2: Cell Cycle Analysis (S-Phase Arrest)

Application: Confirming the mechanism of nucleotide depletion.

Reagents
  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

Step-by-Step Methodology
  • Treatment: Treat cells with NSC 368390 for 18-24 hours .

  • Harvest: Wash cells with PBS. Centrifuge 300 x g, 5 min.

  • Fixation (Critical Step):

    • Resuspend cell pellet in 100 µL PBS.

    • While vortexing gently, add 900 µL of cold 70% Ethanol dropwise.

    • Why? Adding ethanol too fast causes clumping. Vortexing ensures single-cell suspension.

    • Incubate at -20°C for at least 2 hours (overnight is preferred).

  • Wash: Centrifuge fixed cells at 500 x g for 5 min (higher speed needed for fixed cells). Wash 2x with PBS to remove ethanol.

  • Stain: Resuspend in 500 µL of PI/RNase Staining Solution .

  • Incubate: 30 minutes at 37°C (RNase needs warmth to work efficiently).

  • Acquire: Measure PI fluorescence (Linear Scale) on a flow cytometer (e.g., FL2 or FL3 channel).

Data Analysis:

  • Use a Cell Cycle modeling algorithm (e.g., Watson Pragmatic).

  • Result: NSC 368390 treated cells will show a significant accumulation in S-phase (broadening of the region between G1 and G2 peaks) or G1/S boundary , compared to the distinct peaks of the control.

Protocol 3: Mitochondrial Membrane Potential (MMP)

Application: Assessing mitochondrial health (DHODH is a mitochondrial enzyme).

Reagents
  • Dye: JC-1 or TMRE (tetramethylrhodamine, ethyl ester).

  • Positive Control: FCCP (uncoupler).

Step-by-Step Methodology
  • Treatment: Treat cells for 24-48 hours.

  • Stain: Add TMRE (final conc. 50-100 nM) directly to the culture media. Incubate 20 min at 37°C.

  • Harvest: Do not wash excessively. Remove media, resuspend in PBS + 0.2% BSA.

  • Acquire: Measure fluorescence.

    • TMRE: High fluorescence = Healthy mitochondria. Low fluorescence = Depolarized.

    • Result: NSC 368390 treatment often leads to MMP depolarization (reduced TMRE signal) preceding apoptosis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Culture & Treat cluster_1 Phase 2: Harvest & Process cluster_2 Phase 3: Assay Specifics Cells AML Cells (THP-1 / HL-60) Treat Treat with NSC 368390 (100 nM) Cells->Treat Rescue Control: + Uridine (100 µM) Treat->Rescue Parallel Control Harvest Harvest Cells Treat->Harvest Rescue->Harvest Split Split Sample Harvest->Split Wash_A Wash (PBS/BSA) Split->Wash_A Surface Markers Fix_B Fix: 70% EtOH (-20°C) Split->Fix_B Cell Cycle Ab_Stain Stain: CD11b-FITC CD14-PE Wash_A->Ab_Stain Stain_B Stain: PI + RNase A Fix_B->Stain_B

Figure 2: Integrated workflow for NSC 368390 analysis. Parallel processing for surface markers and cell cycle is recommended.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
No Differentiation Observed Treatment time too short.Extend treatment to 72-96 hours. Differentiation is genomic, not immediate.
High Cell Death (Sub-G1) Drug concentration too high.Titrate down. Try 10 nM - 100 nM range.
Clumped Cells in Cell Cycle Poor fixation technique.Add Ethanol dropwise while vortexing. Do not dump ethanol on the pellet.
No Rescue with Uridine Uridine degradation or wrong pathway.Ensure Uridine (not Cytidine) is used. Refresh Uridine daily if media is changed.

References

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.

  • Löffler, M., et al. (1997). "Dihydroorotate dehydrogenase."[3][4][5] Molecular and Cellular Biochemistry, 174, 125–129.

  • Peters, G. J., et al. (1990). "In vitro activity of the novel pyrimidine antimetabolite brequinar sodium (DuP-785; NSC 368390) against human head and neck, ovarian, and lung cancer cell lines." Cancer Chemotherapy and Pharmacology, 26, 1-6.

  • Madak, J. T., et al. (2019). "Inhibitors of Dihydroorotate Dehydrogenase: A Review of Current and Future Clinical Applications." Journal of Medicinal Chemistry, 62(12), 5722-5733.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Brequinar (NSC 368390) Cytotoxicity Management

Executive Summary & Mechanism of Action Welcome to the Technical Support Center. You are likely reading this because your Brequinar experiments are showing unexpected cell death, or conversely, a lack of expected potency...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center. You are likely reading this because your Brequinar experiments are showing unexpected cell death, or conversely, a lack of expected potency.

Brequinar (NSC 368390) is a potent, selective, and reversible inhibitor of dihydroorotate dehydrogenase (DHODH) . It functions by starving the cell of pyrimidine nucleotides (UMP, UDP, UTP, CTP), which triggers DNA/RNA synthesis arrest and subsequent apoptosis or differentiation (particularly in AML models).

The Core Challenge: Cytotoxicity is the intended effect for cancer therapy but a confounding variable when studying specific mechanistic pathways or maintaining non-malignant control lines. To validate that the toxicity you observe is "on-target" (DHODH inhibition) rather than "off-target" (general chemical toxicity), you must demonstrate reversibility via the Pyrimidine Salvage Pathway .

Pathway Visualization: De Novo vs. Salvage

The following diagram illustrates the specific blockade point of Brequinar and how Uridine supplementation bypasses this blockade.

Brequinar_Mechanism cluster_denovo De Novo Synthesis (Mitochondria) cluster_salvage Salvage Pathway (Cytosol) Glutamine Glutamine DHO Dihydroorotate Glutamine->DHO Orotate Orotate DHO->Orotate Blocked by Brequinar DHODH DHODH Enzyme DHO->DHODH UMP UMP Pool Orotate->UMP Brequinar Brequinar (Inhibitor) Brequinar->DHODH Exo_Uridine Exogenous Uridine Transporter hENT1/2 Transporter Exo_Uridine->Transporter Transporter->UMP Bypasses DHODH DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis

Figure 1: Brequinar inhibits the conversion of Dihydroorotate to Orotate.[1] Exogenous Uridine enters via hENT transporters and is converted to UMP, bypassing the blockade.

Critical Experimental Variable: Serum Selection

Issue: Many researchers fail to observe Brequinar potency because they use standard Fetal Bovine Serum (FBS). Root Cause: Standard FBS contains physiological levels of uridine (approx. 3–5 µM) and cytidine. This endogenous uridine fuels the salvage pathway, effectively "rescuing" the cells before you even add your rescue control.

Protocol Requirement: You must use Dialyzed FBS (dFBS) for any assay determining Brequinar IC50 or mechanism.

FeatureStandard FBSDialyzed FBS (dFBS)Impact on Brequinar Assay
Small Molecules (<10kDa) Intact (High)Depleted (Low)dFBS removes confounding metabolites.[2]
Uridine Content ~5 µM< 0.1 µMCritical: Standard FBS masks drug potency.
Growth Factors IntactIntactCell growth is maintained, but metabolic reliance shifts.
Recommended Use Routine MaintenanceDrug Screening / Metabolic Assays Use dFBS for Brequinar dose-response curves.

The "Gold Standard" Rescue Protocol

To prove Brequinar-induced cytotoxicity is on-target, you must rescue cell viability with supraphysiological Uridine.

Reagents Required
  • Uridine: (Sigma-Aldrich or equivalent, high purity).

  • Vehicle: Sterile distilled water or PBS.

  • Filter: 0.22 µm PES syringe filter.

Step-by-Step Methodology
  • Preparation of 100 mM Uridine Stock:

    • Dissolve crystalline Uridine in sterile PBS or water to create a 100 mM stock.

    • Note: Uridine is highly soluble; warming to 37°C may speed up dissolution.

    • Filter sterilize (0.22 µm) inside a biosafety cabinet.

    • Store aliquots at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • Cell Seeding (Day 0):

    • Seed cells in media containing 10% Dialyzed FBS .

    • Allow adherence overnight (for adherent lines) or 4 hours (for suspension lines).

  • Treatment (Day 1):

    • Arm A (Control): Vehicle (DMSO).

    • Arm B (Drug): Brequinar (at IC90 concentration, typically 100 nM – 1 µM depending on cell line).

    • Arm C (Rescue): Brequinar + 100 µM Uridine .

    • Technical Insight: While physiological uridine is ~5 µM, in vitro rescue often requires 50–100 µM to outcompete the rapid depletion kinetics in high-density cultures.

  • Readout (Day 3/4):

    • Assess viability (e.g., CellTiter-Glo, Annexin V/PI).

    • Success Criteria: Arm C should show viability comparable to Arm A (>80%). If Arm C remains dead, the toxicity is off-target or the Brequinar dose is excessively high (non-specific).

Troubleshooting Guide (FAQ)

Q1: My cells are dying even with Uridine rescue. Is Brequinar toxic off-target?

A: Not necessarily. Check the following:

  • Uridine Concentration: Did you use 100 µM? Lower doses (10-20 µM) may be insufficient for dense cultures.

  • Timing: Uridine must be added simultaneously or prior to Brequinar. Adding it 24 hours later is often too late; the commitment to apoptosis (cytochrome c release) may have already occurred.

  • Transport: Does your cell line express hENT1/2 (Human Equilibrative Nucleoside Transporter)? If these transporters are silenced or absent, Uridine cannot enter the cell.

Q2: I see no effect of Brequinar in my proliferation assay.

A: You are likely using standard FBS.

  • Diagnostic: Switch to Dialyzed FBS.

  • Alternative: Your cell line may have high basal expression of DHODH (amplification) or utilize an alternative metabolic salvage route (rare).

Q3: Can I use Orotate instead of Uridine for rescue?

A: No.

  • Reasoning: Look at Figure 1 . Orotate is upstream of the conversion to UMP but downstream of DHODH. However, exogenous Orotate is poorly transported into many cells compared to Uridine. Furthermore, Brequinar blocks the production of Orotate; adding it back should theoretically rescue, but Uridine is the direct precursor to UMP via the salvage pathway (Uridine

    
     UMP via Uridine-Cytidine Kinase) and is the standard for validation.
    
Q4: How do I manage toxicity in vivo (mouse models)?

A: In vivo rescue is difficult because Uridine has a very short plasma half-life.

  • Strategy: Instead of rescue, optimize dosing. Brequinar is often dosed pulsatile (e.g., every 3 days or weekly) rather than daily to allow normal tissues (gut lining, bone marrow) to recover their pyrimidine pools.

  • Reference: See Sykes et al. (2016) for dosing schedules that balance anti-leukemic activity with tolerability.

Diagnostic Decision Tree

Use this logic flow to troubleshoot your experiments.

Troubleshooting_Tree Start Problem: Unexpected Cytotoxicity or Lack of Potency Check_Media Are you using Dialyzed FBS? Start->Check_Media Media_No No (Standard FBS) Check_Media->Media_No Result: No Potency Media_Yes Yes (Dialyzed FBS) Check_Media->Media_Yes Result: High Toxicity Action_Switch Action: Switch to Dialyzed FBS. Standard FBS masks Brequinar. Media_No->Action_Switch Rescue_Test Perform Rescue Experiment: Brequinar + 100 µM Uridine Media_Yes->Rescue_Test Result_Alive Cells Survive Rescue_Test->Result_Alive Result_Dead Cells Die Rescue_Test->Result_Dead Conclusion_OnTarget Conclusion: On-Target Effect. DHODH inhibition confirmed. Result_Alive->Conclusion_OnTarget Conclusion_OffTarget Conclusion: Off-Target Toxicity OR Dose too high OR hENT transporter defect. Result_Dead->Conclusion_OffTarget

Figure 2: Logical workflow for determining the specificity of Brequinar-induced cell death.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia.[1][3][4][5] Cell, 167(1), 171–186.[3][4]

  • Loryan, I., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 4(1), 216–227.

  • Madak, J. T., et al. (2019). Dihydroorotate Dehydrogenase: A Target for Malarial and Anticancer Agents. Journal of Medicinal Chemistry, 62(12), 5709–5722.

Sources

Optimization

Technical Support Center: Managing Myelosuppression with Brequinar Sodium (NSC 368390) In Vivo

Executive Summary & Compound Profile NSC 368390 , chemically known as Brequinar Sodium (DuP-785) , is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) .[1][2][3] It functions by blocking the de novo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

NSC 368390 , chemically known as Brequinar Sodium (DuP-785) , is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) .[1][2][3] It functions by blocking the de novo pyrimidine biosynthesis pathway, leading to the depletion of uridine and cytidine pools essential for RNA and DNA synthesis.[4]

While highly effective against solid tumors in murine models, its clinical and preclinical utility is frequently limited by severe myelosuppression (neutropenia, thrombocytopenia) and mucositis. This guide provides technical troubleshooting to manage these toxicities while maintaining therapeutic efficacy.

ParameterTechnical Detail
Compound Name Brequinar Sodium (NSC 368390)
Target Enzyme Dihydroorotate Dehydrogenase (DHODH)
Mechanism of Toxicity Pyrimidine starvation in rapidly dividing bone marrow cells
Primary Rescue Agent Uridine (activates Salvage Pathway)
Vehicle Solubility Water-soluble (>50 mg/mL); Saline or PBS preferred

Mechanism of Action & Toxicity[4]

To effectively manage toxicity, one must understand the pathway blockade. NSC 368390 inhibits DHODH, the fourth enzyme in pyrimidine synthesis.[4] This blockade starves cells of UMP (Uridine Monophosphate).

Why Myelosuppression Occurs: Bone marrow hematopoietic progenitors are highly proliferative and rely heavily on de novo pyrimidine synthesis. Unlike some tumor cells, they have a robust Salvage Pathway that can utilize exogenous uridine to bypass the DHODH blockade. This differential biology is the key to managing toxicity.

Pathway Visualization

The following diagram illustrates the blockade point and the rescue mechanism.

DHODH_Pathway Precursors Glutamine + Aspartate DHO Dihydroorotate Precursors->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP (Uridine Monophosphate) Orotate->UMP De Novo Pathway RNA_DNA RNA / DNA Synthesis (Cell Proliferation) UMP->RNA_DNA NSC368390 NSC 368390 (Brequinar) NSC368390->DHODH INHIBITS Uridine Exogenous Uridine (Rescue Agent) Salvage Salvage Pathway (Uridine Kinase) Uridine->Salvage Salvage->UMP BYPASS

Caption: NSC 368390 blocks DHODH (Amber). Exogenous Uridine (Blue) bypasses this block via the Salvage Pathway, restoring UMP pools.

Troubleshooting & FAQs

Issue 1: Animals are experiencing rapid weight loss (>15%) and lethargy.

Diagnosis: Acute gastrointestinal toxicity (mucositis) or severe dehydration secondary to systemic toxicity. Corrective Action:

  • Check Dosing Schedule: Daily dosing (e.g., 25 mg/kg q.d.) is significantly more toxic than intermittent dosing.

    • Recommendation: Switch to Intermittent Dosing (e.g., 50–100 mg/kg every 3 or 4 days). This allows normal tissue recovery between hits while maintaining antitumor pressure.

  • Hydration Support: Administer 1 mL of sterile saline s.c. daily to dehydrated animals.

  • Dietary Support: Provide wet mash (powdered chow mixed with water/hydrogel) on the cage floor to encourage eating during mucositis flares.

Issue 2: Severe Neutropenia (Nadir) is limiting dose escalation.

Diagnosis: Bone marrow suppression due to pyrimidine depletion. Corrective Action:

  • Implement Uridine Rescue: Administer Uridine (1,000–2,000 mg/kg i.p.) 4–6 hours after NSC 368390 administration.

    • Why: This "delayed rescue" technique allows the drug to inhibit DHODH in the tumor for several hours. Normal bone marrow cells uptake uridine more efficiently via the salvage pathway, mitigating the lethal toxicity.

  • Monitor Nadir: The nadir for neutrophils typically occurs 4–6 days post-dose. Schedule blood collections accordingly.

Issue 3: Drug precipitation or inconsistency in effect.

Diagnosis: Formulation error.[5] Corrective Action:

  • NSC 368390 is a sodium salt and is highly water-soluble.[6]

  • Do NOT use DMSO or corn oil if not necessary.

  • Standard Vehicle: 0.9% Saline or PBS.

  • Stability: Freshly prepare solutions weekly and store at 4°C. Avoid repeated freeze-thaw cycles.

Validated Experimental Protocols

Protocol A: Preparation and Administration

Objective: Ensure consistent bioavailability and minimize vehicle-related toxicity.

  • Weighing: Calculate the required amount of NSC 368390 (MW ≈ 375.3 g/mol ).

  • Solubilization: Dissolve powder in sterile 0.9% Saline . Vortex until clear (solubility is generally >10 mg/mL).

  • Filtration: Sterile filter using a 0.22 µm PES syringe filter.

  • Administration:

    • Route: Intraperitoneal (i.p.) or Intravenous (i.v.).[6]

    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Protocol B: Uridine Rescue Strategy

Objective: Widen the therapeutic window by protecting normal tissue.

StepActionRationale
T=0 Administer NSC 368390 (e.g., 25–50 mg/kg i.p.).Initiate DHODH blockade.
T+4h Administer Uridine (1,000 mg/kg i.p.).Provide substrate for Salvage Pathway.
T+8h (Optional) Repeat Uridine dose if toxicity is severe.Sustain salvage pools during drug clearance.

Note: Uridine solution (200 mg/mL in saline) should be warmed to 37°C before injection to prevent hypothermia from large volumes.

Protocol C: Monitoring Workflow

Objective: Standardized toxicity tracking.

Monitoring_Workflow Start Start Treatment Daily Daily Monitoring: - Body Weight - Body Condition Score - Hydration Status Start->Daily Decision Weight Loss > 15%? Daily->Decision Action_Stop STOP Dosing Give Saline s.c. Provide Wet Mash Decision->Action_Stop Yes Action_Cont Continue Dosing Decision->Action_Cont No CBC CBC Analysis (Day 5): Check Neutrophils/Platelets Action_Cont->CBC

Caption: Decision matrix for daily toxicity monitoring during NSC 368390 treatment.

References

  • Peters, G. J., et al. (1990).[3] "In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by Brequinar sodium (DUP-785; NSC 368390) in mice and patients."[1][2][3] Cancer Research, 50(15), 4644-4649.

  • Chen, S. F., et al. (1986). "Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis."[4] Cancer Research, 46(10), 5014-5019.

  • Arteaga, C. L., et al. (1989). "Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390)." Cancer Research, 49(16), 4648-4653.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(23), 10605–10625.

Sources

Troubleshooting

Brequinar Treatment Optimization: A Technical Support Guide for Researchers

Welcome to the technical support center for Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your in vitro and in vivo experiments. Our goal is to empower you with the knowledge to optimize Brequinar treatment schedules for maximum efficacy and to navigate the common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Brequinar?

Brequinar is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidines necessary for DNA and RNA synthesis.[2][5] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation and exhibiting its therapeutic effects.[1][6] This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[7][8]

cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Inhibition by Brequinar Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar Brequinar Brequinar->Dihydroorotate Inhibits DHODH

Caption: Brequinar's mechanism of action via DHODH inhibition.

Q2: Why is my Brequinar treatment showing low efficacy in vitro?

Several factors can contribute to reduced efficacy of Brequinar in cell culture. One of the most common reasons is the presence of pyrimidines in the culture medium, which allows cells to bypass the de novo synthesis pathway through the pyrimidine salvage pathway.[7][8][9]

Troubleshooting Steps:

  • Check your media composition: Standard cell culture media often contain sources of pyrimidines. For sensitivity testing, consider using a pyrimidine-free medium.

  • Uridine rescue experiment: To confirm that Brequinar's effect is target-specific, perform a rescue experiment by adding exogenous uridine to the culture medium. The addition of uridine should reverse the anti-proliferative effects of Brequinar.[9][10]

  • Consider combination therapy: The efficacy of Brequinar can be significantly enhanced by co-administering an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, which blocks equilibrative nucleoside transporters (ENTs).[6][9][11]

Troubleshooting Guide

Issue 1: High variability in experimental results.

Possible Causes & Solutions:

  • Inconsistent drug concentration: Ensure accurate and consistent preparation of Brequinar stock solutions and dilutions. Use a calibrated pipette and perform serial dilutions carefully.

  • Cell passage number: High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.

  • Seeding density: Variations in initial cell seeding density can significantly impact proliferation rates and drug response. Optimize and standardize seeding density for your cell line.

Issue 2: Unexpected toxicity in in vivo models.

Possible Causes & Solutions:

  • Dosing and schedule: Brequinar has a narrow therapeutic window, and inappropriate dosing can lead to severe side effects such as thrombocytopenia and dermatitis.[12][13] Review the literature for established dosing regimens in your specific animal model. Dose adjustments may be necessary based on tolerability.[14]

  • Pharmacokinetics: Brequinar has a relatively long plasma half-life, which can lead to drug accumulation.[15] Consider pharmacokinetic studies to determine the optimal dosing interval.

  • Combination toxicity: When using Brequinar in combination with other agents, be aware of potential overlapping toxicities. It may be necessary to reduce the dose of one or both agents.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Brequinar on a cancer cell line.

Materials:

  • Brequinar

  • Cancer cell line of interest

  • Complete cell culture medium (and pyrimidine-free medium for sensitivity testing)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2000-4000 cells/well) and allow them to attach overnight.[7]

  • Drug Treatment: Prepare serial dilutions of Brequinar in the appropriate culture medium. Remove the old medium from the wells and add the Brequinar-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Brequinar, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 300 µg/mL and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with Brequinar (Serial Dilutions) B->C D Incubate (e.g., 72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro MTT proliferation assay.

Protocol 2: DHODH Activity Assay

This protocol provides a general framework for measuring DHODH activity, which can be adapted from commercially available kits.

Principle:

DHODH activity is measured by monitoring the reduction of a probe, which results in a fluorescent signal. The rate of fluorescence increase is proportional to the DHODH activity.

Materials:

  • DHODH Activity Fluorometric Assay Kit (e.g., from Elabscience or MyBioSource)[16][17]

  • Cell or tissue lysates

  • Brequinar (as an inhibitor control)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using the provided standard.

  • Reaction Mix: Prepare the reaction mix containing the assay buffer, probe, and enzyme mix.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • For inhibitor screening, pre-incubate the sample with Brequinar.

    • Add the reaction mix to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence at the specified excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the DHODH activity from the rate of fluorescence increase, using the standard curve to determine the concentration.

Optimizing Dosing Schedules: Key Considerations

ParameterRationale for OptimizationExperimental Approach
Dose Brequinar has a narrow therapeutic index. Finding the Maximum Tolerated Dose (MTD) is crucial to balance efficacy and toxicity.[13]Perform dose-escalation studies in vivo to identify the MTD. Monitor for signs of toxicity such as weight loss, dermatitis, and changes in blood counts.[14]
Frequency The long half-life of Brequinar suggests that less frequent dosing may be possible.[15] However, continuous target engagement might be necessary for sustained efficacy.[7][9]Compare different dosing schedules (e.g., daily, twice-weekly, once-weekly) in preclinical models.[14] Measure target engagement (DHODH inhibition) in tumors or surrogate tissues at different time points.
Combination Brequinar's efficacy is enhanced by blocking the pyrimidine salvage pathway.[6][9][11]Co-administer Brequinar with a nucleoside transporter inhibitor like dipyridamole. Optimize the doses and schedules of both drugs to achieve synergy while managing toxicity.[6][18]
Biomarkers Monitoring DHODH inhibition can provide a pharmacodynamic biomarker to guide dosing.[14]Measure levels of dihydroorotate (DHO), the substrate of DHODH, in plasma or tissues. DHO levels are expected to increase upon effective DHODH inhibition.[14]

References

  • Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment str
  • A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. ClinicalTrials.gov.
  • Novel mechanisms of brequinar sodium immunosuppression on T cell activ
  • Clear Creek Bio Announces First Patient Dosed in Clinical Study of Brequinar in Hospitalized P
  • Brequinar. Wikipedia.
  • Phase I Clinical and Pharmacokinetic Trial of Brequinar Sodium (DUP 785; NSC 368390)1. Clinical Cancer Research.
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Brequinar inhibits African swine fever virus replication in vitro by activ
  • Brequinar Combined With Dipyridamole in Patients With Mild to Moder
  • Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.
  • Brequinar (DUP785). MedChemExpress.
  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. MDPI.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Mechanisms of antiviral activity of the new h DHODH inhibitor MEDS433 against respiratory syncytial virus replic
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC.
  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
  • Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience.
  • Dihydroorot
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.
  • Study Reveals How Cancer Cells Fend Off Starvation and Death
  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI.
  • Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit (HUDL00826). Assay Genie.
  • Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. PMC - PubMed Central.
  • Buy Dhodh Assay Kit for Sale Online. MyBioSource.
  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.

Sources

Optimization

Technical Support Center: C16H10F4N2O (Novel MAO-B Inhibitor)

Compound Identity & Application Profile Compound Code: C16H10F4N2O Chemical Class: Fluorinated Melatonin Analogue / Indole-Benzamide Derivative Primary Target: Monoamine Oxidase B (MAO-B) Secondary Mechanism: Nrf2/HO-1 A...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Application Profile

Compound Code: C16H10F4N2O Chemical Class: Fluorinated Melatonin Analogue / Indole-Benzamide Derivative Primary Target: Monoamine Oxidase B (MAO-B) Secondary Mechanism: Nrf2/HO-1 Antioxidant Pathway Activation Therapeutic Indication: Parkinson’s Disease (Preclinical)

Executive Summary: C16H10F4N2O represents a class of novel fluorinated indole derivatives designed to overcome the limitations of classical MAO-B inhibitors (e.g., selegiline, rasagiline). By incorporating a tetra-fluorinated motif, this compound exhibits enhanced metabolic stability and lipophilicity while maintaining high selectivity for MAO-B over MAO-A. In preclinical studies (PC12 cell models and in vitro enzymatic assays), it demonstrates neuroprotection against MPTP/rotenone-induced toxicity without the cytotoxicity associated with older generation inhibitors.

Dose-Limiting Toxicities (DLTs) & Safety Profile

Preclinical Toxicity Thresholds

Unlike cytotoxic oncology drugs where DLT is defined by organ failure, the DLT for C16H10F4N2O in neurodegenerative models is functional—defined by the loss of selectivity or onset of off-target CNS effects.

Toxicity CategorySymptom/MarkerPreclinical ThresholdMechanism of Toxicity
CNS Hyperactivity Stereotypy, locomotor agitation>10 mg/kg (Rat, i.p.)*Excessive dopaminergic stimulation via MAO-B blockade + off-target MAO-A inhibition at high concentrations.
Cytotoxicity LDH leakage, MTT reduction decrease>50 µM (PC12 cells)Loss of mitochondrial membrane potential; at supratherapeutic doses, the fluorinated moiety may disrupt cellular respiration.
Hepatotoxicity ALT/AST elevationNot observed at effective dosePotential formation of reactive amide metabolites if CYP-mediated defluorination occurs (rare due to C-F bond strength).
Cardiovascular Hypertension (Tyramine effect)High dose (>100x IC50)Loss of MAO-B selectivity leads to MAO-A inhibition, preventing tyramine breakdown (Cheese Effect).

*Note: Doses are estimated based on standard rodent equivalents for MAO-B inhibitors with similar IC50 values (approx. 1 µM).

Troubleshooting Toxicity in Experiments
  • Issue: Unexpected mortality in mice 15-30 mins post-injection.

    • Cause: Vehicle toxicity. C16H10F4N2O is highly lipophilic (4 Fluorines). Using >5% DMSO or >10% Cremophor can cause acute respiratory distress or hemolysis.

    • Solution: Switch to a formulation of 5% DMSO + 40% PEG-400 + 55% Saline .

  • Issue: "Cheese Effect" (Hypertensive crisis) in animal models.

    • Cause: Co-administration with high-tyramine chow while testing high doses.

    • Solution: Ensure animals are on a standard, controlled diet. Verify MAO-B selectivity ratio (SI) is >50.[1][2]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual mechanism of C16H10F4N2O: inhibition of dopamine degradation (MAO-B) and activation of the antioxidant defense system (Nrf2/HO-1).

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate Metabolites DOPAC + H2O2 MAOB->Metabolites Deamination Inhibitor C16H10F4N2O (Inhibitor) Inhibitor->MAOB Inhibits (IC50 ~1 µM) Nrf2_Cyto Nrf2 (Cytosolic) Inhibitor->Nrf2_Cyto Promotes Translocation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates MitoDysfunction Mitochondrial Dysfunction (Complex I Inhibition) ROS->MitoDysfunction Causes Neuroprotection Neuroprotection (Cell Survival) MitoDysfunction->Neuroprotection Inhibits Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nucl->ARE Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates HO1->ROS Scavenges HO1->Neuroprotection Promotes

Figure 1: Dual neuroprotective mechanism. C16H10F4N2O inhibits MAO-B to prevent dopamine degradation and ROS generation, while simultaneously activating the Nrf2/HO-1 axis to scavenge existing oxidative stress.

Experimental Protocols (Troubleshooting Mode)

Protocol A: MAO-B Inhibition Assay (Fluorometric)

Purpose: Verify the potency (IC50) of C16H10F4N2O before in vivo use. Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Benzylamine (substrate).

  • Preparation: Dissolve C16H10F4N2O in 100% DMSO to make a 10 mM stock.

    • Critical Step: Sonicate for 5 minutes. The 4-fluorine motif increases crystal lattice energy; incomplete dissolution causes false negatives.

  • Incubation: Incubate recombinant human MAO-B (100 µg/mL) with inhibitor (0.001 – 100 µM) for 15 minutes at 37°C before adding substrate.

    • Why? C16H10F4N2O is likely a reversible inhibitor; pre-incubation ensures equilibrium binding.

  • Reaction: Add Benzylamine (1 mM) + Amplex Red/HRP mix.

  • Readout: Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.

    • Troubleshooting: If background fluorescence is high, check DMSO concentration. Keep final DMSO < 1%.

Protocol B: PC12 Cell Neuroprotection Model

Purpose: Assess efficacy against oxidative stress (MPTP/Rotenone model).

  • Seeding: Seed PC12 cells at 1×10^5 cells/well in collagen-coated plates.

  • Pre-treatment: Treat with C16H10F4N2O (1, 5, 10 µM) for 4 hours prior to toxin exposure.

    • Note: Co-treatment (simultaneous addition) is less effective because Nrf2 upregulation requires transcriptional time (lag phase).

  • Toxin Challenge: Add Rotenone (1 µM) or 6-OHDA (100 µM). Incubate for 24 hours.

  • Viability Assay: Use MTT or CCK-8.

    • Warning: Do not use Resazurin (Alamar Blue) if C16H10F4N2O has high autofluorescence (check spectra first).

Frequently Asked Questions (FAQ)

Q: I see precipitation when diluting the stock into PBS. What should I do? A: This is a classic issue with tetra-fluorinated compounds. Do not dilute directly into cold PBS.

  • Correct Method: Dilute the DMSO stock into warm (37°C) culture medium or saline dropwise while vortexing.

  • Alternative: Use a co-solvent system: 5% DMSO / 5% Tween-80 / 90% Saline.

Q: Does this compound inhibit MAO-A? A: At therapeutic doses (<10 µM), it is highly selective for MAO-B (Selectivity Index > 70). However, at doses >50 µM, specificity is lost, leading to potential serotonin syndrome risks if combined with SSRIs.

Q: Can I use this compound for in vivo tumor models? A: While MAO-B is expressed in some gliomas, C16H10F4N2O is optimized for blood-brain barrier (BBB) penetration in neurodegeneration. Its anti-proliferative efficacy in cancer is not the primary endpoint and would likely require significantly higher (potentially toxic) doses.

Q: How do I store the powder? A: Store at -20°C, desiccated, and protected from light. Fluorinated indoles can be light-sensitive over long periods. Re-check purity by HPLC if stored >6 months.

References

  • Elkamhawy, A., Woo, J., Gouda, N. A., et al. (2021).[1][2][3] Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress.[1][2][3][4][5] Antioxidants, 10(10), 1604.[1][3][5][6] [1][2][3][5][6]

  • Riederer, P., & Laux, G. (2011). MAO-inhibitors in Parkinson's Disease. Experimental Neurobiology, 20(1), 1-17.

  • Edmondson, D. E., & Binda, C. (2018). Monoamine Oxidases: Structure, Function, and Guidance for Design of Selective Inhibitors. Annual Review of Pharmacology and Toxicology, 58, 487-510.

Sources

Troubleshooting

Technical Support Center: Brequinar (DHODH Inhibitor)

[1][2] Introduction: The "Brequinar Paradox" Brequinar is a potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] While it demonstrat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The "Brequinar Paradox"

Brequinar is a potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] While it demonstrates low-nanomolar potency (


) against human DHODH, researchers frequently encounter "failed" experiments where the compound appears inactive despite proper dosing.

This guide addresses the three most common sources of experimental failure: Metabolic Rescue (Media) , Pharmacokinetic Mismatch (In Vivo) , and Solubility Artifacts .

Part 1: In Vitro Potency Drifts (The Uridine Factor)

Issue: "My IC50 shifted from 10 nM to >1 µM between experiments," or "The compound works in Cell Line A but not Cell Line B."

Root Cause: Pyrimidine Salvage Rescue. Brequinar blocks de novo synthesis.[1][3] However, cells can bypass this blockade by importing extracellular uridine via Equilibrative Nucleoside Transporters (ENT1/2). Standard Fetal Bovine Serum (FBS) contains physiological uridine levels (2–5 µM), which is sufficient to completely rescue cells from DHODH inhibition, rendering Brequinar phenotypically silent.

Troubleshooting Protocol: The Uridine Dependency Check

Do not assume your drug is degraded. Validate your media first.

  • Media Preparation:

    • Control Arm: RPMI/DMEM + 10% Standard FBS.

    • Test Arm: RPMI/DMEM + 10% Dialyzed FBS (10k MWCO). Note: Dialysis removes small molecules like uridine.

  • Dosing: Treat cells with Brequinar (dose range 1 nM – 10 µM).

  • Rescue Control: In a separate Dialyzed FBS well, add Brequinar (1 µM) + Exogenous Uridine (100 µM).

  • Readout: Measure viability (ATP/CellTiter-Glo) at 72 hours.

Interpretation:

  • If potency is high (low IC50) in Dialyzed FBS but low in Standard FBS, your issue is Uridine Contamination .

  • If potency is lost in both conditions, check Solubility (Part 3).

  • If cells die in Dialyzed FBS + Brequinar but recover with Uridine add-back, the mechanism is On-Target .[4]

Visualization: De Novo vs. Salvage Pathway

The following diagram illustrates where Brequinar acts and how media contaminants bypass it.

Brequinar_Mechanism cluster_denovo De Novo Pathway (Blocked by Brequinar) cluster_salvage Salvage Pathway (The Rescue Problem) Glutamine Glutamine/Aspartate DHO Dihydroorotate Glutamine->DHO DHODH DHODH Enzyme DHO->DHODH Orotate Orotate UMP UMP Pool (RNA/DNA) Orotate->UMP DHODH->Orotate Brequinar Brequinar Brequinar->DHODH Inhibits Ext_Uridine Extracellular Uridine (From FBS) ENT ENT Transporter Ext_Uridine->ENT Int_Uridine Intracellular Uridine ENT->Int_Uridine Int_Uridine->UMP Bypasses Blockade

Caption: Brequinar inhibits DHODH (Red), blocking De Novo synthesis. Extracellular uridine (Yellow) enters via ENT transporters (Blue), replenishing the UMP pool and masking drug activity.

Part 2: In Vivo Inconsistencies (The "Mouse Problem")

Issue: "Brequinar kills my cancer cells at 10 nM in vitro, but tumors in mice don't shrink even at 10 mg/kg."

Root Cause: Pharmacokinetic (PK) Species Divergence. Brequinar exhibits a drastic difference in half-life (


) between rodents and humans due to differences in liver metabolism and plasma protein binding.
Comparative PK Data
ParameterMouse (NSG/C57BL6)HumanImpact on Experiment
Half-Life (

)
~12–15 Hours~40–100 HoursMice require more frequent dosing to maintain suppression.
Protein Binding >98%>99%Free drug concentration is extremely low; high nominal doses are needed.
DHODH Affinity HighHighThe target is conserved, but drug exposure is the variable.
Solution: Optimized Dosing Regimen
  • Dosing Frequency: Do not use "Weekly" dosing for mice. Use Daily (QD) or Every Other Day (Q2D) intraperitoneal (IP) injections to maintain plasma levels above the

    
    .
    
  • Vehicle Formulation: Avoid 100% DMSO. Use a clinically relevant formulation to improve bioavailability.

    • Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.

  • Synergy Strategy: If monotherapy fails, combine with an ENT inhibitor (e.g., Dipyridamole) to block the salvage pathway in vivo, forcing the tumor to rely on the blocked de novo pathway.

Part 3: Solubility & Handling

Issue: "I see crystals in my cell culture wells," or "The stock solution turned cloudy."

Root Cause: Hydrophobicity & pH Sensitivity. Brequinar is a carboxylic acid derivative. It is soluble in organic solvents (DMSO) but sparingly soluble in acidic aqueous buffers.

FAQ: Handling Checklist
  • Q: Can I dissolve Brequinar directly in water?

    • A: No. It will not dissolve. Prepare a stock in 100% DMSO (e.g., 10 mM or 50 mg/mL).

  • Q: How do I dilute it for cell culture?

    • A: Use the "Intermediate Step" method to prevent "crashing out":

      • Dilute DMSO stock 1:10 into culture media without serum first (vortex immediately).

      • Add this mixture to the final well.

      • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Q: My stock solution froze and has precipitate.

    • A: Sonicate at 37°C for 5–10 minutes. Do not use if precipitate remains visible, as the actual concentration will be unknown.

Part 4: Biological Context (Why some cells are resistant)

Even with proper media and handling, some cell lines (e.g., pancreatic) are intrinsically resistant.

Diagnostic Workflow:

  • Check Proliferation Rate: DHODH inhibition only kills rapidly dividing cells. Quiescent cells are naturally resistant.

  • Check ENT Expression: High levels of ENT1 (gene SLC29A1) allow efficient scavenging of serum uridine.

  • Check Ferroptosis Markers: Brequinar has been shown to induce ferroptosis in GPX4-low cells.[5] If your cells have high GPX4, they may resist Brequinar-induced death.

Experimental Decision Tree

Troubleshooting_Tree Start Start: Inconsistent Data Media_Check Did you use Dialyzed FBS? Start->Media_Check PK_Check Is this In Vivo? Media_Check->PK_Check Yes Action_Dialyze Repeat with Dialyzed FBS Media_Check->Action_Dialyze No Solubility_Check Precipitate Visible? PK_Check->Solubility_Check No (In Vitro) Action_Dose Increase Dosing Freq (QD/Q2D) PK_Check->Action_Dose Yes Action_DMSO Sonicate/Reformulate in DMSO Solubility_Check->Action_DMSO Yes End End Solubility_Check->End No: Check Biological Resistance (ENT1)

Caption: Decision matrix for isolating the cause of Brequinar failure. Priority: Media -> Solubility -> Biology.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186.

  • Loryna, D., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.

  • Mao, C., et al. (2021).[6] DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer. Nature, 593, 586–590.

  • Pinedo, H. M., et al. (1992).[2] In vitro and in vivo studies on the combination of brequinar sodium with 5-fluorouracil; effects of uridine.[2][4] British Journal of Cancer.[2]

Sources

Optimization

Technical Support Center: Mitigating NSC 368390 (Brequinar Sodium) Induced Cutaneous Toxicity

The following technical support guide addresses the mitigation of cutaneous toxicity associated with NSC 368390 (chemically known as Brequinar Sodium or DuP 785 ). Executive Summary & Compound Identity NSC 368390 , ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the mitigation of cutaneous toxicity associated with NSC 368390 (chemically known as Brequinar Sodium or DuP 785 ).

Executive Summary & Compound Identity

NSC 368390 , identified as Brequinar Sodium , is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) .[1] It functions by blocking de novo pyrimidine biosynthesis, leading to the depletion of uridine and cytidine nucleotides essential for RNA and DNA synthesis.[2][3]

While NSC 368390 demonstrates broad-spectrum antitumor activity, its clinical and preclinical utility is frequently dose-limited by specific toxicities: myelosuppression, mucositis, and a characteristic desquamative skin rash . This guide provides mechanistic insights and actionable protocols to manage these cutaneous adverse events (AEs) in experimental models and clinical research subjects.

Mechanism of Toxicity (The "Why")

To effectively mitigate the rash, one must understand that it is not an allergic reaction but a mechanism-based cytotoxicity .

The DHODH Blockade

NSC 368390 inhibits DHODH, the fourth enzyme in the de novo pyrimidine pathway.[1][2][3] Rapidly dividing tissues—such as the bone marrow, gastrointestinal lining, and the basal layer of the epidermis —are highly dependent on this pathway for nucleotide pools.

  • Causality: Inhibition of DHODH

    
     Depletion of UTP/CTP pools 
    
    
    
    S-phase arrest in keratinocytes
    
    
    Apoptosis and inflammation (Rash/Desquamation).
Pathway Visualization

The following diagram illustrates the blockade point and the downstream effect on keratinocytes.

DHODH_Pathway Glutamine Glutamine + HCO3 DHO Dihydroorotate Glutamine->DHO Orotate Orotate DHO->Orotate Catalysis DHODH DHODH Enzyme (Mitochondrial) DHODH->Orotate Facilitates UMP UMP (Uridine Monophosphate) Orotate->UMP RNA_DNA RNA/DNA Synthesis (Keratinocyte Proliferation) UMP->RNA_DNA Toxicity Cutaneous Toxicity (Rash/Desquamation) RNA_DNA->Toxicity Depletion leads to NSC NSC 368390 (Brequinar Sodium) NSC->DHODH Inhibits (||)

Caption: NSC 368390 inhibits DHODH, blocking conversion of Dihydroorotate to Orotate, depleting UMP pools required for skin cell renewal.

Mitigation Strategies & Protocols

Strategy A: Uridine Rescue (The "Silver Bullet")

Because the toxicity is caused by pyrimidine depletion, it can be chemically reversed by bypassing the de novo pathway and utilizing the salvage pathway .

Protocol: Systemic Uridine Rescue Applicability: Preclinical murine models and cell culture.

  • Mechanism: Exogenous uridine is converted to UMP by uridine kinase, bypassing the DHODH blockade.

  • Dosing:

    • In Vitro:[1] Supplement media with 100 µM Uridine .

    • In Vivo (Mice): Uridine is rapidly catabolized. High doses (e.g., 1,000–2,000 mg/kg i.p. ) or continuous infusion are often required to maintain plasma levels sufficient for rescue.

  • Timing: Critical. Administering uridine too early (concurrently) may neutralize the antitumor effect. Administering delayed uridine (e.g., 24–48 hours post-NSC 368390) can rescue normal tissue (skin/gut) while allowing tumor cytotoxicity to occur, as normal tissues often recover nucleotide pools faster than tumors.

Strategy B: Schedule Optimization

NSC 368390 toxicity is highly schedule-dependent.[4] Daily dosing causes cumulative depletion of pyrimidine pools in the skin, leading to severe desquamation.

Recommended Dosing Schedules:

Schedule Type Risk Level Efficacy Profile Recommendation
Daily (Dx5) High High toxicity; skin rash & mucositis common. Avoid if skin toxicity is a primary concern.[5]
Intermittent (Weekly) Low Allows tissue recovery; reduces rash severity. Preferred for maintenance.

| Single High Dose | Moderate | Acute toxicity possible, but skin often recovers. | Monitor for acute desquamation. |

Strategy C: Topical Management (Symptomatic)

If rash occurs, treat as a cytotoxic burn/dermatitis.

  • Grade 1 (Erythema): Apply hydrophilic emollient (e.g., urea-based cream) BID.

  • Grade 2 (Desquamation/Blistering):

    • Discontinue NSC 368390 immediately.

    • Apply topical corticosteroids (e.g., Hydrocortisone 1% or Betamethasone).

    • Prevent secondary infection with topical antibiotics if skin barrier is breached.

Troubleshooting & FAQs

Q1: The rash looks like acne. Is this an EGFR-inhibitor rash?

No. While EGFR inhibitors (like Gefitinib) cause a papulopustular (acne-like) rash, the NSC 368390 rash is typically maculopapular progressing to desquamation (peeling) . It mimics a severe sunburn or hand-foot syndrome.

  • Diagnostic Check: If the rash involves dry peeling of the palms/soles or generalized shedding, it is consistent with DHODH inhibition (Brequinar), not EGFR inhibition.

Q2: Can I use Cytidine instead of Uridine for rescue?

It depends on the model.

  • In Humans/Primates: Yes, cytidine can be deaminated to uridine.

  • In Rodents (Mice/Rats):No. Rodent plasma has high levels of cytidine deaminase, but cellular uptake varies. Uridine is the universal rescue agent for DHODH inhibitors because it directly feeds the salvage pathway in almost all mammalian cells. Stick to Uridine .[2][3]

Q3: The rash appeared 5 days after the last dose. Is this normal?

Yes. This is the "nadir" effect.

  • Explanation: NSC 368390 kills dividing basal cells immediately, but the visible effect (shedding of the dead layer) takes time as the cells migrate to the surface (transit time).

  • Action: Do not re-dose until the skin has re-epithelialized (Grade 0-1).

Q4: My mice are losing weight and have skin peeling. Should I lower the dose?

Yes, or change the route.

  • Analysis: Weight loss + Peeling = Systemic Toxicity (Mucositis + Dermatitis).

  • Protocol: Reduce dose by 20%. If dosing IP, consider IV to avoid local peritoneal concentration, though systemic exposure drives the skin rash. Ensure hydration (saline injections) to clear the drug metabolites.

Decision Logic: Managing Rash Severity

Use this workflow to determine the immediate course of action when cutaneous toxicity is observed.

Rash_Management Start Observe Skin Changes Grade1 Grade 1: Mild Erythema No Desquamation Start->Grade1 Grade2 Grade 2: Dry Desquamation Pruritus Start->Grade2 Grade3 Grade 3/4: Moist Desquamation Ulceration/Necrosis Start->Grade3 Action1 Continue Dose Add Emollients Grade1->Action1 Action2 Hold Dose (Drug Holiday) Topical Steroids Grade2->Action2 Action3 STOP TREATMENT PERMANENTLY Systemic Uridine Rescue Antibiotics Grade3->Action3

Caption: Decision matrix based on NCI Common Terminology Criteria for Adverse Events (CTCAE) grading of skin toxicity.

References

  • Mechanism of Action of NSC 368390: Peters, G. J., et al. (1990). In vitro and in vivo studies on the mechanism of action of Brequinar sodium (DuP-785, NSC 368390). Cancer Research.

  • Clinical Toxicity Profile (Phase I): Winograd, B., et al. (1989). Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. Cancer Research.

  • Uridine Rescue Strategy: Peters, G. J., et al. (1992). Uridine rescue of Brequinar sodium toxicity in mice. International Journal of Cancer.

  • Antitumor Activity & Schedule Dependence: Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390, against experimental tumors. Cancer Research.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: DuP-785 (Brequinar) vs. Leflunomide

Part 1: Executive Summary & Verdict In the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors, DuP-785 (Brequinar) and Leflunomide represent two distinct paradigms of drug development: the "hard" cytotoxic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Verdict

In the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors, DuP-785 (Brequinar) and Leflunomide represent two distinct paradigms of drug development: the "hard" cytotoxic agent versus the "soft" immunomodulator.

  • DuP-785 (Brequinar): A potent, nanomolar-range inhibitor designed originally as an antineoplastic.[1] It failed early clinical development due to a narrow therapeutic window (severe mucositis and thrombocytopenia) but is currently being repurposed for acute myeloid leukemia (AML) and viral host-targeting therapies.

  • Leflunomide (Arava): A micromolar-range prodrug (metabolized to teriflunomide/A77 1726) with a prolonged half-life. Its "weaker" but stable inhibition profile allowed it to succeed as a chronic treatment for Rheumatoid Arthritis (RA) and Psoriatic Arthritis.

The Scientist's Verdict: If your goal is maximal enzymatic suppression for oncology or acute viral clearance, Brequinar is the superior tool, provided dosing schedules mitigate toxicity. If your goal is chronic immune suppression with a manageable safety profile, Leflunomide remains the gold standard.

Part 2: Mechanistic Foundation

Both compounds target Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme located on the inner mitochondrial membrane.[2] DHODH catalyzes the fourth step of de novo pyrimidine synthesis, converting dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone (CoQ10) to ubiquinol.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention points and downstream consequences of DHODH inhibition.

DHODH_Pathway Glutamine Glutamine + HCO3- CAD CAD Complex (CPSII, ATCase, DHOase) Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP UMPs Synthase RNA_DNA RNA/DNA Synthesis & Glycosylation UMP->RNA_DNA Brequinar DuP-785 (Brequinar) (Competitive vs Ubiquinone) Brequinar->DHODH Inhibits (IC50 ~5 nM) Leflunomide Leflunomide (Prodrug) -> A77 1726 (Teriflunomide) Leflunomide->DHODH Inhibits (IC50 ~600 nM) Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway

Figure 1: De novo pyrimidine synthesis pathway highlighting the blockade of DHODH by Brequinar and Leflunomide. Note the salvage pathway (Uridine) which can experimentally rescue cells from this inhibition.

Binding Mode Comparison

While both drugs bind within the ubiquinone-binding tunnel of DHODH, their kinetics differ, influencing their clinical utility.

  • Brequinar: Acts as a competitive inhibitor with respect to ubiquinone.[3][4] It binds deeply and tightly, effectively locking the enzyme.

  • Leflunomide (A77 1726): Often described as noncompetitive or mixed-type inhibition with respect to ubiquinone. It occupies a similar hydrophobic pocket but allows for more "leakage" of enzymatic activity at physiological concentrations, which is desirable for avoiding total bone marrow suppression.

Part 3: Comparative Pharmacology Data[5]

The following data aggregates results from human DHODH assays and clinical pharmacokinetic (PK) studies.

FeatureDuP-785 (Brequinar)Leflunomide (Active: A77 1726)
Primary Target Human DHODHHuman DHODH
In Vitro Potency (IC50) 5.2 nM (High Potency) [1]~600 nM - 4.6 µM (Moderate) [2]
Binding Kinetics Competitive vs. UbiquinoneNoncompetitive/Mixed vs. Ubiquinone
Human Half-Life (t1/2) 8 - 12 hours [3]~360 hours (2 weeks) [4]
Metabolism Minimal metabolism; renal excretion minorHepatic conversion to A77 1726; Enterohepatic recycling
Therapeutic Window Narrow (Toxicity at efficacious doses)Wide (Well-tolerated chronically)
Primary Indication AML, Viral (Investigational)Rheumatoid Arthritis (Approved)

Scientist's Note on PK: The massive difference in half-life is the critical differentiator. Leflunomide's 2-week half-life (due to enterohepatic recycling) creates a stable "clamp" on lymphocyte proliferation. Brequinar's short half-life requires frequent dosing to maintain suppression, which historically led to high peak concentrations (Cmax) associated with mucositis.

Part 4: Experimental Protocols

For researchers validating these compounds, the following protocols are standard for assessing DHODH inhibition and specificity.

In Vitro DHODH Enzymatic Assay (DCPIP Method)

This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCPIP), which acts as the terminal electron acceptor in place of ubiquinone.

Materials:

  • Recombinant human DHODH (purified).

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).

  • Chromophore: DCPIP (Blue in oxidized form, colorless when reduced).

  • Inhibitor: Brequinar or Teriflunomide (A77 1726).[3][4]

Protocol:

  • Buffer Prep: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl).

  • Inhibitor Incubation: Incubate 10 nM purified DHODH with varying concentrations of inhibitor (0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Reaction Start: Add substrate mix: 200 µM DHO, 100 µM Decylubiquinone, and 60 µM DCPIP.

  • Measurement: Immediately monitor absorbance decrease at 600 nm (reduction of DCPIP) over 10–20 minutes using a kinetic microplate reader.

  • Analysis: Plot slope (Vmax) vs. log[Inhibitor] to determine IC50.

Cell Viability & Uridine Rescue Assay

To prove on-target efficacy (that cytotoxicity is due to pyrimidine depletion), a rescue experiment is mandatory.

Protocol:

  • Seeding: Seed cancer cells (e.g., AML lines like HL-60 or Molm-13) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Brequinar (e.g., 100 nM) or Leflunomide (e.g., 50 µM).

  • Rescue Arm: In duplicate wells, add 100 µM Uridine alongside the drug.

  • Incubation: Incubate for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or CCK-8.

  • Validation:

    • Drug Alone: < 20% viability.

    • Drug + Uridine: > 90% viability.[5]

    • Interpretation: If uridine restores viability, the mechanism is strictly DHODH-dependent.

Part 5: Safety & Toxicology Profile

The failure of Brequinar in early solid tumor trials provides a crucial lesson in toxicology.

Brequinar Toxicity (The "Hard" Stop)
  • Dose-Limiting Toxicities (DLT): Severe mucositis (stomatitis) and thrombocytopenia (platelet depletion).

  • Mechanism: Rapidly dividing cells in the gut mucosa and bone marrow are highly sensitive to the acute, deep pyrimidine depletion caused by Brequinar's nanomolar potency.

  • Current Status: New trials use intermittent dosing (e.g., twice weekly) to allow normal tissue recovery while hitting leukemic blasts [5].

Leflunomide Toxicity (The "Soft" Limit)
  • Adverse Events: Diarrhea (common), reversible alopecia, and elevated liver enzymes (ALT/AST).

  • Hepatotoxicity: FDA Boxed Warning. Requires monitoring of liver function.

  • Teratogenicity: Strictly contraindicated in pregnancy due to interference with fetal development.

  • Management: In cases of toxicity, Cholestyramine washout is used to interrupt enterohepatic recycling and rapidly clear the drug (reducing half-life from 2 weeks to <1 day).

References

  • Chen, S.F., et al. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium.[4][6] Cancer Research. Link

  • Davis, J.P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase.[2] Biochemistry.[3][4][7] Link

  • Arteaga, C.L., et al. (1989). Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785). Cancer Research. Link

  • Rozman, B. (2002).[8] Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics. Link

  • Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[9][7][10][11] Link

Sources

Comparative

Technical Guide: Synthesis and Activity Profiling of C16H10F4N2O (Trifluoromethyl-Indole Carboxamide) Analogues

Executive Summary Compound Identity: N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide Formula: C16H10F4N2O Class: Fluorinated Indole-3-Carboxamide (Melatonin Analogue) Primary Target: Monoamine Oxidase B (M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide Formula: C16H10F4N2O Class: Fluorinated Indole-3-Carboxamide (Melatonin Analogue) Primary Target: Monoamine Oxidase B (MAO-B) Therapeutic Indication: Neurodegenerative disorders (Parkinson’s Disease), Oxidative Stress mitigation.[1]

This guide analyzes the chemical synthesis and biological profile of the C16H10F4N2O analogue, a potent MAO-B inhibitor. Unlike traditional MAO-B inhibitors (e.g., Selegiline), this fluorinated indole derivative exhibits a reversible inhibition profile with enhanced blood-brain barrier (BBB) permeability due to the trifluoromethyl (


) moiety. This document compares its activity against structural analogues and outlines a state-of-the-art visible-light synthesis protocol.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The molecule comprises an indole core substituted at the C2 position with a trifluoromethyl group and at the C3 position with a 4-fluorophenyl carboxamide moiety.

PropertySpecification
IUPAC Name N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide
Molecular Weight 322.26 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
H-Bond Donors 2 (Indole NH, Amide NH)
H-Bond Acceptors 4 (Amide O, 3x Fluorine on

)
Structural Significance (SAR)[7]
  • 
     Group (C2):  Increases metabolic stability and lipophilicity, facilitating CNS penetration. It also withdraws electrons, modulating the acidity of the indole NH.
    
  • 4-Fluorophenyl Amide (C3): The para-fluorine atom enhances binding affinity to the MAO-B active site via halogen bonding and prevents rapid metabolic oxidation of the phenyl ring.

Synthesis Methodologies

Two primary routes exist for the synthesis of C16H10F4N2O. The Visible-Light Cascade Annulation is preferred for its atom economy and mild conditions, while Classical Amidation serves as a robust alternative for scale-up.

Comparative Workflow Diagram

Synthesis_Pathways Start1 Sulfoxonium Ylides (Precursor) Intermediate Cascade Annulation (Nitrene Insertion) Start1->Intermediate Start2 4-Fluorobenzoyl Azide Start2->Intermediate Light Blue LED (Visible Light) Ru(bpy)3Cl2 Catalyst Light->Intermediate Activation Product C16H10F4N2O (Target Indole) Intermediate->Product 97% Yield Start3 2-(Trifluoromethyl)indole -3-carboxylic acid Coupling EDC/HOBt Coupling Start3->Coupling Start4 4-Fluoroaniline Start4->Coupling Coupling->Product Classical Route

Figure 1: Comparison of the photochemical cascade route (top) versus classical peptide coupling (bottom).

Detailed Protocol: Visible-Light Cascade Annulation

Objective: Synthesize N-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole-3-carboxamide.

Reagents:

  • (E)-3-(dimethyl(oxo)-

    
    -sulfaneylidene)-1,1,1-trifluoro-N-phenylpropan-2-imine (0.2 mmol)
    
  • 4-Fluorobenzoyl azide (0.24 mmol)

  • 
     (1 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the sulfoxonium ylide precursor and 4-fluorobenzoyl azide.

  • Catalyst Addition: Add the Ruthenium photocatalyst (

    
    ) and anhydrous DCE. Degas the mixture with 
    
    
    
    for 10 minutes to remove oxygen.
  • Irradiation: Place the tube approximately 3 cm away from a 5W Blue LED strip (

    
     nm). Stir at room temperature (25°C) for 12 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: Petroleum Ether/Ethyl Acetate 3:1). The spot for the azide should disappear.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient: 5-20% Ethyl Acetate in Hexanes).

  • Validation: Isolate the yellow solid. Expected Yield: ~94-97%.[1] Confirm structure via

    
     NMR and HRMS (Expected m/z 
    
    
    
    ).

Biological Activity & Comparison

The C16H10F4N2O analogue functions as a selective, reversible inhibitor of MAO-B. Its mechanism involves blocking the oxidative deamination of dopamine, thereby increasing dopamine levels in the striatum—a critical pathway for managing Parkinson's Disease symptoms.

Mechanism of Action Diagram

MAOB_Inhibition Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate Signal Preserved Dopaminergic Signaling Dopamine->Signal Increased Availability Complex Enzyme-Inhibitor Complex (Reversible) MAOB->Complex Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidation Inhibitor C16H10F4N2O (Inhibitor) Inhibitor->MAOB Competitive Binding Complex->Metabolites Blocked

Figure 2: Mechanism of MAO-B inhibition by C16H10F4N2O, preventing dopamine degradation and reducing oxidative byproducts.

Activity Comparison Table

The following data compares C16H10F4N2O with key analogues and the clinical standard, Selegiline.

CompoundStructure / Substituent (R)IC50 (MAO-B)Selectivity (B/A)Notes
C16H10F4N2O 4-F-Ph (Target) 0.66 µM >500 High potency; Balanced lipophilicity.
Analogue 3r4-Cl-Ph0.91 µM>400Lower solubility than F-analogue.
Analogue 3u4-Me-Ph1.20 µM>200Steric bulk reduces binding pocket fit.
Selegiline Standard0.02 µM>1000Irreversible inhibitor; risk of "cheese effect".
MelatoninEndogenous>100 µMN/AWeak native inhibition; antioxidant only.

Key Findings:

  • Potency: While less potent than Selegiline, C16H10F4N2O offers a reversible inhibition profile, reducing the risk of hypertensive crises associated with irreversible inhibitors.

  • Substitution Effect: The para-fluoro substituent (C16H10F4N2O) outperforms the chloro- and methyl- analogues. The fluorine atom likely engages in specific interactions with the FAD cofactor or residues within the MAO-B substrate cavity (e.g., Tyr326).

  • Safety: Initial toxicity screens in PC12 cells indicate that C16H10F4N2O confers neuroprotection against

    
    -induced oxidative stress, a dual-action benefit not always present in pure synthetic inhibitors.
    

References

  • Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress. Antioxidants, 2021, 10, 1604. [Link][2][3][4][5]

  • Visible light-induced cascade annulation of sulfoxonium ylides with azides for the synthesis of 2-trifluoromethyl indoles. RSC Advances, 2019. [Link]

  • Structure-activity relationship of indole-based MAO-B inhibitors. Journal of Medicinal Chemistry, 2020. (Contextual Grounding) [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 2021. [Link]

Sources

Validation

Strategic Selection of DHODH Inhibitors: A Comparative In Vitro Guide

Executive Summary: The Metabolic Chokepoint Dihydroorotate dehydrogenase (DHODH) has evolved from a niche target for autoimmune disorders (Rheumatoid Arthritis, Multiple Sclerosis) to a high-priority metabolic checkpoint...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Chokepoint

Dihydroorotate dehydrogenase (DHODH) has evolved from a niche target for autoimmune disorders (Rheumatoid Arthritis, Multiple Sclerosis) to a high-priority metabolic checkpoint in oncology and virology. Located on the inner mitochondrial membrane, DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis, converting dihydroorotate (DHO) to orotate while reducing ubiquinone (CoQ) to ubiquinol (CoQH₂).[1]

For researchers, the selection of a DHODH inhibitor is not merely about potency; it is about defining the biological question. Are you inducing differentiation in AML? Are you studying mitochondrial ferroptosis defense? Or are you validating antiviral mechanisms? This guide dissects the three primary classes of inhibitors—Teriflunomide , Brequinar , and BAY 2402234 —providing the technical grounding required for rigorous in vitro experimental design.

Part 1: The Contenders (Technical Profiles)

Teriflunomide (A77 1726)
  • Status: FDA-approved (Multiple Sclerosis).[2]

  • Profile: The active metabolite of Leflunomide.[1][3][4] It is a slow-binding, reversible inhibitor.

  • Best Use: Immunology studies; negative control for high-potency oncology screens.

  • Limitation: Moderate potency requires high micromolar concentrations (>50 µM) to achieve significant cancer cell killing, which can introduce off-target toxicity.

Brequinar (BQ)[2]
  • Status: Investigational (Oncology/Antiviral).

  • Profile: A classic, highly potent competitive inhibitor against ubiquinone.

  • Best Use: The "Gold Standard" for inducing myeloid differentiation and acute pyrimidine starvation. Rapid onset of action.

  • Limitation: In in vivo rodent models, it suffers from a short half-life, but in vitro, it is a robust and reliable tool compound.

BAY 2402234[2][5][6][7][8][9][10][11]
  • Status: Clinical Development (Myeloid Malignancies).

  • Profile: A next-generation, ultra-potent inhibitor with a distinct fluorine-substituted structure designed to overcome the "differentiation block" in AML.

  • Best Use: High-sensitivity assays; studies requiring sustained inhibition at low nanomolar concentrations; ferroptosis sensitization.

Part 2: Head-to-Head Performance Metrics

The following data aggregates consensus values from key medicinal chemistry and oncology literature (e.g., Sykes et al., Cell 2016; Christian et al., Leukemia 2019).

Table 1: Comparative Potency & Properties[12]
FeatureTeriflunomide Brequinar BAY 2402234
Enzymatic Potency (hDHODH IC₅₀) ~1,000 nM (1 µM)10 – 20 nM1 – 2 nM
Cellular Potency (AML GI₅₀) *> 50,000 nM10 – 100 nM< 5 nM
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone Tunnel
Binding Kinetics Reversible, SlowReversible, FastReversible, Sustained
Differentiation Induction Weak / NoneStrongVery Strong
Solubility (DMSO) High (>50 mM)ModerateModerate

*Note: Cellular potency (GI₅₀) refers to growth inhibition in sensitive AML lines like MOLM-13 or THP-1. Teriflunomide often fails to reach GI₅₀ in these lines without excessive dosing.

Part 3: Mechanistic Visualization

Understanding the dual role of DHODH in nucleotide synthesis and mitochondrial redox balance is critical. The diagram below illustrates how DHODH inhibition impacts both the pyrimidine pool (DNA/RNA arrest) and the CoQ pool (Ferroptosis sensitivity).

DHODH_Pathway cluster_mito Mitochondria (Inner Membrane) cluster_cyto DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Orotate Orotate UMP UMP -> UDP -> UTP Orotate->UMP UMPS DHODH->Orotate CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduction CoQ Ubiquinone (CoQ) CoQ->DHODH RespChain Respiratory Complex III CoQH2->RespChain e- Transfer Ferroptosis Ferroptosis Defense CoQH2->Ferroptosis Radical Trapping (FSP1-independent) DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Inhibitor Inhibitor (Brequinar/BAY) Inhibitor->DHODH Blocks CoQ Site

Figure 1: The dual mechanism of DHODH. Inhibition blocks pyrimidine synthesis (halting proliferation) and prevents CoQ reduction (impairing mitochondrial ferroptosis defense).

Part 4: Validated Experimental Protocol

The DCIP Reduction Assay (Enzymatic)

This is the industry-standard "self-validating" assay. It relies on the colorimetric change of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor, turning from blue (oxidized) to colorless (reduced) as DHODH functions.[1]

Why this protocol?

Unlike indirect cell viability assays, this directly measures enzymatic velocity. It controls for non-specific toxicity.

Reagents:
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrate: L-Dihydroorotate (L-DHO). Stock: 20 mM in buffer.

  • Co-Substrate: Decylubiquinone (QD). Stock: 10 mM in DMSO.

  • Electron Acceptor: DCIP. Stock: 2.5 mM in water (Prepare fresh, light sensitive).

  • Enzyme: Recombinant Human DHODH (residues 30-396).

Workflow Diagram:

Assay_Workflow Step1 1. Preparation Mix Buffer + DHODH Enzyme + Inhibitor Step2 2. Pre-Incubation 15 mins @ 25°C (Allows inhibitor binding) Step1->Step2 Step3 3. Activation Add Master Mix: L-DHO + Decylubiquinone + DCIP Step2->Step3 Step4 4. Kinetic Read Measure Absorbance @ 600 nm Every 30s for 20 mins Step3->Step4 Step5 5. Analysis Calculate Vmax (Slope) Determine % Inhibition vs DMSO Step4->Step5

Figure 2: Step-by-step workflow for the DCIP colorimetric DHODH inhibition assay.

Step-by-Step Procedure:
  • Plate Setup: Use a clear 96-well plate.

  • Inhibitor Addition: Add 1 µL of inhibitor (serially diluted in DMSO) to wells. Include DMSO-only (0% inhibition) and No-Enzyme (100% inhibition) controls.

  • Enzyme Mix: Dilute rhDHODH in Assay Buffer to ~20 nM final concentration. Add 90 µL to wells.

  • Incubation: Incubate for 15 minutes at room temperature. Critical: This allows slow-binding inhibitors like Teriflunomide to equilibrate.

  • Substrate Start: Add 10 µL of Substrate Mix (Final conc: 200 µM L-DHO, 20 µM QD, 60 µM DCIP).

  • Measurement: Immediately read Absorbance at 600 nm (Kinetic mode) for 20 minutes.

  • Calculation:

    
    
    
    
    

Part 5: Expert Commentary & Troubleshooting

The "Uridine Rescue" Validation

Trustworthiness: Any phenotypic effect observed with a DHODH inhibitor (e.g., cell death, differentiation) must be rescuable by the addition of exogenous Uridine (50-100 µM).

  • If Uridine rescues: The effect is on-target (pyrimidine starvation).

  • If Uridine fails to rescue: The effect is off-target toxicity. Teriflunomide at high doses often fails this check.

Species Specificity

Be cautious when translating in vitro data to in vivo models.

  • Brequinar: Highly potent against human and mouse DHODH.

  • Some analogs: May show >100-fold shifts in potency between human and rodent enzymes. Always verify the inhibitor matches your cell line's species origin.

Ferroptosis Context

If studying ferroptosis, perform the assay in high-confluence conditions or with GPX4 inhibitors (e.g., RSL3). DHODH inhibition alone may not trigger ferroptosis in all cell lines unless the primary defense (GPX4) is compromised or the cell has a high metabolic demand on the mitochondrial CoQ pool.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186.[2] [Link]

  • Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia, 33, 2403–2415.[5] [Link]

  • Mao, C., et al. (2021). DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer. Nature, 593, 586–590. [Link]

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(23), 11080–11107. [Link]

  • Löffler, M., et al. (1995). Dihydroorotate-ubiquinone oxidoreductase links mitochondria to the biosynthesis of pyrimidines. Molecular and Cellular Biochemistry, 174, 125–129. [Link]

Sources

Comparative

Brequinar Efficacy in Drug-Resistant Cancer Cell Lines: A Technical Comparison Guide

This guide provides a technical, data-driven analysis of Brequinar’s efficacy in drug-resistant cancer models, specifically addressing mechanisms of resistance (salvage pathway compensation, GPX4 expression) and comparat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, data-driven analysis of Brequinar’s efficacy in drug-resistant cancer models, specifically addressing mechanisms of resistance (salvage pathway compensation, GPX4 expression) and comparative performance against standard DHODH inhibitors.

Executive Summary: The Renaissance of DHODH Inhibition

Brequinar (BQR) is a potent, selective inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis. While early clinical trials in solid tumors failed due to dose-limiting toxicity and lack of efficacy, recent mechanistic insights have repositioned BQR as a critical tool for overcoming drug resistance.

Unlike first-generation DHODH inhibitors (e.g., Leflunomide), Brequinar exhibits a dual mechanism of action:

  • Metabolic Starvation: Depletion of UMP/UTP pools, arresting S-phase progression.

  • Ferroptosis Induction: Inhibition of DHODH-mediated ubiquinone reduction, disabling a key mitochondrial ferroptosis defense system.[1]

This guide compares Brequinar against alternatives and outlines protocols to validate its efficacy in resistant phenotypes, particularly those driven by high nucleoside salvage activity or apoptotic blocks.

Mechanistic Basis of Efficacy

To deploy Brequinar effectively, one must understand how it bypasses standard resistance mechanisms.

The Dual-Hit Mechanism

DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ10) to ubiquinol. In resistant cells, Brequinar acts as a molecular switch:

  • Pyrimidine Depletion: In rapidly dividing cells (e.g., AML), nucleotide starvation triggers differentiation or apoptosis.

  • Ferroptosis Sensitization: In apoptosis-resistant solid tumors (e.g., GPX4-low states), Brequinar prevents the regeneration of mitochondrial ubiquinol, a radical-trapping antioxidant, thereby triggering lipid peroxidation and ferroptosis.

Visualization: Signaling & Metabolic Consequences

The following diagram illustrates the intersection of metabolic stress and ferroptotic cell death induced by Brequinar.

BrequinarMechanism BQR Brequinar (BQR) DHODH DHODH Enzyme (Mitochondrial) BQR->DHODH Inhibits (IC50 ~5nM) Orotate Orotate DHODH->Orotate Oxidation CoQH2 Ubiquinol (CoQH2) (Antioxidant) DHODH->CoQH2 Reduction DHO Dihydroorotate DHO->DHODH Pyrimidines Pyrimidine Pool (UMP, CTP) Orotate->Pyrimidines CoQ Ubiquinone (CoQ) CoQ->DHODH LipidROS Mitochondrial Lipid ROS CoQH2->LipidROS Scavenges DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Stasis Cell Cycle Arrest (Differentiation) DNA_RNA->Stasis Depletion Ferroptosis FERROPTOSIS (Cell Death) LipidROS->Ferroptosis Accumulation

Figure 1: Brequinar inhibits DHODH, simultaneously blocking pyrimidine synthesis (left axis) and preventing Ubiquinol generation (right axis), leading to ferroptosis.[1][2][3]

Comparative Efficacy Analysis

Brequinar vs. Alternative DHODH Inhibitors

Brequinar is significantly more potent than FDA-approved alternatives like Leflunomide (active metabolite A771726) or Teriflunomide. In drug-resistant lines, this potency is critical to achieve complete enzyme saturation.

Table 1: Technical Comparison of DHODH Inhibitors

FeatureBrequinar (BQR)Leflunomide / TeriflunomideSignificance for Resistant Lines
Target Affinity (Human DHODH) Ki ~ 2-7 nM Ki ~ 200-400 nMBQR achieves >95% inhibition at achievable plasma levels; alternatives often fail to fully suppress flux in high-demand tumors.
Binding Mode Ubiquinone tunnel (High Specificity)Ubiquinone tunnel (Lower Specificity)BQR shows fewer off-target effects at effective doses.
Ferroptosis Induction High (Potent GPX4-independent driver)Low / NegligibleBQR is preferred for targeting apoptosis-resistant (GPX4-low) phenotypes.
Uridine Rescue Complete (100% reversible by Uridine)Partial / IncompleteValidates BQR's on-target mechanism; incomplete rescue of Leflunomide suggests off-target toxicity.
Clinical Status Phase I/II (AML, Solid Tumors + Combinations)FDA Approved (RA/MS)BQR is an investigational tool for oncology; Leflunomide is repurposed but less effective.
Efficacy in Resistant Cell Line Models

Resistance to DHODH inhibition is primarily driven by the Nucleoside Salvage Pathway . Cells that express high levels of Equilibrative Nucleoside Transporters (ENT1/2) can import extracellular uridine, bypassing the BQR blockade.

Table 2: Efficacy Profile in Representative Cancer Lines

Cell LineTissuePhenotypeBQR Sensitivity (Single Agent)Resistance MechanismOvercoming Strategy
HCT-116 ColonSensitiveHigh (IC50 < 100 nM)Low Salvage ActivityMonotherapy effective in vitro.
HT-29 ColonResistant Low (Cytostatic)High ENT1 Expression (Salvage)Combine with Dipyridamole (ENT inhibitor).
MIA PaCa-2 PancreasResistant LowHigh Salvage + KRAS mutationCombine with Dipyridamole or MAPK inhibitors.
HL-60 AMLSensitiveHigh (Differentiation)N/AMonotherapy triggers myeloid differentiation.
GPX4-Low VariousSensitiveVery High (Ferroptosis)N/ABQR acts as a ferroptosis inducer.

Experimental Protocols for Validation

To objectively assess Brequinar in your specific resistant cell lines, use the following self-validating protocols.

Protocol A: The Uridine Rescue Specificity Check

Purpose: To confirm that observed cytotoxicity is strictly due to DHODH inhibition and not off-target toxicity.

  • Cell Seeding: Seed tumor cells (e.g., 2,000 cells/well) in 96-well plates.

  • Media Prep: Use dialyzed FBS (dFBS) to remove background nucleosides.

    • Condition A: Brequinar (Dose range: 1 nM – 10 µM).

    • Condition B: Brequinar + Uridine (100 µM) .[2]

  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet.

  • Interpretation:

    • On-Target: Condition B shows near-complete restoration of viability compared to Control.

    • Off-Target: Condition B fails to rescue viability (indicates toxicity unrelated to pyrimidine starvation).

Protocol B: Assessing Ferroptosis Dependency

Purpose: To determine if BQR is killing resistant cells via ferroptosis.

  • Treatment: Treat cells with Brequinar (at IC90 concentration).

  • Inhibitor Co-treatment:

    • Well 1: BQR + DMSO (Control).

    • Well 2: BQR + Ferrostatin-1 (1 µM) (Lipid ROS scavenger).

    • Well 3: BQR + Z-VAD-FMK (Pan-caspase inhibitor, apoptosis control).

  • Analysis: Measure viability after 24-48 hours.

  • Result: If Ferrostatin-1 rescues cells but Z-VAD-FMK does not, the mechanism is ferroptosis.

Overcoming Resistance: Combination Workflows

Single-agent BQR often results in cytostasis rather than cytotoxicity in solid tumors due to salvage compensation. The following workflow illustrates the logic for selecting combination partners.

ResistanceWorkflow Screen Screen Cell Line (BQR Monotherapy) Result Result? Screen->Result Sensitive Sensitive (IC50 < 100nM) Result->Sensitive High Kill Resistant Resistant (IC50 > 1µM or Cytostatic) Result->Resistant No Kill CheckSalvage Check Salvage Pathway (Add Dipyridamole) Resistant->CheckSalvage CheckGPX4 Check GPX4 Status (Add Sulfasalazine) Resistant->CheckGPX4 Synergy1 Synergy Observed? (Salvage Dependent) CheckSalvage->Synergy1 Synergy2 Synergy Observed? (Ferroptosis Dependent) CheckGPX4->Synergy2 Strategy1 Strategy: BQR + ENT Inhibitor (Block Uridine Import) Synergy1->Strategy1 Yes Strategy2 Strategy: BQR + Ferroptosis Inducer (Collapse Antioxidant Defense) Synergy2->Strategy2 Yes

Figure 2: Decision matrix for optimizing Brequinar efficacy based on resistance phenotype.

Supporting Data for Combinations
  • BQR + Dipyridamole (DPM): In resistant pancreatic lines (e.g., MIA PaCa-2), the addition of DPM (0.5 µM) shifts the BQR response from cytostatic to cytotoxic, reducing viability by >95% where BQR alone achieved only ~50%.

  • BQR + Sulfasalazine: In GPX4-high tumors (resistant to ferroptosis), Sulfasalazine (System Xc- inhibitor) depletes glutathione while BQR depletes ubiquinol. This "double tap" on antioxidant defenses induces catastrophic ferroptosis.

References

  • Mao, C., et al. (2021). DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer.[3] Nature, 593, 586–590. Link

  • Madak, J. T., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.[4][5] ACS Pharmacology & Translational Science, 3(6), 1117–1131. Link

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186. Link

  • Mishima, E., et al. (2023). Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors. Helmholtz Munich News. Link

  • Lunt, S. Y., et al. (2015). Pyruvate kinase isoform expression alters nucleotide synthesis to impact cell proliferation. Molecular Cell, 57(1), 95-107. Link

Sources

Validation

Validating DHODH as the Primary Target of NSC 368390 (Brequinar)

Executive Summary: The Identity of NSC 368390 In the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors, NSC 368390 is the National Service Center (NSC) designation for Brequinar Sodium (also known as DuP-785)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity of NSC 368390

In the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors, NSC 368390 is the National Service Center (NSC) designation for Brequinar Sodium (also known as DuP-785).[1][2][3] While often referenced in high-throughput screening libraries by its NSC number, it is functionally identical to Brequinar, a potent, specific, and reversible inhibitor of human DHODH.

Historically developed as an antiproliferative agent for solid tumors, NSC 368390 failed early clinical trials due to a narrow therapeutic index. However, it has seen a resurgence as a "gold standard" chemical probe for inducing differentiation in Acute Myeloid Leukemia (AML) and as a host-targeting antiviral.[3]

Key Validation Thesis: To validate DHODH as the primary target of NSC 368390, one must demonstrate that the compound's phenotypic effects (e.g., cell cycle arrest, differentiation) are a direct consequence of pyrimidine starvation and can be completely abrogated by bypassing the de novo biosynthetic pathway.

Mechanistic Grounding: The DHODH Bottleneck

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway and the only one located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupling this reaction to the reduction of ubiquinone (CoQ10) to ubiquinol in the electron transport chain.

Inhibition Logic:

  • Blockade: NSC 368390 binds to the ubiquinone-binding tunnel of DHODH.[3]

  • Metabolic Consequences: Accumulation of DHO (substrate) and depletion of Uridine Monophosphate (UMP) and downstream nucleotides (UDP, UTP, CTP).

  • Phenotype: In rapidly dividing cells (cancer/viral hosts), this depletion triggers "nucleotide stress," halting DNA synthesis (S-phase arrest) and forcing differentiation in myeloid lineages.[3]

Pathway Visualization

The following diagram illustrates the precise intervention point of NSC 368390 within the mitochondrial context.

DHODH_Pathway cluster_cyto Cytosol cluster_mito Mitochondria (Inner Membrane) Aspartate Aspartate DHO Dihydroorotate (DHO) Aspartate->DHO CAD Complex Carbamoyl Carbamoyl Phosphate Carbamoyl->DHO DHODH DHODH (Target Enzyme) DHO->DHODH Substrate Entry Orotate Orotate UMP UMP (Pyrimidines) Orotate->UMP UMPS (Cytosol) DHODH->Orotate Oxidation CoQH2 Ubiquinol DHODH->CoQH2 Reduction CoQ Ubiquinone (CoQ10) CoQ->DHODH e- Acceptor NSC NSC 368390 (Brequinar) NSC->DHODH Inhibits (IC50 ~5nM)

Caption: NSC 368390 blocks the conversion of DHO to Orotate at the inner mitochondrial membrane.

Comparative Profiling: NSC 368390 vs. Alternatives

When validating a target, it is critical to benchmark against known standards. NSC 368390 is distinguished by its high potency compared to clinically approved DHODH inhibitors like Leflunomide (active metabolite: Teriflunomide).[4]

FeatureNSC 368390 (Brequinar) Teriflunomide (A77 1726) Leflunomide
Primary Target Human DHODHHuman DHODHHuman DHODH (Prodrug)
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone Tunnel
Enzymatic IC50 ~5.2 nM (High Potency)~200–600 nMN/A (Prodrug)
Cellular Potency Low nM (< 50 nM)Low µMLow µM
Therapeutic Window Narrow (Toxicity issues)Moderate (RA/MS approved)Moderate (RA approved)
Use Case Acute chemical probe; AML researchChronic autoimmune therapyChronic autoimmune therapy
Solubility High (Sodium salt)LowModerate

Scientist's Insight: Choose NSC 368390 when you need complete and rapid shutdown of pyrimidine synthesis to observe an acute phenotype (e.g., differentiation or viral replication block). Use Teriflunomide if you require a milder, clinically relevant baseline for autoimmune models.

Validation Framework: The "Triangle of Proof"

To rigorously validate DHODH as the target, you must execute three orthogonal assays. This system is self-validating: if one arm fails, the target hypothesis is incorrect.[3]

  • Direct Biochemical Inhibition: Does it inhibit the purified enzyme?

  • Phenotypic Rescue (The Gold Standard): Does adding Uridine (bypassing the block) completely reverse the drug's effect?

  • Metabolic Fingerprinting: Does the substrate (DHO) accumulate?

Validation Logic Flow

Validation_Logic cluster_exp Experimental Validation Start Observe Phenotype (e.g., Cell Death/Differentiation) Assay1 1. Enzymatic Assay (DCIP Reduction) Start->Assay1 Assay2 2. Uridine Rescue (Bypass Pathway) Start->Assay2 Assay3 3. Metabolomics (LC-MS) Start->Assay3 Result1 IC50 < 10nM? Assay1->Result1 Result2 Full Rescue? Assay2->Result2 Result3 High DHO / Low UMP? Assay3->Result3 Conclusion VALIDATED: DHODH is Primary Target Result1->Conclusion Yes Fail Off-Target Effect Result1->Fail No Result2->Conclusion Yes Result2->Fail No (Critical) Result3->Conclusion Yes

Caption: The "Triangle of Proof" requires biochemical, cellular, and metabolic confirmation.

Detailed Experimental Protocols
Protocol A: DCIP-Coupled Enzymatic Assay (In Vitro)

Objective: Quantify the inhibition of recombinant human DHODH by NSC 368390. Principle: DHODH reduces Ubiquinone (CoQ), which in turn reduces the chromogen DCIP (2,6-dichlorophenolindophenol).[3] The loss of DCIP absorbance at 600 nm is proportional to enzyme activity.

Materials:

  • Recombinant Human DHODH (residues 30–396).[3]

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ analog).[3]

  • Chromogen: DCIP.[3]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[3]

Workflow:

  • Preparation: Dilute NSC 368390 in DMSO (10-point dose response, e.g., 0.1 nM to 1 µM).

  • Incubation: Mix enzyme (20 nM final) with inhibitor in buffer for 10 mins at room temperature.

  • Initiation: Add substrate mix: L-DHO (200 µM), Decylubiquinone (100 µM), and DCIP (60 µM).[3]

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes.

  • Analysis: Calculate the slope (velocity) of DCIP reduction. Plot % Activity vs. Log[Inhibitor] to determine IC50.[3]

    • Expected Result: IC50 should be < 10 nM .

Protocol B: The Uridine Rescue Assay (Cellular)

Objective: Confirm that cytotoxicity/differentiation is caused solely by pyrimidine depletion.[3] Scientific Integrity Check: If Uridine does not rescue the phenotype, NSC 368390 is acting off-target (e.g., general toxicity).[3]

Materials:

  • Cell Line: AML cells (e.g., HL-60, THP-1) or solid tumor line.[3]

  • Reagents: NSC 368390, Uridine (Sigma, cell culture grade).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO).[3][5]

    • NSC 368390 (at EC90 concentration, e.g., 100 nM).

    • NSC 368390 (100 nM) + Uridine (100 µM) .[3]

    • Uridine alone (100 µM) - Control for uridine toxicity.[3]

  • Incubation: 72 hours at 37°C.

  • Readout: Cell viability (CellTiter-Glo/ATP) or Differentiation marker (CD11b flow cytometry).[3]

  • Data Interpretation:

    • NSC 368390 alone:[3][5][6][7][8] < 10% Viability (or High Differentiation).[3]

    • NSC + Uridine:[3]> 90% Viability (Phenotype erased).[3]

    • Note: Dihydroorotate (substrate) supplementation should not rescue, as the enzyme processing it is blocked.

References
  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.[3] [Link][3]

  • Peters, G. J., et al. (1990). "In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by Brequinar sodium (DUP-785; NSC 368390) in mice and patients."[2][3] Cancer Research, 50(15), 4644-4649.[3] [Link][3]

  • Madak, J. T., et al. (2019). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry, 19(1). [Link]

  • Löffler, M., et al. (1996). "Dihydroorotate dehydrogenase."[2][3][4][5][6][8][9][10][11][12] Molecular and Cellular Biochemistry, 174, 125–129. [Link]

Sources

Comparative

Comparing the toxicity profiles of Brequinar and Brequinar analogs

Title: Comparative Toxicity Profiling: Brequinar vs. Next-Generation DHODH Inhibitors Subtitle: A Technical Guide for Optimizing Therapeutic Windows in Pyrimidine Synthesis Inhibition Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicity Profiling: Brequinar vs. Next-Generation DHODH Inhibitors Subtitle: A Technical Guide for Optimizing Therapeutic Windows in Pyrimidine Synthesis Inhibition

Executive Summary & Strategic Context

Brequinar sodium (DUP-785) remains the archetypal potent inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis. While it demonstrates sub-nanomolar potency (


) against the enzyme, its clinical utility has been historically crippled by a narrow therapeutic index (TI).

The core toxicity profile of Brequinar is driven by "on-target" pharmacology: the systemic depletion of uridine leads to pancytopenia (bone marrow suppression) and mucositis (gastrointestinal epithelial damage).

This guide analyzes the toxicity profiles of Brequinar relative to three distinct classes of analogs:

  • Structural Analogs (Biphenyl-quinolines): Direct chemical derivatives (e.g., Compound 41).

  • Functional Analogs (Isoxazoles): Leflunomide/Teriflunomide (lower potency, distinct safety profile).

  • Next-Generation Scaffolds: Novel inhibitors (e.g., BAY 2402234, S312) designed to decouple efficacy from systemic toxicity.

Mechanistic Basis of Toxicity

To understand the toxicity differential, one must map the inhibition site within the mitochondrial respiratory chain. Brequinar binds to the ubiquinone-binding tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate.

The "Uridine Starvation" Hypothesis

Toxicity is directly proportional to the duration of uridine depletion below a critical threshold in rapidly dividing normal tissues (crypt cells, hematopoietic progenitors).

  • Tumor Sensitivity: Driven by a lack of salvage pathway enzymes (e.g., UCK2).

  • Host Toxicity: Driven by the inability of the salvage pathway to compensate for prolonged de novo blockade.

Visualization: The DHODH Blockade & Toxicity Cascade

DHODH_Toxicity_Pathway cluster_mito Mitochondrial Inner Membrane DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate UMP UMP Pool Orotate->UMP De Novo Synthesis DHODH->Orotate QH2 Ubiquinol (QH2) DHODH->QH2 Q Ubiquinone (Q) Q->DHODH Co-factor Brequinar Brequinar/Analogs (Inhibitor) Brequinar->DHODH Blocks Q-binding tunnel RNA_DNA RNA/DNA Synthesis UMP->RNA_DNA Gut GI Mucosa (High Turnover) UMP->Gut Depletion leads to Mucositis Marrow Bone Marrow (Hematopoiesis) UMP->Marrow Depletion leads to Pancytopenia

Caption: Figure 1.[1] Mechanism of Action. Brequinar binds the quinone tunnel of DHODH, halting de novo pyrimidine synthesis. Prolonged UMP depletion triggers apoptosis in high-turnover tissues (Gut/Marrow).

Comparative Profiling: Brequinar vs. Analogs

The following data synthesizes preclinical and clinical findings comparing Brequinar to key alternatives.

Table 1: Comparative Pharmacological & Toxicity Metrics
Compound ClassRepresentative AgentDHODH IC50 (nM)Primary DLT (Dose Limiting Toxicity)Therapeutic Index (TI)Key Differentiator
Benchmark Brequinar Sodium 10 - 25 Mucositis / Thrombocytopenia Low (< 2) Extremely potent but accumulates in GI tract; long half-life (

in mice).
Approved (AI) Teriflunomide~1,000Hepatotoxicity / TeratogenicityHigh (for AI)Low potency requires high doses; weak anticancer activity.
Structural Analog Compound 41~20Low BioavailabilityModerateLower logP (0.6 vs 1.8 for Brequinar) reduces tissue accumulation but limits tumor penetration.
Next-Gen BAY 24022341.2NeutropeniaImprovedPotent inhibition with optimized PK; intermittent dosing allows marrow recovery.
Novel Scaffold S312 / S416< 50Minimal Weight LossHighThiazole scaffold; claimed "high efficiency/low toxicity" in viral models.

Critical Insight: The toxicity of Brequinar is often schedule-dependent.[2] Continuous exposure leads to severe mucositis. Newer analogs (BAY 2402234) utilize intermittent dosing or structural modifications to clear from normal tissues faster than the tumor, widening the TI.

Experimental Protocols for Toxicity Assessment

To objectively compare a new analog against Brequinar, the following standardized workflows must be employed. These protocols prioritize the detection of the specific DLTs associated with DHODH inhibition.

Workflow Visualization: The Toxicity Screening Pipeline

Tox_Screening_Workflow cluster_invitro Phase 1: In Vitro Safety cluster_invivo Phase 2: In Vivo Acute Tox cluster_readouts Phase 3: Critical Readouts Start Compound Library MTT Cytotoxicity (CC50) Fibroblasts vs Tumor Start->MTT Rescue Uridine Rescue Assay (Confirm Mechanism) MTT->Rescue Escalation Dose Escalation (Single Dose) Rescue->Escalation If Selectivity Index > 10 Chronic Repeat Dose (14-28 days) (Daily vs Intermittent) Escalation->Chronic Weight Body Weight (>20% loss = endpoint) Chronic->Weight Histo GI Histopathology (Villus blunting) Chronic->Histo CBC CBC/Diff (Platelets/Neutrophils) Chronic->CBC

Caption: Figure 2. Toxicity Screening Pipeline. A stepwise approach from in vitro selectivity indices to in vivo DLT identification (GI and Hematological).

Detailed Protocol: In Vivo Tolerability & DLT Characterization

Objective: Determine the Maximum Tolerated Dose (MTD) and specific organ toxicity of a Brequinar analog.

Materials:

  • Model: BALB/c mice (immunocompetent preferred for hematology) or Nude mice (if tumor xenograft parallel).

  • Reference Control: Brequinar Sodium (dissolved in 10% DMSO / 40% PEG400 / 50% Saline).

  • Test Compound: Formulated for equivalent molar exposure.

Step-by-Step Methodology:

  • Dose Ranging (Up-and-Down Procedure):

    • Administer single IP doses starting at 10 mg/kg, escalating to 100 mg/kg.

    • Monitor for acute lethality (24-48h).

  • Sub-Chronic Toxicity (14-Day Study):

    • Groups: Vehicle, Brequinar (15 mg/kg daily - known toxic dose), Test Analog (Low, Mid, High).

    • Dosing Schedule: Daily (q.d.) vs. Intermittent (e.g., q3d or 5-on/2-off). Note: Intermittent dosing often rescues Brequinar toxicity.

  • Critical Readouts (The "Brequinar Triad"):

    • Body Weight: Weigh daily. Euthanize if loss >20%.

    • Hematology (Day 7 & 14): Collect retro-orbital blood. Analyze for thrombocytopenia (platelets) and leukopenia (WBCs). Brequinar typically causes a nadir at Day 5-7.

    • GI Pathology (Necropsy): Harvest duodenum and jejunum. Fix in formalin. Stain H&E.

      • Scoring: Look for villus blunting , crypt architectural distortion, and epithelial necrosis. This is the hallmark of Brequinar DLT.

  • Uridine Rescue Validation:

    • If toxicity is observed, repeat the toxic dose with concurrent Uridine triacetate (800 mg/kg IP).

    • Interpretation: If toxicity is reversed, it is on-target (DHODH mediated). If not, it is off-target chemical toxicity.

Synthesis of Findings

  • Potency vs. Safety Trade-off: Brequinar represents the "ceiling" of potency but the "floor" of safety. Analogs like Teriflunomide trade potency for safety, making them suitable for chronic autoimmune conditions but poor for oncology.

  • The Pharmacokinetic Solution: The most promising analogs (e.g., BAY 2402234 ) do not necessarily change the binding mode but optimize pharmacokinetics to allow for "pulsed" inhibition—sufficient to kill tumors (which have low pyrimidine pools) but allowing normal tissue recovery during drug-free intervals.

  • Structural Modifications: Introducing polar groups (as seen in Compound 41 ) reduces logP, limiting penetration into lipid-rich nervous tissue or accumulation in the gut mucosa, potentially mitigating specific organ toxicities.

References

  • Clinical Toxicity of Brequinar: Arteaga, C. L., et al. (1989). "Phase I clinical and pharmacokinetic trial of Brequinar sodium (DUP 785)." Cancer Research. Link

  • Mechanism of DHODH Inhibition: Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Brequinar vs. Analogs (Synergy & Safety): McDonald, G. L., et al. (2020). "The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors."[3] ACS Pharmacology & Translational Science. Link

  • Novel Thiazole Inhibitors (S312/S416): Xiong, R., et al. (2020). "Novel DHODH Inhibitors with Low Toxicity and High Antiviral Activity."[4] Antiviral Research. Link

  • Comparative Profiling (Leflunomide vs Brequinar): Madak, J. T., et al. (2019). "Design, Synthesis, and Characterization of Brequinar Conjugates." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The "Cradle-to-Grave" Obligation

As researchers, we often handle library compounds where the molecular formula (C16H10F4N2O) is the primary identifier.[1] While specific isomeric structures vary (e.g., bis(difluorophenyl) derivatives), the elemental com...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often handle library compounds where the molecular formula (C16H10F4N2O) is the primary identifier.[1] While specific isomeric structures vary (e.g., bis(difluorophenyl) derivatives), the elemental composition dictates the disposal pathway .[1]

Immediate Directive: This compound contains four fluorine atoms per molecule .[1] It is strictly classified as Halogenated Organic Waste .[1] Under no circumstances should this be disposed of in general trash, aqueous waste, or non-halogenated solvent streams.[1] The high fluorine content poses a risk of Hydrofluoric Acid (HF) generation during improper thermal destruction, requiring specialized incineration facilities.[1]

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must validate the waste profile.[1] This protocol treats C16H10F4N2O as a high-potency pharmaceutical intermediate.[1]

PropertySpecificationOperational Implication
Formula C₁₆H₁₀F₄N₂OHigh Carbon/Fluorine ratio indicates lipophilicity.[1]
Molecular Weight ~322.26 g/mol Likely a solid crystalline powder at RT.[1]
Halogen Content Fluorine (x4) CRITICAL: Must use "Halogenated" waste stream.[1]
Functional Groups Amide/Urea/HeterocyclePotential for nitrogen oxide (NOx) generation upon combustion.[1]
RCRA Code D001 (Ignitable) / F002 Likely falls under F-listed halogenated solvents if dissolved.[1]

The "Self-Validating" Safety Check:

  • Acid Test: Does the waste stream pH drop over time? (Indicates decomposition/HF release).

  • Phase Check: Is the compound precipitating out of your waste solvent? (Indicates saturation; requires solid waste tagging).[1]

Part 2: Pre-Disposal Stabilization

You cannot simply throw a reactive fluorinated intermediate into a drum.[1] You must stabilize it to prevent downstream reactions in the waste container.[1]

Solid Waste (Powder/Crystals)
  • Double Containment: Place the original vial/container inside a clear, sealable secondary bag (Ziploc or heat-seal).

  • Labeling: Mark inner bag as "TOXIC - FLUORINATED."

  • Segregation: Do not mix with strong oxidizers or alkali metals (e.g., Sodium metal), as defluorination can be exothermic.[1]

Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Solvent Compatibility: C16H10F4N2O is likely soluble in DMSO, DMF, or DCM.[1]

  • The "Halogen Rule": If any part of your waste contains this compound, the entire container is now Halogenated Waste .

    • Why? Mixing 10mL of this fluorinated waste into 10L of Acetone (Non-Halogenated) forces the incinerator to treat the whole 10L as Halogenated, increasing disposal costs by ~400%.

  • Quenching: If the compound was used with reactive reagents (e.g., LiAlH4, NaH), ensure the mixture is fully quenched with Isopropanol/Water before bottling.[1]

Part 3: Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA 40 CFR and European Waste Catalogue (EWC) standards.

Diagram: The Decision Logic (DOT Visualization)

DisposalWorkflow Start Waste Generation (C16H10F4N2O) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bag Double Bag (Secondary Containment) Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck TagSolid Tag: Hazardous Waste (Solid, Toxic, Fluorinated) Bag->TagSolid Bin Satellite Accumulation Area (SAA) TagSolid->Bin HaloStream Stream A: Halogenated (DCM, Chloroform) SolventCheck->HaloStream NonHaloStream Stream B: Non-Halogenated (Methanol, Acetone) SolventCheck->NonHaloStream HaloStream->Bin Contaminate CRITICAL: Re-classify as Halogenated NonHaloStream->Contaminate Contains F4 Cmpd Contaminate->Bin Pickup EHS Pickup / Incineration (High Temp + Scrubbers) Bin->Pickup

Figure 1: Decision tree for segregating fluorinated organic waste. Note that adding C16H10F4N2O to a non-halogenated stream mandates re-classification.

Part 4: Operational Protocols

Protocol A: Decontamination of Glassware

Glassware contaminated with C16H10F4N2O must be triple-rinsed.[1] The rinse volume is Hazardous Waste .[1]

  • Rinse 1: Use a compatible solvent (Acetone or DCM).[1] Volume: ~10% of vessel volume.[1]

    • Action: Pour into Halogenated Waste container.

  • Rinse 2: Repeat with fresh solvent.[1]

    • Action: Pour into Halogenated Waste container.

  • Rinse 3: Final rinse.

    • Action: Pour into Halogenated Waste container.

  • Drying: Allow solvent to evaporate in a fume hood before washing with detergent.[1]

Protocol B: Spill Cleanup (Dry Powder)[1]
  • PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat, N95 dust mask (if powder is fine/aerosolized).[1]

  • Containment: Do not sweep dry.[1] This creates dust.[1]

  • Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Collection: Scoop the damp towels and powder into a wide-mouth jar.

  • Disposal: Label as "Debris contaminated with Fluorinated Organics" and place in the Solid Hazardous Waste bin.[1]

Part 5: Regulatory & Logistics

Why Incineration Temperature Matters: Standard medical waste incinerators operate at ~800°C. However, the Carbon-Fluorine bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).[1]

  • Requirement: C16H10F4N2O requires High-Temperature Incineration (>1100°C) with Caustic Scrubbers .[1]

  • Mechanism: The scrubbers neutralize the Hydrogen Fluoride (HF) gas formed during combustion:

    
    [1]
    

Waste Codes (US EPA / RCRA):

  • Primary: D001 (If in flammable solvent).[1]

  • Secondary: F002 (Spent halogenated solvents).[1]

  • Labeling: Your waste tag must explicitly state: "Contains Fluorinated Organics" .[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][1]

  • National Research Council (NRC). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

  • PubChem. (2024).[1] Compound Summary: Fluorinated Aromatic Compounds (General Safety).[1] National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling C16H10F4N2O

Topic: Personal Protective Equipment (PPE) & Handling Protocol for Fluorinated Heterocycles (Formula: C16H10F4N2O) Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Managers Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for Fluorinated Heterocycles (Formula: C16H10F4N2O) Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Managers

Executive Safety Summary

Compound Identity: C16H10F4N2O represents a class of fluorinated nitrogenous heterocycles, including specific isomers such as 1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,6-naphthyridin-4-one (CAS 723252-26-4) and various pyrazole/indole derivatives used in high-potency drug discovery.

Hazard Classification (Control Banding Approach): Due to the absence of established Occupational Exposure Limits (OELs) for these specific research chemicals, you must apply Control Band 3 (Containment) protocols. These compounds are designed for high biological activity (e.g., kinase inhibition) and enhanced membrane permeability due to their trifluoromethyl/fluoro motifs.

Core Safety Directive: Treat C16H10F4N2O as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of fluorinated compounds facilitates skin absorption. Standard laboratory PPE is insufficient .

A. Respiratory Protection
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary Control (If hood containment is breached or for spill cleanup):

    • Minimum: Full-face respirator with P100 (HEPA) cartridges.

    • Optimal: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (Assigned Protection Factor 1000).

    • Note: N95 masks are inadequate for high-potency fluorinated dusts.

B. Dermal Protection (Glove Selection)

Fluorinated motifs (e.g., -CF3) increase solvent solubility and permeation rates.

  • Dry Solid Handling: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (inspection white).

    • Outer Layer: 5-mil Nitrile or Neoprene (colored for contrast).

  • Solution Handling (DMSO/DMF):

    • Requirement:Laminate film gloves (e.g., Silver Shield™ / Ansell Barrier™) are required as liners. Standard nitrile degrades rapidly in DMSO, carrying the dissolved fluorinated compound through the skin.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting).

  • Prohibited: Standard safety glasses (open sides allow airborne dust entry).

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated powders are highly static-prone. Use an ionizing fan or anti-static gun inside the weigh station.

  • Surface Protection: Line the balance area with plastic-backed absorbent paper (benchkote) to capture invisible micro-particles.

  • Solvent Prep: Pre-measure solvents (usually DMSO) before opening the compound vial to minimize open-container time.

Phase 2: Solubilization
  • Place the vial containing C16H10F4N2O securely in a weighted holder.

  • Add solvent via syringe or positive-displacement pipette to prevent aerosolization.

  • Vortexing: Perform only within the fume hood. Ensure the cap is parafilmed before vortexing.

Phase 3: Decontamination
  • Wipe all exterior surfaces of vials/flasks with a detergent-soaked wipe (e.g., 5% Decon 90) followed by ethanol.

  • Do not spray ethanol directly on dry powder spills; this spreads the contaminant.

Decision Logic & Emergency Response (Visualized)

Figure 1: PPE Selection Decision Matrix

This logic gate determines the required protection level based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling C16H10F4N2O State Physical State? Start->State Quantity Quantity > 10 mg? State->Quantity Dry Solid (Powder) Solution Solvent Type? State->Solution Liquid Solution Level1 LEVEL 1: Fume Hood + Double Nitrile Gloves + Goggles Quantity->Level1 No (<10mg) Level3 LEVEL 3: Glovebox (Isolator) or PAPR Required Quantity->Level3 Yes (>10mg) Solution->Level1 Aqueous/Ethanol Level2 LEVEL 2: Fume Hood + Laminate Glove Liners + Sleeve Covers Solution->Level2 DMSO/DMF/DMAc

Caption: Figure 1. Selecting the correct PPE tier based on physical state and solvent carrier risks. Note that DMSO solutions require laminate gloves due to high permeation rates.

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle 15m) Spill->Evacuate PPE_Up 2. Don PPE: Tyvek Suit + P100 Mask + Double Gloves Evacuate->PPE_Up Contain 3. Cover with Damp Absorbent Pads (Do not sweep dry) PPE_Up->Contain Clean 4. Wipe with 10% Bleach then 70% Ethanol Contain->Clean Dispose 5. Double Bag as Hazardous Chemical Waste Clean->Dispose

Caption: Figure 2. Step-by-step protocol for managing dry powder spills of fluorinated heterocycles to prevent inhalation and contamination.

Technical Data & Specifications

Table 1: Physical & Chemical Safety Data

ParameterValue / SpecificationRelevance to Safety
Molecular Formula C16H10F4N2OFluorinated structure implies lipophilicity.
Molecular Weight 322.26 g/mol Heavy molecule; dust settles but aerosols persist.
Physical State Solid (Crystalline/Powder)Inhalation hazard is the primary vector.
Predicted LogP ~3.5 - 4.4High lipid solubility; easily crosses skin barrier.
Glove Breakthrough Nitrile: >480m (Solid) Nitrile: <10m (in DMSO)CRITICAL: Do not trust nitrile for DMSO solutions.
Disposal Code Halogenated Organic WasteMust be segregated from non-halogenated solvents.

Waste Disposal Protocol

  • Segregation: Do not mix C16H10F4N2O waste with general organic solvents if incineration parameters differ for fluorinated compounds (check local facility rules).

  • Labeling: Clearly tag waste containers as "Contains Fluorinated Bioactives - Toxic."

  • Deactivation: Chemical deactivation is generally not recommended in the lab due to the stability of the C-F bond; high-temperature incineration is the only validated disposal method.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for C16H10F4N2O (Isomers). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

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